molecular formula C15H18N2O2S B1588986 N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide CAS No. 300345-76-0

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Cat. No.: B1588986
CAS No.: 300345-76-0
M. Wt: 290.4 g/mol
InChI Key: FSRRNSLQEDUDTP-GJZGRUSLSA-N
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Description

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRRNSLQEDUDTP-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459313
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300345-76-0
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-N-Methylsulfonyl-1,2-diphenylethanediamine
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Foundational & Exploratory

Synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Chiral Sulfonamides

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, a derivative of the renowned chiral diamine (1S,2S)-1,2-diphenylethanediamine (DPEN), stands as a molecule of significant interest in the landscape of modern asymmetric synthesis. Chiral vicinal diamines and their derivatives are foundational building blocks and "privileged ligands" in catalysis, prized for their ability to create chiral environments around a metal center, thereby directing the stereochemical outcome of a reaction.[1][2][3][4][] The introduction of a methanesulfonyl (mesyl) group onto the diamine backbone modifies its steric and electronic properties, offering a handle for further functionalization or fine-tuning its coordinating behavior. This guide provides a comprehensive, field-tested methodology for the reliable synthesis of this valuable compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure reproducibility and high purity.

Part 1: The Synthetic Blueprint: A Two-Stage Strategic Approach

The synthesis is logically divided into two primary stages: first, the preparation and resolution of the chiral diamine precursor, and second, the selective mono-N-sulfonylation to yield the target compound. This approach ensures that a high enantiomeric purity is established in the precursor, which is then carried through to the final product.

G cluster_0 Stage 1: Precursor Synthesis & Resolution cluster_1 Stage 2: Selective Monosulfonylation Benzil Benzil Racemic_Diamine rac-(1R,2R/1S,2S)-1,2-Diphenylethane-1,2-diamine Benzil->Racemic_Diamine Reductive Amination S_S_Diamine (1S,2S)-1,2-Diphenylethane-1,2-diamine Racemic_Diamine->S_S_Diamine Chiral Resolution (L-Tartaric Acid) Target_Compound N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide S_S_Diamine->Target_Compound Mesylation (MsCl, Base)

Caption: Overall two-stage synthetic workflow.

Part 2: Synthesis and Resolution of (1S,2S)-1,2-Diphenylethane-1,2-diamine

The foundation of this synthesis is the optically pure diamine precursor. While various methods exist for the asymmetric synthesis of 1,2-diamines, a robust and scalable approach involves the synthesis of the racemic diamine followed by classical resolution.[6][7][8]

Causality Behind the Resolution Strategy

The classical resolution of a racemic amine with a chiral acid is a testament to fundamental principles of stereochemistry. The racemic diamine is a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers. When reacted with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid, two diastereomeric salts are formed:

  • (1R,2R)-diamine • L-tartrate

  • (1S,2S)-diamine • L-tartrate

These diastereomers are no longer mirror images and thus possess different physical properties, most critically, different solubilities in a given solvent system. By carefully selecting the solvent (typically an alcohol), one diastereomeric salt can be induced to crystallize preferentially, allowing for its separation from the more soluble one by simple filtration.[9][10] Subsequent treatment of the isolated salt with a base regenerates the free, enantiomerically enriched diamine.

Experimental Protocol: Resolution of rac-1,2-Diphenylethane-1,2-diamine

This protocol is adapted from established and reliable procedures.[10]

Table 1: Bill of Materials for Diamine Resolution

ReagentCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.
rac-1,2-Diphenylethane-1,2-diamine951-78-0212.2942.5 g (0.200 mol)1.0
L-(+)-Tartaric acid87-69-4150.0930.0 g (0.200 mol)1.0
Ethanol (95%)64-17-546.07~1 LSolvent
Sodium Hydroxide (NaOH)1310-73-240.00~16 g (0.400 mol)2.0
Dichloromethane (DCM)75-09-284.93~500 mLSolvent
Water (Deionized)7732-18-518.02As neededSolvent

Step-by-Step Methodology:

  • Salt Formation: In a 1-L round-bottomed flask, dissolve 42.5 g (0.200 mol) of the racemic diamine in 230 mL of ethanol, heating to approximately 70°C to ensure complete dissolution. In a separate beaker, dissolve 30.0 g (0.200 mol) of L-(+)-tartaric acid in 230 mL of ethanol, also heating to 70°C.[10]

  • Crystallization: Add the hot tartaric acid solution to the diamine solution with stirring. An immediate precipitation of the tartrate salts will occur. Allow the mixture to cool slowly to room temperature to maximize crystal growth.

  • Isolation & Recrystallization: Collect the crystals by vacuum filtration, washing the filter cake with two 60 mL portions of cold ethanol. To enhance enantiomeric purity, dissolve the collected solids in 230 mL of boiling water, add 230 mL of ethanol, and again allow the solution to cool slowly to room temperature for recrystallization.[10]

  • Liberation of the Free Diamine: Suspend the purified diastereomeric salt in approximately 250 mL of water. Add a solution of 16 g of NaOH in 50 mL of water to basify the mixture (pH > 12).

  • Extraction: Extract the liberated free diamine into dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the enantiomerically enriched (1S,2S)-(-)-1,2-diphenylethane-1,2-diamine as a solid. The (1R,2R) enantiomer can be recovered from the mother liquor if desired.

Part 3: Selective Mono-N-Mesylation

The critical step in this synthesis is the selective reaction of one of the two nucleophilic amino groups with methanesulfonyl chloride (MsCl). Achieving mono-substitution over di-substitution is a common challenge in the chemistry of symmetrical difunctional molecules.

Mechanistic Rationale and Selectivity Control

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the diamine on the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine (Et₃N), is essential to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting diamine which would render it non-nucleophilic.

Sources

Physical properties of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Abstract

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a chiral compound of significant interest in medicinal chemistry and asymmetric synthesis.[1][2] Its distinct stereochemistry and functional groups make it a valuable building block for developing pharmaceutical agents, particularly enzyme inhibitors.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, detailing the experimental methodologies for their determination. Authored from the perspective of a senior application scientist, this document emphasizes the causal reasoning behind protocol design, ensuring that each method serves as a self-validating system for generating reliable and reproducible data. It is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's physicochemical characteristics.

Compound Identification and Core Characteristics

Accurate identification is the foundation of all subsequent experimental work. The fundamental identifiers and key physical characteristics of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide are summarized below.

PropertyValueSource(s)
IUPAC Name N-[(1S,2S)-2-amino-1,2-diphenylethyl]methanesulfonamide[1][3]
CAS Number 300345-76-0[1][3][4]
Molecular Formula C₁₅H₁₈N₂O₂S[1][3][4][5]
Molecular Weight 290.38 g/mol [4][5]
Appearance Pale-yellow to yellow-brown solid; may present as needle-like crystals.[3][5]
Purity Typically available with ≥95-98% chemical purity and ≥99% enantiomeric excess (e.e.).[1][3][5]
Storage Store at 2-8°C under an inert atmosphere and desiccated conditions.[3][4][6]

Thermal Analysis: Melting Point Determination

The melting point is a critical indicator of purity and identity. For a crystalline solid, a sharp melting range is indicative of high purity.

ParameterValueSource(s)
Melting Point 117-120 °C[3][6][7]
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the preferred method over traditional melting point apparatus due to its superior precision, sensitivity, and ability to quantify thermal events. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Methodology Rationale: The protocol is designed to provide a highly accurate and reproducible melting endotherm. The choice of a 5 °C/min ramp rate balances sensitivity with resolution, allowing for clear separation of the melting event from any potential preceding thermal events, such as a glass transition, or subsequent events like decomposition. Nitrogen purge is essential to create an inert environment, preventing oxidative degradation of the sample at elevated temperatures.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C). This ensures the accuracy of the measured transition temperatures.

  • Sample Preparation: Accurately weigh 2-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Reference Pan: Prepare an identical, empty, crimped aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 150 °C at a rate of 5 °C/min.

    • Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm represents the temperature at which the melting rate is maximal.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Analysis cluster_analysis Data Interpretation Start Calibrate DSC with Indium Standard Weigh Weigh 2-3 mg of Sample Start->Weigh Pan Seal in Aluminum Pan Weigh->Pan Load Load Sample & Reference Pans Pan->Load Purge Purge with N2 (50 mL/min) Load->Purge Ramp Ramp Temp: 25-150°C @ 5°C/min Purge->Ramp Record Record Heat Flow vs. Temp Ramp->Record Analyze Identify Onset of Endotherm Record->Analyze Result Report Melting Point (Tm) Analyze->Result

Workflow for DSC Melting Point Determination.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. A combination of NMR, IR, and Mass Spectrometry is used to confirm the identity and integrity of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.

Workflow: Integrated Spectroscopic Analysis

This workflow ensures a comprehensive and self-validating structural confirmation. The molecular weight from MS corroborates the formula, IR confirms the presence of key functional groups, and NMR provides the detailed atomic-level connectivity.

Spectro_Workflow Overall Spectroscopic Verification Workflow cluster_ms Mass Spectrometry (MS) cluster_ir Infrared (IR) Spectroscopy cluster_nmr Nuclear Magnetic Resonance (NMR) Compound N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (Sample) MS_Run Run ESI-MS Compound->MS_Run IR_Run Run FTIR (KBr Pellet) Compound->IR_Run NMR_Run Run ¹H & ¹³C NMR (in CDCl₃ or DMSO-d₆) Compound->NMR_Run MS_Result Confirm Molecular Ion Peak [M+H]⁺ ≈ 291.12 MS_Run->MS_Result Final Structural Confirmation MS_Result->Final IR_Result Identify Functional Groups (N-H, S=O, C-H) IR_Run->IR_Result IR_Result->Final NMR_Result Confirm Connectivity & Stereochemistry NMR_Run->NMR_Result NMR_Result->Final

Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly show exchangeable protons (NH, NH₂).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

  • Analysis: Analyze chemical shifts (δ), integration values, and coupling constants (J) to assign protons and carbons to the molecular structure.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Multiple signals expected in the range of δ 7.0-7.5 ppm, integrating to 10H, corresponding to the two phenyl rings.

  • Aliphatic Protons (CH-CH): Two coupled signals (doublets or multiplets) between δ 3.5-5.0 ppm, corresponding to the two methine protons of the diphenylethyl backbone. The specific coupling constant will confirm their relative stereochemistry.

  • Amino Protons (NH₂): A broad singlet, typically between δ 1.5-3.5 ppm (position is concentration and solvent dependent), integrating to 2H.

  • Sulfonamide Proton (NH): A signal, potentially a doublet due to coupling with the adjacent CH, typically downfield (δ > 5.0 ppm).

  • Methyl Protons (CH₃): A sharp singlet around δ 2.5-3.0 ppm, integrating to 3H, corresponding to the methanesulfonyl group.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Multiple signals in the δ 120-145 ppm region.

  • Aliphatic Carbons (CH-CH): Two distinct signals in the δ 50-70 ppm range.

  • Methyl Carbon (CH₃): A signal in the δ 30-40 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)

  • Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder.

  • Pellet Formation: Press the powder in a hydraulic press to form a thin, transparent pellet.

  • Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • N-H Stretching (Amino & Amide): Moderate to strong bands in the 3300-3500 cm⁻¹ region. The primary amine (NH₂) may show two distinct bands.

  • C-H Stretching (Aromatic & Aliphatic): Bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

  • S=O Stretching (Sulfonamide): Two strong, characteristic bands for the asymmetric and symmetric stretching, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

  • C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental formula.

Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive ion mode. ESI is a "soft" ionization technique that minimizes fragmentation, making the molecular ion peak easy to identify.

  • Analysis: Look for the protonated molecular ion peak [M+H]⁺. For C₁₅H₁₈N₂O₂S, the expected exact mass is ~290.11, so the [M+H]⁺ peak should be observed at m/z ≈ 291.12. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Solubility Profile

Understanding the solubility of a compound is crucial for its application in drug development, reaction chemistry, and purification. A qualitative assessment provides a practical starting point for formulation and experimental design.

Protocol: Qualitative Solubility Assessment

This protocol establishes a baseline understanding of solubility in a range of common laboratory solvents, from nonpolar to polar, protic, and aprotic.

Methodology Rationale: The "like dissolves like" principle is tested systematically. Starting with a fixed amount of solute and incrementally adding solvent allows for a semi-quantitative estimation of solubility. Visual inspection for clarity is a rapid and effective endpoint for this screening phase.

Step-by-Step Protocol:

  • Preparation: Place 10 mg of the compound into separate, labeled vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane) in 0.1 mL increments.

  • Equilibration: After each addition, cap the vial and vortex for 30 seconds. Allow the vial to stand for 1 minute.

  • Observation: Visually inspect the solution for complete dissolution (a clear solution with no visible solid particles).

  • Classification: Record the approximate volume of solvent required for dissolution and classify the solubility (e.g., Soluble, Sparingly Soluble, Insoluble).

Expected Solubility Profile (Predicted based on structure):

  • Water: Likely insoluble due to the two large hydrophobic phenyl groups.

  • Methanol/Ethanol: Likely soluble due to the potential for hydrogen bonding with the amino and sulfonamide groups.

  • Dichloromethane/Chloroform: Likely soluble.

  • Acetone/Ethyl Acetate: Likely soluble to moderately soluble.

  • Toluene/Hexanes: Likely poorly soluble to insoluble due to the polar sulfonamide and amine functionalities.

Solubility_Workflow cluster_testing Iterative Solvent Addition & Observation cluster_results Classification Start Place 10 mg of Compound in Vials Add Add 0.1 mL of Solvent (e.g., H₂O, MeOH, DCM) Start->Add Vortex Vortex for 30s Add->Vortex Observe Visually Inspect for Dissolution Vortex->Observe Check Is Solution Clear? Observe->Check Soluble Yes: Record Volume Classify as 'Soluble' Check->Soluble Yes Insoluble No: Repeat Addition Check->Insoluble No Report Compile Solubility Table Soluble->Report Insoluble->Add

Workflow for Qualitative Solubility Assessment.

References

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. (n.d.). Lead Sciences. Retrieved January 21, 2026, from [Link]

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide Specifications. (n.d.). Chengdu Likai Chiral Tech Co., Ltd. Retrieved January 21, 2026, from [Link]

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. (n.d.). Marques. Retrieved January 21, 2026, from [Link]

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide: A Chiral Ligand for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, a chiral diamine derivative with significant applications in asymmetric catalysis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, and utility as a chiral ligand. A detailed, field-proven protocol for its preparation from (1S,2S)-1,2-diphenylethylenediamine is presented, alongside a thorough discussion of its role in asymmetric transfer hydrogenation of ketones. The guide also includes a comparative analysis of its catalytic performance against its widely-used analogue, N-tosyl-(1S,2S)-1,2-diphenylethylenediamine (TsDPEN), and explores the mechanistic underpinnings of the observed stereoselectivity.

Introduction: The Role of Chiral Ligands in Modern Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often intrinsically linked to its stereochemistry.[1][2] Asymmetric catalysis, which employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, has emerged as the most elegant and efficient strategy to achieve this goal.[3] At the heart of many asymmetric catalytic systems lies the chiral ligand, a molecule that coordinates to a metal center and creates a chiral environment, thereby directing the stereochemical outcome of a reaction.

(1S,2S)-1,2-diphenylethylenediamine (DPEN) is a privileged C₂-symmetric chiral scaffold that has been extensively utilized in the development of highly effective organocatalysts and ligands for a wide array of enantioselective transformations.[2][3] Modification of the amino groups of DPEN allows for the fine-tuning of its steric and electronic properties, leading to the development of a diverse family of ligands with tailored catalytic activities. N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, the subject of this guide, is one such derivative, where one of the amino groups is functionalized with a methanesulfonyl (mesyl) group. This modification has a profound impact on the ligand's electronic properties and its performance in asymmetric catalysis.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a chiral ligand is paramount for its effective application.

Table 1: Physicochemical Properties of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

PropertyValueSource(s)
CAS Number 300345-76-0[4]
Molecular Formula C₁₅H₁₈N₂O₂S[4]
Molecular Weight 290.38 g/mol [4]
Appearance Pale-yellow to Yellow-brown Solid
Melting Point 117-120 °C
Storage Temperature 2-8 °C

Characterization Data:

While specific, publicly available spectroscopic data for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is limited, characterization would typically involve the following techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, S=O, and aromatic C-H bonds.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.

Synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

The synthesis of the title compound is a two-step process commencing with the resolution of racemic 1,2-diphenylethylenediamine, followed by the selective N-methanesulfonylation of the resulting enantiopure diamine. The following protocols are based on well-established and reliable procedures for the synthesis of the parent diamine and its N-sulfonylated derivatives.[5][6]

Step 1: Resolution of (±)-1,2-Diphenylethylenediamine

The enantiomers of 1,2-diphenylethylenediamine can be efficiently separated by fractional crystallization of their diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[5]

Experimental Protocol:

  • Salt Formation: In a round-bottomed flask, dissolve racemic 1,2-diphenylethylenediamine (1.0 eq) in ethanol with heating. In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in hot ethanol.

  • Crystallization: Add the hot tartaric acid solution to the diamine solution. The diastereomeric tartrate salt of the (1S,2S)-enantiomer will preferentially crystallize upon cooling.

  • Isolation and Purification: Collect the crystals by filtration, wash with cold ethanol, and dry. Recrystallize the salt from a mixture of water and ethanol to enhance diastereomeric purity.

  • Liberation of the Free Diamine: Suspend the purified tartrate salt in water and cool in an ice bath. Add a concentrated aqueous solution of sodium hydroxide dropwise with vigorous stirring.

  • Extraction: Extract the liberated (1S,2S)-(-)-1,2-diphenylethylenediamine with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure diamine.

G racemic_diamine Racemic 1,2-Diphenylethylenediamine diastereomeric_salts Diastereomeric Tartrate Salts racemic_diamine->diastereomeric_salts + tartaric_acid L-(+)-Tartaric Acid tartaric_acid->diastereomeric_salts ss_salt (1S,2S)-Diamine Tartrate Salt (Crystallized) diastereomeric_salts->ss_salt Fractional Crystallization rr_salt_solution (1R,2R)-Diamine Tartrate Salt (in solution) diastereomeric_salts->rr_salt_solution ss_diamine (1S,2S)-1,2-Diphenylethylenediamine ss_salt->ss_diamine + base NaOH (aq) base->ss_diamine

Figure 1: Workflow for the resolution of racemic 1,2-diphenylethylenediamine.

Step 2: N-Methanesulfonylation of (1S,2S)-1,2-Diphenylethylenediamine

The selective mono-N-methanesulfonylation is achieved by reacting the chiral diamine with methanesulfonyl chloride in the presence of a base. The following is an adapted protocol based on the synthesis of the analogous N-tosyl derivative.

Experimental Protocol:

  • Reaction Setup: Dissolve (1S,2S)-1,2-diphenylethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Sulfonylation: Slowly add a solution of methanesulfonyl chloride (1.0 eq) in dichloromethane to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice water and separate the organic layer.

  • Purification: Wash the organic layer sequentially with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide as a solid.

G ss_diamine (1S,2S)-1,2-Diphenylethylenediamine product N-((1S,2S)-2-Amino-1,2- diphenylethyl)methanesulfonamide ss_diamine->product + mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->product base Triethylamine base->product in CH₂Cl₂

Figure 2: Synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.

Application in Asymmetric Catalysis: Asymmetric Transfer Hydrogenation

N-sulfonylated derivatives of (1S,2S)-1,2-diphenylethylenediamine are highly effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[1][7] This reaction is a powerful tool for the synthesis of chiral alcohols and amines, which are valuable building blocks in drug development.

Catalytic Performance

The electronic nature of the sulfonyl group plays a crucial role in the catalytic activity and enantioselectivity of the corresponding ruthenium complex. The methanesulfonyl (mesyl) group in the title compound is strongly electron-withdrawing, which is believed to increase the acidity of the N-H proton, thereby facilitating the hydride transfer step in the catalytic cycle.[8] A comparison of the performance of the N-mesyl derivative (MsDPEN) with the more common N-tosyl derivative (TsDPEN) in the ATH of acetophenone is presented in Table 2.

Table 2: Comparison of (1S,2S)-DPEN Derivatives in the Asymmetric Transfer Hydrogenation of Acetophenone [8]

Catalyst Derivative (Ligand)Metal ComplexYield (%)Enantiomeric Excess (ee, %)
N-Tosyl-DPEN (TsDPEN)[RuCl(p-cymene)((R,R)-TsDPEN)]9899 (R)
N-Mesyl-DPEN (MsDPEN) [RuCl(p-cymene)((R,R)-MsDPEN)] 95 97 (R)

The data indicates that while the N-tosyl derivative provides slightly higher yield and enantioselectivity for this particular substrate, the N-mesyl derivative is also a highly effective ligand, demonstrating comparable performance.

General Experimental Protocol for Asymmetric Transfer Hydrogenation of a Ketone

The following is a general protocol for the ATH of a prochiral ketone using a ruthenium catalyst with N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide as the chiral ligand.

  • Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide in a suitable solvent (e.g., isopropanol).

  • Substrate Addition: Add the prochiral ketone to the catalyst solution.

  • Initiation: Add a solution of a base (e.g., potassium hydroxide or sodium isopropoxide) in isopropanol to initiate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with a dilute acid and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Analysis: Dry the combined organic extracts, concentrate under reduced pressure, and purify the residue by column chromatography. Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or GC.

Mechanism of Chiral Induction

The mechanism of asymmetric transfer hydrogenation with Ru-N-sulfonyl-DPEN catalysts is believed to proceed through a concerted outer-sphere mechanism. The key steps are:

  • Formation of the Ruthenium Hydride: The ruthenium precursor reacts with the hydrogen donor (e.g., isopropanol) in the presence of a base to form a ruthenium hydride species.

  • Coordination and Hydride Transfer: The ketone substrate coordinates to the ruthenium center, and the hydride is transferred from the metal to the carbonyl carbon. Simultaneously, a proton is transferred from the N-H group of the ligand to the carbonyl oxygen. This occurs through a six-membered pericyclic transition state.

  • Stereodifferentiation: The chiral environment created by the N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol product. The phenyl groups on the diamine backbone create a chiral pocket that sterically favors one approach of the substrate over the other.

G cluster_0 Catalytic Cycle Ru_precatalyst [Ru]-Cl Ru_hydride [Ru]-H Ru_precatalyst->Ru_hydride + iPrOH, Base TS Six-membered Transition State Ru_hydride->TS + Ketone Ru_alkoxide [Ru]-O-CHR₂ TS->Ru_alkoxide Ru_alkoxide->Ru_precatalyst + iPrOH Product Chiral Alcohol Ru_alkoxide->Product

Figure 3: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Safety and Handling

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a valuable chiral ligand for asymmetric catalysis, particularly in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. Its synthesis is straightforward from the readily available (1S,2S)-1,2-diphenylethylenediamine. The electron-withdrawing nature of the methanesulfonyl group contributes to its high catalytic efficacy, making it a potent alternative to the more commonly used N-tosyl derivative. This technical guide provides the necessary foundational knowledge and practical protocols to enable researchers to effectively utilize this powerful tool in their pursuit of enantiomerically pure molecules for a wide range of applications, from drug discovery to materials science.

References

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An In-depth Technical Guide to N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, a chiral sulfonamide with significant potential in asymmetric synthesis and medicinal chemistry. The document delves into the molecule's structural features, stereochemical intricacies, and established synthetic routes. Furthermore, it explores its applications as a chiral ligand and its relevance in the development of novel therapeutic agents, supported by detailed experimental protocols and data interpretation. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic chemistry, catalysis, and drug discovery.

Introduction: The Significance of Chiral Sulfonamides

Chiral sulfonamides are a critical class of organic compounds that have garnered substantial interest in the pharmaceutical and fine chemical industries.[1] The inherent asymmetry in these molecules, coupled with the unique electronic and steric properties of the sulfonamide functional group, makes them invaluable as chiral auxiliaries, catalysts, and pharmacophores in a multitude of applications.[2] N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, built upon the privileged (1S,2S)-1,2-diphenylethylenediamine (DPEN) scaffold, exemplifies the strategic design of chiral molecules for stereoselective transformations and targeted biological activity.[3][4]

The (1S,2S)-DPEN core provides a rigid and well-defined chiral environment, which is fundamental to its efficacy in inducing stereoselectivity in chemical reactions. The addition of the methanesulfonamide group not only modifies the electronic properties and lipophilicity of the parent diamine but also introduces an additional hydrogen bond donor, which can be crucial for molecular recognition and catalytic activity. This guide will provide a detailed exploration of the synthesis, structure, and potential applications of this specific chiral sulfonamide, offering insights into its utility for drug development professionals and synthetic chemists.

Molecular Structure and Physicochemical Properties

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a white to pale-yellow solid at room temperature.[5] Its core structure consists of a 1,2-diphenylethylenediamine backbone where one of the amino groups is monosulfonylated with a methanesulfonyl group.

Below is a table summarizing the key physicochemical properties of the compound.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₈N₂O₂S[6]
Molecular Weight 290.38 g/mol [6]
CAS Number 300345-76-0[6]
Melting Point 117-120 °C[5]
Appearance Pale-yellow to Yellow-brown Solid[5]
Purity Typically >95%[5][6]
Storage Temperature 2-8 °C[5]

Stereochemistry: A Deep Dive

The stereochemical configuration of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is central to its function. The "(1S,2S)" designation indicates the absolute configuration at the two contiguous stereogenic centers of the ethylenediamine backbone. This specific arrangement of the phenyl and amino/sulfonamido groups creates a C₂-symmetric chiral environment, which is highly effective in discriminating between enantiotopic faces of a prochiral substrate in asymmetric catalysis.

The crystal structure of a closely related analogue, N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide, provides valuable insights into the three-dimensional arrangement of the molecule.[7] In this analogue, the tolyl and one of the phenyl rings are nearly coplanar, while the second phenyl ring is oriented at a significant dihedral angle.[7] This conformation is stabilized by an intramolecular hydrogen bond between the remaining amino group and the sulfonamide nitrogen.[7] A similar conformation can be anticipated for the methanesulfonamide derivative, influencing its reactivity and interaction with other molecules.

Diagram 1: Stereochemistry of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Caption: Depicting the (1S,2S) absolute configuration.

Synthesis and Purification

The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is typically achieved through the selective monosulfonylation of (1S,2S)-1,2-diphenylethylenediamine. A general and reliable protocol, adapted from the synthesis of the analogous p-toluenesulfonamide derivative, is outlined below.[7]

Experimental Protocol: Synthesis
  • Dissolution: Dissolve (1S,2S)-1,2-diphenylethylenediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (Et₃N) (1.1 eq), to the solution and stir at room temperature. The causality for using a non-nucleophilic base is to prevent its competition with the diamine as a nucleophile towards the sulfonyl chloride.

  • Sulfonylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of methanesulfonyl chloride (1.0 eq) in the same solvent dropwise over a period of 30 minutes. The slow, cooled addition is crucial to control the exothermicity of the reaction and to favor monosulfonylation over disulfonylation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. The bicarbonate wash neutralizes any excess acid, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The polarity of the eluent system is chosen to effectively separate the desired monosulfonylated product from any unreacted diamine and the disulfonylated byproduct.

Diagram 2: Synthetic Workflow

G start Start: (1S,2S)-DPEN dissolve Dissolve in CH₂Cl₂ start->dissolve add_base Add Et₃N dissolve->add_base cool Cool to 0 °C add_base->cool add_mesyl Add Methanesulfonyl Chloride cool->add_mesyl monitor Monitor by TLC/LC-MS add_mesyl->monitor workup Aqueous Workup (NaHCO₃, Brine) monitor->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Product: N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide purify->product

Caption: A typical synthetic workflow for the target molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups, typically in the range of 7.0-7.5 ppm. The methine protons (CH-N) would appear as doublets or multiplets, with their chemical shifts influenced by the adjacent amino and sulfonamido groups. The methyl protons of the methanesulfonyl group would appear as a sharp singlet, likely around 2.5-3.0 ppm. The protons of the primary amine and the sulfonamide NH would be observable, and their chemical shifts would be sensitive to the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the two distinct methine carbons, and the methyl carbon of the methanesulfonyl group. The chemical shifts of the methine carbons are diagnostic and reflect the different electronic environments of the amino and sulfonamido substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to:

  • N-H stretching vibrations of the primary amine and the sulfonamide (around 3300-3400 cm⁻¹).

  • Aromatic C-H stretching (around 3000-3100 cm⁻¹).

  • Asymmetric and symmetric S=O stretching of the sulfonamide group (typically around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively).

  • C-N stretching vibrations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₅H₁₈N₂O₂S with a high degree of accuracy. The fragmentation pattern in the mass spectrum would likely involve cleavage of the C-C bond of the ethylenediamine backbone and loss of the methanesulfonyl group.

Applications in Asymmetric Synthesis and Drug Development

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide and its derivatives are valuable tools in asymmetric synthesis, primarily serving as chiral ligands for metal-catalyzed reactions.[3] The presence of both a primary amine and a sulfonamide group allows for the formation of well-defined metal complexes that can effectively control the stereochemical outcome of a reaction.

Asymmetric Catalysis

Derivatives of (1S,2S)-DPEN are widely used in asymmetric transfer hydrogenation, asymmetric hydrogenation, and various carbon-carbon bond-forming reactions.[7][8] The methanesulfonamide derivative can be employed in similar transformations, where the sulfonamide moiety can coordinate to a metal center and influence the steric and electronic environment of the catalytic active site.

Diagram 3: Role in Asymmetric Catalysis

G ligand N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide catalyst Chiral Metal Complex ligand->catalyst metal Metal Precursor metal->catalyst product Enantioenriched Product catalyst->product substrate Prochiral Substrate substrate->product

Caption: Formation of a chiral catalyst and its application.

Relevance in Drug Development

The sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically approved drugs, including antibacterial, antiviral, and anticancer agents.[2] The incorporation of a chiral diamine scaffold, such as (1S,2S)-DPEN, can introduce specific stereochemical interactions with biological targets, leading to improved potency and selectivity.[9] While specific therapeutic applications of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide are not extensively documented in publicly available literature, its structural motifs suggest potential utility in the design of enzyme inhibitors or receptor modulators where specific stereochemistry is crucial for activity.[3]

Conclusion

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a chiral molecule of significant interest due to its well-defined stereochemistry and the presence of versatile functional groups. Its synthesis is straightforward, and its structure provides a robust platform for applications in asymmetric catalysis. The combination of the privileged (1S,2S)-DPEN scaffold and the pharmacologically relevant sulfonamide moiety makes it an attractive building block for the design of novel chiral ligands and potential therapeutic agents. Further exploration of its catalytic activity and biological properties is warranted to fully realize its potential in both academic research and industrial drug development.

References

  • MySkinRecipes. (n.d.). N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide. Retrieved from [Link]

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  • Lead Sciences. (n.d.). N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. Retrieved from [Link]

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  • MDPI. (2023). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Retrieved from [Link]

  • ResearchGate. (2022). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]

  • IDEALS. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. Retrieved from [Link]

  • MDPI. (2023). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Commercial Availability of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, a chiral diamine derivative, represents a critical building block in modern synthetic chemistry. Its defined stereochemistry and the presence of a sulfonamide moiety make it a valuable precursor and ligand in asymmetric synthesis and a scaffold of interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, lending this molecule significant potential in drug discovery programs.[1] This guide provides an in-depth overview of the commercial landscape for this compound, offering technical data, procurement workflows, and quality validation protocols to empower researchers in their scientific endeavors.

Chemical & Physical Properties

A thorough understanding of a compound's physical properties is the foundation of its effective use in research. The table below consolidates key specifications for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, compiled from various commercial suppliers.

PropertyValueSource(s)
CAS Number 300345-76-0[2][3]
Molecular Formula C15H18N2O2S[2][4][5]
Molecular Weight ~290.4 g/mol [2][3]
Appearance Pale-yellow to Yellow-brown Solid[4]
Melting Point 117-120 °C[3][4]
Purity Typically ≥95% to 98+%[2][3][4]
Solubility Data not widely published; requires experimental determination.
Storage Conditions 2-8°C, Inert atmosphere, Desiccated[2][3][4]
InChI Key FSRRNSLQEDUDTP-GJZGRUSLSA-N[4]

Commercial Availability and Sourcing

The accessibility of this chiral building block is crucial for project timelines. It is available from a range of fine chemical suppliers, often as part of their "Building Blocks" or "Chiral Amines" collections. Pricing and availability are subject to change, and direct inquiry for a formal quote is always recommended.

SupplierExample Catalog No.PurityAvailable Quantities
Sigma-Aldrich ATEH98C4720995%250 mg, 1 g, 5 g[4]
BLDpharm (via Lead Sciences) BD63426998+%250 mg, 1 g (and others)[2]
Labsolu N40085297% (HPLC), 99% ee250 mg, 1 g, 5 g[3]
AAA-Chem AR-B1724Not specifiedContact for details[6]
Procurement Workflow: A Systematic Approach

A structured procurement process is essential to ensure the timely and correct acquisition of critical reagents. The following workflow illustrates the key decision points from initial identification to laboratory integration.

G cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Purchasing & Receiving cluster_2 Phase 3: Validation & Use a Identify Need: N-((1S,2S)-2-Amino-1,2- diphenylethyl)methanesulfonamide b Search Supplier Databases (e.g., Sigma-Aldrich, PubChem) a->b c Compare Suppliers: - Purity - Price - Lead Time - Documentation (CoA) b->c d Select Optimal Supplier & Request Formal Quote c->d e Generate Purchase Order (PO) Reference Quote Number d->e f Receive Shipment Verify Compound & Quantity e->f g Quarantine Material Pending Quality Control f->g h Log into Chemical Inventory (CAS, Lot #, Location) g->h i Perform Incoming QC (See Protocol Below) h->i j Release for Research Use i->j k Link Experimental Data to Specific Lot Number j->k

Figure 1. A systematic workflow for the procurement and validation of critical chemical reagents.

Synthetic Context and Significance

Understanding the synthesis of a reagent provides insight into potential impurities. N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is synthesized by reacting the corresponding chiral diamine, (1S,2S)-1,2-diphenylethylenediamine, with methanesulfonyl chloride.[7][8] The synthesis of the diamine precursor itself is a multi-step process that often involves the resolution of a racemic mixture to obtain the desired enantiopure starting material.[9]

The causality for choosing this specific molecule often stems from its utility as a chiral ligand in asymmetric catalysis. The diamine backbone provides a rigid scaffold for coordinating to a metal center, while the sulfonamide group can modulate electronic properties and participate in hydrogen bonding, influencing the stereochemical outcome of a reaction. A related compound, N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide, is noted for its enhanced reactivity and stability, highlighting the modularity of this scaffold.[10]

Protocol: Incoming Quality Control (QC) - A Self-Validating System

Trust in a reagent's identity and purity is non-negotiable. Upon receipt, and before any experimental use, it is imperative to perform in-house validation. This protocol serves as a self-validating system to confirm the supplier's Certificate of Analysis (CoA) and ensure the material's suitability for sensitive applications.

Objective: To verify the identity, purity, and stereochemical integrity of newly received N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.

Methodology:

  • Documentation Review:

    • Cross-reference the received vial's label (Name, CAS, Lot Number) with the packing slip and the supplier's CoA. Ensure all identifiers match. This initial step prevents simple logistical errors from compromising complex experiments.

  • Physical Characterization:

    • Observe the material's physical state (e.g., solid, powder) and color. Compare this with the properties listed by the supplier.[4] Any significant deviation warrants further investigation.

  • Structural Confirmation (¹H NMR Spectroscopy):

    • Rationale: Nuclear Magnetic Resonance (NMR) provides an unambiguous fingerprint of the molecule's structure.

    • Procedure:

      • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire a ¹H NMR spectrum.

      • Validation: Compare the obtained spectrum with literature data or a predicted spectrum. Key signals to verify include the methanesulfonyl methyl group (a singlet around 2-3 ppm), aromatic protons (multiplets in the 7-8 ppm region), and the amine and sulfonamide protons. The integration of these signals should match the number of protons in the structure.

  • Purity Assessment (HPLC):

    • Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of non-volatile organic compounds.

    • Procedure:

      • Develop a suitable HPLC method, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (with 0.1% TFA or formic acid).

      • Inject a solution of the compound and monitor the elution profile using a UV detector (e.g., at 254 nm).

      • Validation: The primary peak should correspond to the target compound. Purity is calculated as the area of the main peak divided by the total area of all peaks. This value should be consistent with the purity stated on the CoA (e.g., >97%).[3]

  • Enantiomeric Purity (Chiral HPLC):

    • Rationale: For a chiral molecule used in asymmetric synthesis, verifying enantiomeric excess (ee) is critical.

    • Procedure:

      • Utilize a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

      • Develop an isocratic method, typically with a mobile phase of hexanes and isopropanol.

      • Validation: A single major peak should be observed. The presence of a second, smaller peak corresponding to the (1R,2R) enantiomer would indicate incomplete resolution. The ee should align with the supplier's specification (e.g., 99% ee).[3]

Safety & Handling

Proper handling of all laboratory chemicals is paramount. Based on available safety data sheets, N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is associated with the following hazards:

  • GHS Pictogram: GHS07 (Harmful)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[3]

    • P280: Wear protective gloves/eye protection/face protection.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling and work within a certified chemical fume hood.

Conclusion

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a commercially accessible and highly valuable chiral building block for research and development. While available from several reputable suppliers, its critical role in stereoselective applications necessitates a rigorous, in-house quality control process to validate its identity and purity upon receipt. By implementing the systematic procurement and validation workflows outlined in this guide, researchers can ensure the integrity of their starting materials, which is the bedrock of reproducible and reliable scientific outcomes.

References

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide - Lead Sciences. (URL: [Link])

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN] - National Institutes of Health (NIH). (URL: [Link])

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide - MySkinRecipes. (URL: [Link])

  • N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide - PubChem. (URL: [Link])

  • (R)-N-(1-Amino-1,2-diphenylethyl)methanesulfonamide - Lead Sciences. (URL: [Link])

  • CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google P
  • Method of preparing methane sulfonamide and its derivatives - Google P
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. (URL: [Link])

  • Mitsui Hydroquinone Powder at Best Price - Chemstar Global Products LLP. (URL: [Link])

  • Solvay Hydroquinone Powder Usa - Tradeindia. (URL: [Link])

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N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. The information provided is synthesized from available data for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide and structurally similar compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, some safety recommendations are based on data from analogous molecules. It is imperative to always consult the most current SDS provided by the supplier and to conduct a thorough risk assessment before handling this chemical.

Introduction and Compound Profile

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a chiral compound of interest in medicinal chemistry and asymmetric synthesis.[1][2] Its specific stereochemical configuration and the presence of both an amino and a sulfonamide functional group make it a valuable building block for the development of novel pharmaceutical agents, potentially as an enzyme inhibitor.[1] Understanding its chemical and physical properties is foundational to ensuring its safe handling in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is presented in the table below. This data is crucial for identifying appropriate storage and handling conditions.

PropertyValueSource(s)
CAS Number 300345-76-0[1][3][4]
Molecular Formula C₁₅H₁₈N₂O₂S[1][3][4]
Molecular Weight 290.38 g/mol [4]
Appearance Pale-yellow to Yellow-brown Solid
Melting Point 117-120 °C[3]
Purity Typically ≥95%[1]
Storage Temperature 2-8 °C, Inert atmosphere, Protect from light[4]

Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin Irritation (Category 2): May cause skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): May cause serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.

Based on these potential hazards, the GHS pictograms and signal word for analogous compounds are as follows:

  • Pictogram: GHS07 (Harmful)

  • Signal Word: Warning[5]

Hazard Statements for Analogous Compounds:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This assessment should consider the quantity of the substance being used, the potential for dust formation, and the duration of exposure.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[6]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following diagram outlines the recommended PPE selection process.

PPE_Selection Start Handling N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide CheckDust Potential for Dust Generation? Start->CheckDust Assess Procedure BasePPE Standard Lab Attire: - Lab Coat - Closed-toe Shoes Start->BasePPE EyeProtection Safety Glasses with Side Shields or Goggles CheckDust->EyeProtection No Respiratory Respiratory Protection (Use in Fume Hood) CheckDust->Respiratory Gloves Impervious Gloves (e.g., Nitrile)

Caption: PPE Selection Workflow for Handling the Compound.

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[6]

  • Respiratory Protection: For operations where dust may be generated, use the compound within a chemical fume hood to avoid inhalation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that engineering controls are functioning properly. Review the experimental protocol and the location of emergency equipment.

  • Dispensing: As the compound is a solid, avoid generating dust during weighing and transfer. Use a spatula and weigh the compound on a tared weigh boat within a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Decontaminate all surfaces and equipment used.

Storage Protocol
  • Temperature: Store in a tightly closed container in a refrigerator at 2-8°C.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Light: Protect from light.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.[6][7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a small-scale laboratory spill.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazards Evacuate->Assess SmallSpill Small & Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->DonPPE EmergencyResponse Contact Emergency Response Team & Evacuate the Lab LargeSpill->EmergencyResponse Contain Cover with Inert Absorbent Material (e.g., Vermiculite, Sand) DonPPE->Contain Collect Carefully Sweep or Scoop Up into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with Appropriate Solvent Collect->Decontaminate Dispose Dispose of Waste According to Institutional & Local Regulations Decontaminate->Dispose

Caption: Emergency Response Workflow for a Chemical Spill.

Disposal Considerations

Dispose of unused material and its container in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.[6]

Conclusion

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a valuable compound for chemical research and development. While it presents potential hazards, these can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and storage protocols. By understanding the compound's properties and implementing the procedures outlined in this guide, researchers can work with this chemical in a safe and responsible manner.

References

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. (n.d.). Marques. Retrieved January 21, 2026, from [Link]

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. (n.d.). Lead Sciences. Retrieved January 21, 2026, from [Link]

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to the Solubility of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a thorough understanding of its behavior in various organic solvent systems. The guide will delve into the physicochemical properties of the molecule, explore the theoretical underpinnings of its solubility, and present a framework for solvent selection in practical applications such as purification, formulation, and crystallization.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical and technical performance. For N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, a chiral amine derivative with potential applications in catalysis and pharmaceutical synthesis, understanding its solubility profile in organic solvents is paramount for several key processes:

  • Purification and Crystallization: The selection of an appropriate solvent system is fundamental for achieving high purity and the desired polymorphic form of the final compound.

  • Formulation Development: For liquid dosage forms or for the preparation of amorphous solid dispersions, knowledge of solubility in various pharmaceutically acceptable solvents is essential.

  • Process Chemistry: Efficient reaction work-ups and product isolations are highly dependent on the differential solubility of the target molecule and impurities in various solvent systems.

This guide will provide a detailed examination of the factors governing the solubility of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide and offer a systematic approach to solvent selection.

Physicochemical Properties of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

A thorough understanding of the physicochemical properties of a solute is the first step in predicting its solubility behavior.

Table 1: Physicochemical Properties of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

PropertyValueSource
CAS Number 300345-76-0[1]
Molecular Formula C₁₅H₁₈N₂O₂S[1]
Molecular Weight 302.38 g/mol Calculated
Melting Point 117-120 °C[1]
Physical Form Pale-yellow to Yellow-brown Solid[1]
Chemical Structure A chiral diamine with two phenyl groups, a primary amine, and a methanesulfonamide moiety.Inferred

The presence of both hydrogen bond donors (the primary amine and the N-H of the sulfonamide) and acceptors (the oxygen atoms of the sulfonamide and the nitrogen of the primary amine), along with the nonpolar phenyl groups, suggests that the solubility of this compound will be highly dependent on the specific nature of the solvent.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit qualitative, framework for predicting solubility.[2] This principle is governed by the intermolecular forces between the solute and solvent molecules. For a more quantitative prediction, concepts such as solvent polarity and Hansen Solubility Parameters (HSP) are invaluable.[3]

Solvent Polarity

The polarity of a solvent, a measure of its dipole moment, plays a significant role in its ability to dissolve a polar solute.[4] Solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents: These solvents, such as alcohols and water, can engage in hydrogen bonding and have a high dielectric constant.

  • Polar Aprotic Solvents: Solvents like acetone and dimethyl sulfoxide have a significant dipole moment but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.

  • Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and interact primarily through van der Waals forces.

Given the presence of both polar (amine, sulfonamide) and nonpolar (phenyl rings) moieties in N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, its solubility is expected to be favored in solvents with intermediate to high polarity.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more nuanced, semi-quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Represents the energy from van der Waals forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The principle behind HSP is that substances with similar δD, δP, and δH values are more likely to be miscible.[5] While the experimental determination of the HSP for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is beyond the scope of this guide, we can qualitatively assess the expected interactions. The phenyl groups will contribute significantly to the δD term, while the amine and sulfonamide groups will be major contributors to the δP and δH terms.

Solubility Profile in Common Organic Solvents: A Predictive Analysis

In the absence of experimentally determined quantitative solubility data for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, this section provides a predictive analysis based on the principles of intermolecular interactions and solvent properties.

Table 2: Properties of Selected Organic Solvents for Solubility Prediction

SolventPolarity IndexTypeExpected Solubility of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamideRationale
Hexane 0.1NonpolarVery LowThe nonpolar nature of hexane will not effectively solvate the polar amine and sulfonamide groups.
Toluene 2.4Nonpolar (Aromatic)Low to ModerateThe aromatic nature of toluene may provide some favorable π-π stacking interactions with the phenyl rings of the solute, but it will struggle to solvate the polar functionalities.
Dichloromethane 3.1Polar AproticModerate to HighDichloromethane's polarity should allow for good interaction with the polar parts of the molecule, while its non-protic nature will not compete with the intramolecular hydrogen bonding of the solute.
Acetone 5.1Polar AproticModerate to HighAs a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the N-H groups of the solute, and its polarity will aid in dissolving the molecule.
Ethyl Acetate 4.4Polar AproticModerateSimilar to acetone, ethyl acetate can act as a hydrogen bond acceptor, but its larger nonpolar ethyl group may slightly reduce its solvating power for the polar moieties compared to acetone.
Isopropanol 3.9Polar ProticModerate to HighThe alcohol can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with the amine and sulfonamide groups. The nonpolar isopropyl group can interact with the phenyl rings.
Ethanol 4.3Polar ProticHighSimilar to isopropanol, ethanol's ability to form hydrogen bonds will be crucial for dissolving the polar functional groups.
Methanol 5.1Polar ProticHighMethanol is a highly polar protic solvent that is expected to be an excellent solvent due to its strong hydrogen bonding capabilities and its small size, allowing for efficient solvation.
Dimethyl Sulfoxide (DMSO) 7.2Polar AproticHighDMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, which should effectively solvate the polar groups of the molecule.
N,N-Dimethylformamide (DMF) 6.4Polar AproticHighSimilar to DMSO, DMF is a highly polar aprotic solvent and a good hydrogen bond acceptor, making it a likely good solvent.

Experimental Determination of Solubility: A Recommended Protocol

To validate the predictive analysis and obtain quantitative solubility data, an experimental study is essential. The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7]

Shake-Flask Method Protocol

The following protocol outlines the steps for determining the equilibrium solubility of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide in a selected organic solvent.

Objective: To determine the saturation solubility of the target compound at a specific temperature.

Materials:

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • To each vial, add a known volume of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). The time required to reach equilibrium should be determined by taking samples at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Sample Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Calculate the solubility of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide in the solvent in units such as mg/mL or mol/L.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_result 5. Result prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (e.g., 24-48 hours) prep2->equil sampl1 Allow solid to settle equil->sampl1 sampl2 Withdraw supernatant sampl1->sampl2 sampl3 Filter through syringe filter sampl2->sampl3 anal1 Dilute sample sampl3->anal1 anal2 Analyze by HPLC anal1->anal2 result Calculate Solubility (mg/mL or mol/L) anal2->result

Caption: Experimental workflow for solubility determination using the Shake-Flask method.

Causality of Experimental Choices and Self-Validation

The choice of the Shake-Flask method is predicated on its reputation as the "gold standard" for determining thermodynamic solubility, providing a true equilibrium value which is critical for robust process development and formulation.[6] The inclusion of an equilibration time study is a self-validating step within the protocol. By demonstrating that the measured concentration does not change over an extended period, one can be confident that a true equilibrium has been reached. Furthermore, the use of a validated, stability-indicating HPLC method for analysis ensures the accuracy and reliability of the concentration measurements, a cornerstone of trustworthy scientific data.

Logical Relationships in Solubility

The interplay between solute and solvent properties dictates the resulting solubility. This can be visualized as a logical flow where the intrinsic properties of both the solute and the solvent determine the nature and strength of their interactions, which in turn governs the extent of dissolution.

solubility_logic cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interactions Intermolecular Interactions cluster_solubility Resulting Solubility solute_props Polarity H-bond donors/acceptors Molecular size Crystal lattice energy interactions Solute-Solvent Interactions (H-bonding, Dipole-Dipole, van der Waals) Solvent-Solvent Interactions Solute-Solute Interactions solute_props->interactions solvent_props Polarity (Dielectric Constant) H-bond capability (Protic/Aprotic) Dispersion forces (HSP-δD) solvent_props->interactions solubility High or Low Solubility interactions->solubility Determines

Caption: Logical relationship between solute-solvent properties and solubility.

Conclusion and Future Directions

For definitive quantitative data, the detailed Shake-Flask protocol provided in this guide offers a reliable methodology. The resulting experimental data would be invaluable for the rational design of crystallization processes, the development of stable formulations, and the optimization of synthetic work-ups. Future work should also consider the application of computational models, such as Quantitative Structure-Property Relationship (QSPR) models, to further refine the predictive understanding of this compound's solubility in a wider range of solvent systems.

References

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  • Paduszyński, K., & Juranić, M. (2025). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. MOST Wiedzy. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Al-Obaidi, H., & Buckton, G. (2009). QSPR study of some physicochemical properties of sulfonamides using topological and quantum chemical indices. ResearchGate. [Link]

  • University of California, Irvine. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Duchowicz, P. R., & Castro, E. A. (2015). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. MDPI. [Link]

  • Valavi, M., et al. (2025). Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. ResearchGate. [Link]

  • Machui, F., et al. (2012). Hansen Solubility parameters and Green Solvents for Organic Photovoltaics. ResearchGate. [Link]

  • Ciura, K., et al. (2020). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. National Institutes of Health. [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd. [Link]

  • Al-Obaidi, H., & Buckton, G. (2009). QSPR Study of Some Physicochemical Properties of Sulfonamides Using Topological and Quantum Chemical Indices. Semantic Scholar. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • Kim, J., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Lead Sciences. (n.d.). N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

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An In-Depth Technical Guide to the Applications of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Chirality and the Rise of Privileged Ligands

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological effects, making the selective synthesis of a single enantiomer a paramount objective. This necessity has driven the development of asymmetric catalysis, a field dominated by the design and application of chiral ligands that can effectively transfer their stereochemical information to a substrate.

Among the pantheon of successful chiral scaffolds, 1,2-diphenylethylenediamine (DPEDA) has emerged as a "privileged" structure.[] Its rigid, C2-symmetric backbone provides a well-defined chiral environment, making it an exceptional building block for a diverse array of organocatalysts and ligands for enantioselective transformations.[] This guide focuses on a specific and highly effective derivative of this scaffold: N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide .

The introduction of a sulfonamide group to the DPEDA core significantly modulates its electronic and steric properties. This modification is crucial for fine-tuning the catalytic activity and selectivity of the metal complexes they form. This technical guide will provide an in-depth exploration of the synthesis, properties, and, most importantly, the applications of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide as a chiral ligand in asymmetric catalysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Structural Elucidation: Crafting the Chiral Catalyst

The journey to harnessing the catalytic potential of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide begins with its synthesis, which hinges on the preparation of the optically pure (1S,2S)-1,2-diphenylethylenediamine precursor.

Synthesis of Enantiopure (1S,2S)-1,2-Diphenylethylenediamine

The common route to enantiomerically pure (1S,2S)-1,2-diphenylethylenediamine involves the resolution of a racemic mixture. This classical yet highly effective method relies on the formation of diastereomeric salts with a chiral resolving agent, such as L-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic 1,2-Diphenylethylenediamine

  • Preparation of the Racemic Diamine: A typical synthesis starts from hydrobenzamide, which undergoes a base-catalyzed rearrangement and subsequent reduction to yield racemic 1,2-diphenylethylenediamine.

  • Diastereomeric Salt Formation: The racemic diamine is dissolved in a suitable solvent (e.g., methanol) and treated with an equimolar amount of a chiral resolving agent, such as L-tartaric acid.

  • Fractional Crystallization: The solution is allowed to cool, leading to the precipitation of the less soluble diastereomeric salt. The crystals are collected by filtration. This process may be repeated to enhance the diastereomeric purity.

  • Liberation of the Free Diamine: The purified diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the free (1S,2S)-1,2-diphenylethylenediamine. The enantiomerically pure diamine is then extracted into an organic solvent and purified.

Sulfonylation to N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

With the enantiopure diamine in hand, the final step is the selective sulfonylation of one of the amino groups.

Experimental Protocol: Synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

  • Reaction Setup: (1S,2S)-1,2-diphenylethylenediamine is dissolved in a suitable aprotic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to act as an acid scavenger.

  • Sulfonylation: The solution is cooled in an ice bath, and methanesulfonyl chloride is added dropwise. The reaction is typically stirred at room temperature until completion.

  • Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or recrystallization to yield N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide as a solid.

Table 1: Physicochemical Properties of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

PropertyValueReference
CAS Number300345-76-0
Molecular FormulaC15H18N2O2S
Molecular Weight290.38 g/mol
Melting Point117-120 °C
AppearancePale-yellow to Yellow-brown Solid
Purity≥ 98.0%
Optical Purity≥ 99.0% e.e.

Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

A primary and highly impactful application of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is as a chiral ligand in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. This reaction is of immense importance in the pharmaceutical industry for the synthesis of chiral building blocks.

The ligand, in concert with a transition metal precursor, typically from the platinum group (e.g., Ruthenium, Rhodium, or Iridium), forms a chiral catalyst in situ. The general mechanism involves the transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone, guided by the chiral environment of the catalyst.

G

Causality in Catalyst Design and Performance

The efficacy of the N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide ligand in ATH stems from several key structural and electronic features:

  • Bifunctional Nature: The ligand possesses both a basic amino group and an acidic N-H group on the sulfonamide moiety. This allows for a concerted outer-sphere mechanism where the catalyst can simultaneously activate both the hydrogen donor and the carbonyl substrate.

  • Chiral Environment: The two phenyl groups on the diamine backbone create a rigid and well-defined chiral pocket around the metal center. This steric arrangement dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to high enantioselectivity.

  • Electronic Tuning: The electron-withdrawing nature of the methanesulfonyl group influences the acidity of the N-H proton and the electron density at the metal center, thereby modulating the catalytic activity.

Representative Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

The following protocol is a representative example of how N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide can be employed in the ATH of a model substrate.

  • Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, a solution of a suitable metal precursor (e.g., [Ru(p-cymene)Cl2]2) and N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (in a 1:2 metal-to-ligand ratio) is prepared in a degassed solvent like isopropanol.

  • Reaction Initiation: The catalyst solution is added to a solution of the substrate (e.g., acetophenone) in isopropanol. A base (e.g., potassium hydroxide or sodium isopropoxide) is then added to generate the active catalytic species.

  • Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., room temperature or slightly elevated) and monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion.

  • Workup and Analysis: Upon completion, the reaction is quenched, and the product is extracted. The enantiomeric excess (e.e.) of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.

Broader Applications and Future Outlook

While asymmetric transfer hydrogenation is a cornerstone application, the utility of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide and its derivatives extends to other important transformations in organic synthesis.

Potential in Other Asymmetric Transformations

The structural motifs of this ligand make it a promising candidate for a range of other metal-catalyzed asymmetric reactions, including:

  • Asymmetric Hydrogenation: In addition to transfer hydrogenation, these ligands can be effective in direct hydrogenation reactions using molecular hydrogen.

  • C-C Bond Forming Reactions: The chiral environment provided by the ligand can be exploited in enantioselective carbon-carbon bond-forming reactions, such as aldol and Michael additions.

  • Kinetic Resolution: The catalyst can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers.

Role in Drug Development

The chiral alcohols produced through the application of this ligand are valuable intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The ability to produce these intermediates with high optical purity is crucial for ensuring the efficacy and safety of the final drug product.

Conclusion: A Versatile Tool for Asymmetric Synthesis

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide stands as a testament to the power of rational ligand design in asymmetric catalysis. As a derivative of the privileged DPEDA scaffold, it provides a robust and highly effective platform for the synthesis of enantiomerically enriched molecules. Its primary application in the asymmetric transfer hydrogenation of ketones showcases its ability to induce high levels of stereocontrol, a feature of critical importance in the pharmaceutical and fine chemical industries. Future research will undoubtedly uncover new applications for this versatile ligand, further solidifying the role of N-sulfonated diamines as indispensable tools for the modern synthetic chemist.

References

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(1S_2S-2-Amino-1_2-diphenylethyl_-4-methylbenzenesulfonamide]([Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • General Catalog of Kanto Reagents, Chemicals & Biologicals + Mar. 2022. (2022). Kanto Chemical Co., Inc. Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to Key Derivatives of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide: Synthesis, Mechanistic Insights, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of pivotal derivatives of the chiral scaffold, N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind synthetic choices, the self-validating nature of the described protocols, and the mechanistic underpinnings of their applications. It is intended for researchers, medicinal chemists, and process development scientists engaged in the fields of asymmetric catalysis and drug discovery.

Introduction: The Versatile Chiral Backbone

The N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide core structure is a privileged chiral diamine derivative. Its inherent stereochemistry, derived from (1S,2S)-1,2-diphenylethylenediamine, coupled with the electronic properties of the sulfonamide moiety, makes it a versatile building block for the synthesis of a wide array of functional molecules. These derivatives have found significant utility as chiral ligands in asymmetric catalysis and as pharmacophores in the development of novel therapeutic agents. This guide will explore key examples of these derivatives, focusing on their synthesis, characterization, and applications, thereby providing a robust framework for their practical implementation and further development.

I. The Archetypal Derivative: N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide ((S,S)-TsDPEN)

Perhaps the most extensively studied derivative is the N-tosylated analog, commonly known as (S,S)-TsDPEN. Its prominence stems from its exceptional performance as a chiral ligand in transition metal-catalyzed asymmetric reactions, particularly in asymmetric transfer hydrogenation.

A. Synthesis of (S,S)-TsDPEN

The synthesis of (S,S)-TsDPEN is a well-established, multi-step process that begins with the resolution of racemic 1,2-diphenylethylenediamine. The subsequent monosulfonylation is a critical step that requires careful control of stoichiometry to prevent the formation of the disulfonylated byproduct.

Experimental Protocol: Synthesis of (S,S)-TsDPEN [1]

  • Resolution of (±)-1,2-Diphenylethylenediamine:

    • Dissolve racemic 1,2-diphenylethylenediamine (1.0 eq) in hot ethanol.

    • Add a solution of L-(+)-tartaric acid (1.0 eq) in hot ethanol.

    • Allow the mixture to cool to room temperature to crystallize the (S,S)-diamine-(R,R)-tartrate salt.

    • Recrystallize the salt from a mixture of water and ethanol to achieve high diastereomeric purity.

    • Treat the purified salt with an aqueous solution of sodium hydroxide to liberate the free (S,S)-1,2-diphenylethylenediamine.

    • Extract the free diamine with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the enantiomerically pure (S,S)-1,2-diphenylethylenediamine.

  • Monosulfonylation:

    • Dissolve (S,S)-1,2-diphenylethylenediamine (1.0 eq) in dry dichloromethane.

    • Add triethylamine (1.1 eq) to the solution.

    • Cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (1.0 eq) in dry dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (S,S)-TsDPEN as a white solid.

Caption: Synthetic pathway for (S,S)-TsDPEN.

G racemic_diamine Racemic 1,2-Diphenylethylenediamine resolved_diamine (S,S)-1,2-Diphenylethylenediamine racemic_diamine->resolved_diamine Resolution tartaric_acid L-(+)-Tartaric Acid tartaric_acid->resolved_diamine TsDPEN (S,S)-TsDPEN resolved_diamine->TsDPEN Monosulfonylation tosyl_chloride p-Toluenesulfonyl Chloride tosyl_chloride->TsDPEN

B. Application in Asymmetric Transfer Hydrogenation

(S,S)-TsDPEN, in combination with rhodium(III) or ruthenium(II) precursors, forms highly effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones and imines. The chirality of the ligand directs the hydride transfer from a hydrogen donor (e.g., formic acid or isopropanol) to one face of the substrate, leading to the formation of a single enantiomer of the corresponding alcohol or amine.

Mechanism of Asymmetric Transfer Hydrogenation

The catalytic cycle is believed to involve the formation of a metal-hydride species, which is the active reducing agent. The substrate coordinates to the chiral metal complex, and the stereochemistry of the product is determined by the facial selectivity of the hydride transfer, which is controlled by the steric and electronic properties of the (S,S)-TsDPEN ligand.

Caption: Catalytic cycle of asymmetric transfer hydrogenation.

G catalyst [M]-TsDPEN Catalyst hydride_complex [M]-H-TsDPEN catalyst->hydride_complex Activation h_donor Hydrogen Donor h_donor->hydride_complex substrate_complex Substrate-[M]-H-TsDPEN hydride_complex->substrate_complex Coordination substrate Prochiral Ketone/Imine substrate->substrate_complex product Chiral Alcohol/Amine substrate_complex->product Hydride Transfer product->catalyst Product Release & Catalyst Regeneration

II. Other Key Sulfonamide Derivatives and Their Applications

While (S,S)-TsDPEN is the most prominent, other derivatives of the core scaffold have been synthesized and evaluated for various applications. These derivatives often involve modification of the sulfonyl group to modulate the electronic and steric properties of the ligand or to introduce new functionalities.

A. N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide

This derivative, where the methyl group of the parent compound is replaced by a phenyl group, has also been utilized in asymmetric catalysis. The synthesis follows a similar protocol to that of (S,S)-TsDPEN, using benzenesulfonyl chloride as the sulfonating agent.[2]

B. N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide

The introduction of a trifluoromethanesulfonyl (triflyl) group significantly increases the acidity of the sulfonamide proton and alters the electronic properties of the ligand.[3] This can have a profound impact on the catalytic activity and selectivity of the corresponding metal complexes. This compound is primarily utilized in asymmetric synthesis and catalysis, serving as a chiral ligand or catalyst in various enantioselective reactions.[3] The trifluoromethanesulfonamide group enhances its reactivity and stability, making it a valuable tool in advanced synthetic methodologies.[3]

III. Biological Applications of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide Derivatives

The inherent chirality and the presence of the sulfonamide pharmacophore in these derivatives make them attractive candidates for drug discovery. While this area is less explored compared to their catalytic applications, emerging research suggests potential in various therapeutic areas.

A. Enzyme Inhibition

The sulfonamide moiety is a well-known zinc-binding group and is present in numerous enzyme inhibitors. Derivatives of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide could potentially be designed to target specific metalloenzymes. For instance, a new series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, with many showing promising activity.[4]

B. Anticancer Activity

The development of novel anticancer agents is a critical area of research. While specific studies on the anticancer activity of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide derivatives are limited, the broader class of sulfonamides has shown significant promise. For example, novel sulfonamide derivatives have been designed and synthesized as potential anticancer therapeutics, with molecular docking studies identifying their potential to target proteins like carbonic anhydrases.

IV. Data Summary

DerivativeSulfonyl GroupKey ApplicationReference
(S,S)-TsDPEN4-methylphenylAsymmetric Transfer Hydrogenation[1]
N/AphenylAsymmetric Catalysis[2]
N/AtrifluoromethylAsymmetric Synthesis[3]

V. Future Directions

The derivatives of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide represent a versatile and valuable class of chiral molecules. While the application of the tosylated derivative in asymmetric catalysis is well-established, there remains significant untapped potential in exploring a wider range of derivatives for both catalytic and medicinal applications. Future research should focus on:

  • Diversification of the Sulfonyl Group: Synthesizing a broader library of derivatives with varying alkyl and aryl sulfonyl groups to fine-tune the steric and electronic properties of the ligands for specific catalytic transformations.

  • Exploration of Biological Activity: Systematic screening of these derivatives against a panel of biologically relevant targets, particularly metalloenzymes and cancer-related proteins.

  • Mechanistic Studies: In-depth mechanistic investigations of both the catalytic and biological activities to enable rational design of more efficient and selective derivatives.

  • Development of Heterogenized Catalysts: Immobilization of these chiral ligands on solid supports to facilitate catalyst recovery and recycling, enhancing their industrial applicability.

By systematically exploring the chemical space around this privileged chiral scaffold, the scientific community can unlock new and powerful tools for asymmetric synthesis and drug discovery.

References

  • Schlemmer, C., Schollmeyer, D., Blank, N., Stoye, A., & Opatz, T. (n.d.). N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide. PubChem. Retrieved from [Link]

  • Ahmad, A., et al. (2014). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. PubMed. Retrieved from [Link]

  • Acta Crystallographica Section E Structure Reports Online. (n.d.). N-[(1s,2s)-2-Amino-1,2-Diphenylethyl]-4-Methylbenzenesulfonamide [(S,s)-TsDPEN]. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Rhodium(iii)-catalyzed oxidative olefination of N-allyl sulfonamides. Royal Society of Chemistry Publishing. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

  • MDPI. (n.d.). Research in the Field of Drug Design and Development. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012137982A2 - Sulfonamide derivative and use thereof.
  • Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design and Discovery: Principles and Applications. Retrieved from [Link]

  • Sava, G., et al. (1983). Antitumor effects of rhodium(I), iridium(I) and ruthenium(II) complexes in comparison with cis-dichlorodiammino platinum(II) in mice bearing Lewis lung carcinoma. PubMed. Retrieved from [Link]

  • Ivanov, S., & Vasileva-Tonkova, E. (2022). Drug Design—Past, Present, Future. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2022). Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodium(III) Werner Complexes with 1,2‐Diphenylethylenediamine Ligands: Syntheses, Structures, and Applications as Chiral Hydrogen Bond Donor Catalysts and Agents for Enantiomer Purity Determinations. Retrieved from [Link]

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Technical Guide to the Spectroscopic Characterization of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a chiral diamine derivative of significant interest in synthetic and medicinal chemistry. As a derivative of (1S,2S)-1,2-diphenylethanediamine, a well-known privileged ligand in asymmetric catalysis, this methanesulfonamide analog holds potential as a chiral building block, a resolving agent, or a ligand for transition metal catalysts.[1] The precise stereochemistry and functional group arrangement necessitate a rigorous and multi-faceted approach to its structural confirmation.

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. It is designed for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound. The guide outlines a systematic workflow for its characterization, from synthesis to detailed spectral interpretation, ensuring scientific integrity and confidence in the assigned structure.

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates the logical flow for the synthesis and subsequent structural verification of the target compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_confirmation Final Confirmation start (1S,2S)-1,2-Diphenylethylene- 1,2-diamine reagent Methanesulfonyl Chloride (MsCl), Base start->reagent Reaction product N-((1S,2S)-2-Amino-1,2-diphenyl- ethyl)methanesulfonamide reagent->product Crude Product purify Column Chromatography product->purify ms Mass Spectrometry (MS) purify->ms Purity & Molecular Weight ir Infrared (IR) Spectroscopy purify->ir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Structural Connectivity & Stereochemistry confirm Structure Confirmed ms->confirm ir->confirm nmr->confirm

Caption: Workflow for the synthesis and characterization of the target compound.

Proposed Synthesis

The target compound can be synthesized via the selective monosulfonylation of (1S,2S)-1,2-diphenylethane-1,2-diamine with methanesulfonyl chloride. The use of a suitable base and controlled stoichiometry is crucial to favor the mono-substituted product over the disubstituted byproduct.[2][3]

Experimental Protocol: Synthesis
  • Dissolution: Dissolve (1S,2S)-1,2-diphenylethane-1,2-diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer. Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reagent: Add methanesulfonyl chloride (1.0 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the synthesized compound.[4][5]

Predicted HRMS Data
  • Molecular Formula: C₁₅H₁₈N₂O₂S

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Expected Ion: [M+H]⁺

  • Calculated Monoisotopic Mass: 290.1140

  • Predicted [M+H]⁺: 291.1218

Predicted Fragmentation Pattern

The fragmentation of sulfonamides in MS/MS is well-documented.[6][7] The primary fragmentation pathways for the [M+H]⁺ ion of the target compound are expected to involve:

  • Benzylic Cleavage: Cleavage of the C1-C2 bond of the ethylenediamine backbone is highly probable, leading to the formation of a stable benzylic cation.

  • Loss of Methanesulfonic Acid: Neutral loss of CH₃SO₂H.

  • Cleavage of the S-N Bond: This is a characteristic fragmentation for sulfonamides.[7]

Experimental Protocol: HRMS
  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an ESI source.[4]

  • Acquisition Parameters:

    • Ionization Mode: Positive

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3-4 kV

    • Source Temperature: As per instrument recommendation (e.g., 120 °C)

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the calculated value. The mass error should be within 5 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[8][9]

Predicted IR Absorption Bands

The following table summarizes the expected characteristic vibrational frequencies for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. These predictions are based on typical values for sulfonamides and primary amines.[10][11][12]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, SharpN-H stretch (primary amine, asymmetric & symmetric)
3300-3250Medium, SharpN-H stretch (sulfonamide)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic, -CH- and -CH₃)
1600-1450Medium-StrongC=C stretch (aromatic rings)
~1325StrongS=O stretch (asymmetric)
~1150StrongS=O stretch (symmetric)
Experimental Protocol: FT-IR
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended due to its simplicity and minimal sample preparation.[8][13]

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the purified solid sample onto the crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum.

  • Data Analysis: Identify the key absorption bands and compare them with the predicted values to confirm the presence of the amine, sulfonamide, and aromatic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.[14][15][16]

Predicted ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of structurally similar compounds, particularly the N-tosyl analog. The spectrum is expected to be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[17][18]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.10m10HAr-H (two phenyl rings)
~4.6d1HPh-CH -NHSO₂
~4.1d1HPh-CH -NH₂
~2.5s3HS-CH
~2.0 (broad)s3HNH SO₂ and NH
  • Causality behind Predictions: The two methine protons (CH) are diastereotopic and will appear as distinct doublets due to coupling with each other. The aromatic protons of the two phenyl rings are expected to overlap, creating a complex multiplet. The methyl group of the methanesulfonamide will be a sharp singlet. The amine and sulfonamide protons are exchangeable and may appear as a broad singlet; their chemical shift can be highly dependent on concentration and solvent.[19]

Predicted ¹³C NMR Spectrum
Chemical Shift (δ, ppm)Assignment
142 - 138Ar-C (quaternary, 2C)
129 - 127Ar-C H (10C)
~65Ph-C H-NHSO₂
~60Ph-C H-NH₂
~40S-C H₃
  • Causality behind Predictions: Aromatic carbons will resonate in the typical 127-142 ppm region. The two methine carbons will be distinct due to their different chemical environments. The methyl carbon of the sulfonamide group is expected to appear upfield, around 40 ppm.[20]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[21]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[22]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[20]

  • Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform. Integrate the peaks in the ¹H NMR spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Conclusion

The structural elucidation of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide requires a synergistic application of modern spectroscopic techniques. By following the protocols and interpreting the data as outlined in this guide, researchers can confidently confirm the identity, purity, and structure of this valuable chiral compound. The combination of HRMS to verify the elemental formula, FT-IR to identify key functional groups, and detailed 1D NMR analysis to establish the precise atomic connectivity and stereochemical integrity provides a self-validating system for characterization.

References

  • National Center for Biotechnology Information. (n.d.). N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. PubChem. Retrieved from [Link]

  • Bavin, P. M. G. (1960). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Canadian Journal of Chemistry, 38(6), 924-931. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). High-Resolution Mass Spectrometry FAQs. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019004114A1 - Production method for diamine derivative by flow synthesis.
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  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Baxter, R. L., & Mander, L. N. (1970). Infrared Spectra of Sulfones and Related Compounds. Canadian Journal of Chemistry, 48(1), 11-16. Retrieved from [Link]

  • Danovich, D., Shaik, S., & Wu, W. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 814-822. Retrieved from [Link]

  • Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

  • Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Puschmann, H., & Huttner, G. (2011). N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. Retrieved from [Link]

  • Yilmaz, I., & Kalay, N. (2006). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 735-739. Retrieved from [Link]

  • Picó, Y. (Ed.). (2015). HRMS: Fundamentals and Basic Concepts. In Comprehensive Analytical Chemistry (Vol. 68, pp. 1-32). Elsevier. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-monomethanesulphonylethylene diamine, hydrochloride. Retrieved from [Link]

  • Reddy, K. L., & Sridhar, B. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4284-4287. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). Synthesis and characterization of some sulfonamide derivatives. International Journal of ChemTech Research, 5(5), 2263-2270. Retrieved from [Link]

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  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. Retrieved from [Link]

  • Mocanu, G., Constantin, M., & Carpov, A. (1996). Chemical reactions on polysaccharides, 5. Reaction of mesyl chloride with pullulan. Die Angewandte Makromolekulare Chemie, 241(1), 123-132. Retrieved from [Link]

  • JoVE. (2024). Video: High-Resolution Mass Spectrometry (HRMS). Retrieved from [Link]

  • Cheng, C. C., & Siu, K. W. M. (2013). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 78(15), 7486–7494. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Reaction of diamines with carboxylic acids to form imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the 1D 13C NMR spectra of 20 biogenic amino acids. Retrieved from [Link]

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Methodological & Application

Use of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide in asymmetric catalysis.

Application Note: N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Introduction: A Privileged Ligand Scaffold in Asymmetric Synthesis

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, hereafter referred to as (1S,2S)-Ms-DPEN, is a chiral diamine ligand derived from the C₂-symmetric scaffold (1S,2S)-1,2-diphenylethylenediamine (DPEN).[1] This class of molecules is foundational in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds essential for pharmaceutical and agrochemical development.[2] The substitution of one of the amino groups with a methanesulfonyl (mesyl) group modifies the electronic and steric properties of the diamine, creating a highly effective ligand for a range of metal-catalyzed reactions.

The core value of (1S,2S)-Ms-DPEN lies in its ability to generate a well-defined chiral environment around a metal center. Its structural features—two stereogenic centers, the steric bulk of two phenyl groups, and the coordinating and hydrogen-bond-donating capabilities of its two distinct nitrogen atoms—are pivotal to its function. While its close analogue, N-tosyl-DPEN (Ts-DPEN), is more widely cited, the underlying principles of catalysis are directly comparable. These ligands are most famously associated with the Nobel Prize-winning work of Ryōji Noyori on asymmetric hydrogenation, where they form highly active and selective catalysts with ruthenium (Ru).[1]

The Rationale Behind the Molecular Design: Causality in Catalysis

The efficacy of (1S,2S)-Ms-DPEN is not accidental but a result of deliberate molecular design that leverages multiple synergistic effects. Understanding these principles is key to its successful application and troubleshooting.

  • Chiral Environment: The rigid (1S,2S) configuration of the ethylenediamine backbone, flanked by two bulky phenyl groups, creates a fixed, sterically demanding chiral pocket. This arrangement forces incoming substrates to adopt a specific orientation, leading to the preferential formation of one enantiomer.

  • Bifunctional Coordination: The ligand acts as a bidentate chelate, coordinating to a metal center (e.g., Ru²⁺) through both the primary amine (NH₂) and the sulfonamide nitrogen (NHMs). This forms a stable, six-membered ring complex.

  • The "Ligand-Metal Cooperative" Mechanism: In the context of transfer hydrogenation, the catalyst does not act as a simple metal hydride donor. Instead, it operates via an "outer-sphere" mechanism. The sulfonamide N-H proton plays a direct role in the transition state, forming a hydrogen bond with the substrate's carbonyl oxygen. Simultaneously, a hydride (H⁻) is delivered from the metal center to the carbonyl carbon. This concerted, six-membered pericyclic transition state is highly organized and is the origin of the exceptional enantioselectivity. The N-H moiety is therefore not a spectator but an active participant in the catalytic cycle.[3][4]

Application Focus: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

One of the most powerful and widely used applications of (1S,2S)-Ms-DPEN is in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols. This reaction is valued for its operational simplicity, use of safe and inexpensive hydrogen donors, and high levels of stereocontrol.

The Overall Transformation:

The reaction typically employs a formic acid/triethylamine (HCOOH/NEt₃) mixture or isopropanol as the hydrogen source, avoiding the need for high-pressure gaseous hydrogen.

Catalytic Cycle Workflow

The catalytic cycle illustrates the cooperative action of the ruthenium center and the Ms-DPEN ligand. The cycle begins with the active 16-electron Ru-hydride species, which coordinates the ketone substrate.

ATH_Catalytic_Cycle cluster_main Asymmetric Transfer Hydrogenation Cycle Active_Catalyst [RuH(Ms-DPEN)(cymene)] (16e- Active Species) Substrate_Coordination Substrate Coordination (Ketone Binding) Active_Catalyst->Substrate_Coordination + Ketone (R1COR2) Transition_State Pericyclic Transition State (H-Transfer) Substrate_Coordination->Transition_State N-H···O=C Interaction Product_Release Product Release (Chiral Alcohol) Transition_State->Product_Release - Chiral Alcohol Catalyst_Regeneration Catalyst Regeneration (Formate Coordination) Product_Release->Catalyst_Regeneration + HCOOH/NEt3 Catalyst_Regeneration->Active_Catalyst - CO2 - HNEt3+

Caption: Catalytic cycle for Ru-Ms-DPEN catalyzed ATH.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a representative procedure for the ATH of acetophenone to (R)-1-phenylethanol using an in situ-prepared Ru-(1S,2S)-Ms-DPEN catalyst.

I. Materials and Reagents
  • Ligand: N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide ((1S,2S)-Ms-DPEN) (≥98% purity)[5]

  • Ru Precursor: [RuCl₂(p-cymene)]₂ (Strem, Sigma-Aldrich)

  • Substrate: Acetophenone (≥99%, freshly distilled)

  • Hydrogen Donor: Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Solvent: Dichloromethane (DCM), anhydrous (≥99.8%)

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄)

  • Inert Gas: Argon or Nitrogen (≥99.99%)

II. Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles for inert atmosphere transfers

  • Standard glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) analysis.

III. Step-by-Step Experimental Procedure

A. Catalyst Preparation (In Situ)

  • Setup: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with Argon. Maintain a positive pressure of inert gas throughout the setup.

  • Addition of Solids: To the flask, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1.0 eq) and (1S,2S)-Ms-DPEN (6.4 mg, 0.022 mmol, 2.2 eq relative to Ru dimer).

    • Scientist's Note: A slight excess of the chiral ligand is used to ensure complete coordination to the ruthenium centers.

  • Solvent Addition: Add 5 mL of anhydrous DCM via syringe.

  • Activation: Stir the resulting orange solution at room temperature for 20-30 minutes. The solution should become a deeper, more homogeneous color as the active catalyst precursor forms.

B. Hydrogenation Reaction

  • Reagent Addition: To the catalyst solution, add the formic acid/triethylamine (5:2) mixture (0.8 mL) via syringe.

    • Scientist's Note: The triethylamine acts as a base to deprotonate formic acid, forming formate, which is essential for the regeneration of the Ru-hydride catalyst. It also neutralizes the HCl formed during catalyst activation.

  • Substrate Addition: Add acetophenone (120 mg, 1.0 mmol) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at 28-30 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC. The reaction is typically complete within 2-8 hours.

C. Work-up and Purification

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding 10 mL of saturated NaHCO₃ solution to neutralize any remaining formic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Solvent Removal: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-1-phenylethanol.

D. Analysis

  • Yield: Determine the isolated yield of the product.

  • Enantiomeric Excess (ee): Dissolve a small sample of the purified product in an appropriate solvent (e.g., hexane/isopropanol) and analyze by chiral HPLC or GC to determine the enantiomeric excess. Compare the retention times to a racemic standard.

IV. Expected Results & Data Summary

Catalysts of this type consistently provide high yields and excellent enantioselectivities for a variety of aromatic and aliphatic ketones.

SubstrateProductTypical Yield (%)Typical ee (%)
Acetophenone(R)-1-Phenylethanol>95%>98%
Propiophenone(R)-1-Phenyl-1-propanol>95%>97%
2-Acetylnaphthalene(R)-1-(Naphthalen-2-yl)ethanol>92%>99%
Benzylacetone(R)-4-Phenyl-2-butanol>90%>96%

Note: Data is representative of Ru/Sulfonated-DPEN catalyst systems.

V. Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low Conversion Inactive catalystEnsure all reagents and solvents are anhydrous. Use high-purity inert gas. Check the quality of the Ru precursor.
Insufficient reaction timeMonitor the reaction for a longer period.
Low Enantioselectivity (ee) Impure ligandVerify the enantiomeric purity of the (1S,2S)-Ms-DPEN ligand.
Incorrect temperatureRun the reaction at the recommended temperature. Lowering the temperature can sometimes improve ee.
Racemization of productEnsure the work-up conditions are not harsh. Some alcohols can racemize under acidic or basic conditions.

VI. Concluding Remarks

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a highly effective and versatile chiral ligand for asymmetric catalysis. Its well-understood mechanism, particularly in the context of asymmetric transfer hydrogenation, makes it a reliable tool for the synthesis of enantioenriched secondary alcohols. The protocol provided herein serves as a robust starting point for researchers aiming to leverage this powerful catalytic system for the efficient and selective production of chiral building blocks critical to modern chemistry and drug development.

References

  • MySkinRecipes. N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide.
  • National Center for Biotechnology Information. N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. PubChem Compound Summary.
  • Lead Sciences. N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.
  • Sigma-Aldrich. N-((1S,2S)-2-AMINO-1,2-DIPHENYLETHYL)METHANESULFONAMIDE.
  • Waller, E. et al. (2019). Applications of N'-monofunctionalised TsDPEN derivatives in asymmetric catalysis. Organic & Biomolecular Chemistry, 17(6), 1301-1321. Available from: [Link]

  • Sigma-Aldrich. (1S,2S)-(−)-1,2-Diphenylethylenediamine.
  • Chem-Impex. (1S,2S)-(-)-1,2-Diphenylethylenediamine.
  • Royal Society of Chemistry. Applications of N′-monofunctionalised TsDPEN derivatives in asymmetric catalysis. Organic & Biomolecular Chemistry.
  • Smolecule. (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine.
  • Wikipedia. Diphenylethylenediamine. Available from: [Link]

  • National Center for Biotechnology Information. Application of chiral recyclable catalysts in asymmetric catalysis. PMC.
  • MDPI. The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years.

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Application Notes and Protocols: N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide as a Chiral Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, hereafter referred to as (1S,2S)-MsDPEN, as a premier chiral ligand for transition metal-catalyzed asymmetric synthesis. Derived from the privileged 1,2-diphenylethylenediamine (DPEN) scaffold, MsDPEN has emerged as a highly effective ligand, particularly for ruthenium, in the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of prochiral ketones and imines. These reactions provide a direct and efficient pathway to enantiomerically enriched chiral alcohols and amines, which are fundamental building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This guide details the ligand's properties, the mechanistic underpinnings of its catalytic activity, and provides field-proven, step-by-step protocols for its application in a research and development setting.

Introduction: The Privileged Role of DPEN-Derived Ligands in Asymmetric Catalysis

Asymmetric catalysis stands as a cornerstone of modern synthetic chemistry, enabling the precise synthesis of single-enantiomer compounds. The pharmacological and toxicological profiles of chiral molecules can differ dramatically between enantiomers, making stereochemical control a critical mandate in drug development.[2] The efficacy of an asymmetric catalyst is predominantly dictated by the chiral ligand coordinated to the metal center.

(1S,2S)-MsDPEN belongs to the C₂-symmetric diamine family, a class of "privileged ligands" pioneered by Noyori and coworkers, renowned for their exceptional performance across a wide range of transformations.[1][3] The ligand's structure, featuring two stereogenic centers and two phenyl groups, creates a well-defined chiral environment. The methanesulfonyl (mesyl) group, analogous to the more common tosyl group in TsDPEN, modifies the electronic properties and steric bulk of the ligand, fine-tuning the catalyst's reactivity and selectivity.[1] When complexed with transition metals like Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), MsDPEN forms highly active and enantioselective catalysts for the reduction of C=O and C=N double bonds.[4]

Properties of (1S,2S)-MsDPEN

The physical and chemical properties of the ligand are essential for its handling, storage, and application in synthesis.

PropertyValueReference(s)
IUPAC Name N-[(1S,2S)-2-amino-1,2-diphenylethyl]methanesulfonamide[5]
CAS Number 300345-76-0
Molecular Formula C₁₅H₁₈N₂O₂S[6]
Molecular Weight 290.38 g/mol [6]
Appearance Pale-yellow to Yellow-brown Solid
Melting Point 117-120 °C
Storage 2-8 °C, Inert atmosphere[6]

Mechanistic Framework: The Heart of Enantioselectivity

The remarkable enantioselectivity achieved with Ru-MsDPEN catalysts in transfer hydrogenation is best understood through the "outer sphere" concerted mechanism.[1] This pathway avoids direct coordination of the substrate to the metal center, a crucial distinction from many other catalytic cycles.

The Catalytic Cycle involves several key stages:

  • Catalyst Activation: The precatalyst, typically a Ru(II)-arene complex, reacts with a hydrogen source (e.g., a formic acid/triethylamine azeotrope) to generate a reactive 16-electron ruthenium-hydride species. This is the active catalyst.

  • Substrate Interaction: The prochiral ketone or imine does not bind directly to the ruthenium atom. Instead, it forms a hydrogen bond between its polar C=O or C=N group and the N-H proton of the ligand's sulfonamide moiety.[1]

  • Stereodetermining Hydride Transfer: The substrate, locked in a specific orientation by the chiral ligand, is positioned to accept a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the ligand's amine group. This occurs via a highly organized, six-membered pericyclic transition state.[1]

  • Product Release & Catalyst Regeneration: Following the concerted transfer, the chiral alcohol or amine product is released, and the catalyst is regenerated to re-enter the cycle.

The chirality of the (1S,2S)-MsDPEN ligand is the sole determinant of stereoselectivity. It forces the substrate to approach the ruthenium-hydride from one specific face, leading to the preferential formation of one enantiomer.[4]

Asymmetric Transfer Hydrogenation Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Precatalyst Ru(II)-MsDPEN Precatalyst Active_Catalyst Active Ru-H Species Precatalyst->Active_Catalyst + HCOOH/NEt₃ - H₂O, CO₂, NEt₃HCl Transition_State Six-Membered Transition State Active_Catalyst->Transition_State + Ketone/Imine Product_Complex Ru(II) + Chiral Product Transition_State->Product_Complex Hydride & Proton Transfer Product_Complex->Precatalyst Product Release Alcohol Chiral Alcohol Ketone Prochiral Ketone H_Source HCOOH/NEt₃

Figure 1: Simplified catalytic cycle for the Ru-MsDPEN catalyzed asymmetric transfer hydrogenation of a ketone.

Application Protocols: From Theory to Practice

The following protocols are designed to be robust and reproducible for the asymmetric transfer hydrogenation of common substrates. All manipulations involving the catalyst should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.

Protocol 1: In Situ Preparation of the Ru-MsDPEN Active Catalyst

This procedure describes the formation of the active catalyst from commercially available precursors. It is typically prepared fresh before use.

Materials:

  • [RuCl₂(p-cymene)]₂ (1.0 eq)

  • (1S,2S)-N-MsDPEN (2.2 eq)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere line (Ar or N₂)

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of inert gas, add [RuCl₂(p-cymene)]₂ and (1S,2S)-N-MsDPEN.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent via cannula or syringe to achieve the desired catalyst concentration (typically 0.01 M).

  • Stir the resulting mixture at room temperature for 30-60 minutes. The formation of the active monomeric catalyst, [RuCl((1S,2S)-MsDPEN)(p-cymene)], is often accompanied by a distinct color change. This solution is now ready for use in the hydrogenation reaction.[4]

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone (Model Ketone)

This protocol provides a representative procedure for the reduction of an aromatic ketone.

Materials:

  • In situ prepared Ru-MsDPEN catalyst solution (from Protocol 1)

  • Acetophenone (1.0 mmol, 1 eq)

  • Formic acid/Triethylamine (HCOOH/NEt₃) 5:2 azeotropic mixture (hydrogen source)

  • Anhydrous, degassed solvent (e.g., DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the substrate, acetophenone.

  • Add the required volume of the in situ prepared catalyst solution to achieve the desired substrate-to-catalyst (S/C) ratio (e.g., 100:1, which corresponds to 1 mol % catalyst).

  • Add the formic acid/triethylamine azeotrope (typically 5-10 equivalents relative to the substrate).[1]

  • Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the formic acid.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (S)-1-phenylethanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow A 1. Catalyst Preparation [RuCl₂(p-cymene)]₂ + MsDPEN in anhydrous solvent under Ar B 2. Reaction Setup Add Substrate (Ketone/Imine) and HCOOH/NEt₃ to catalyst solution A->B 30-60 min C 3. Reaction Stir at 28-40 °C Monitor by TLC/GC B->C 2-24 h D 4. Work-up Quench with NaHCO₃ Extract with Organic Solvent C->D E 5. Purification Dry, Concentrate Column Chromatography D->E F 6. Analysis Yield Calculation Chiral HPLC for ee % E->F

Figure 2: General experimental workflow for an asymmetric transfer hydrogenation reaction.
Representative Data for Asymmetric Reductions

Catalysts derived from DPEN and its analogs consistently provide high to excellent enantiomeric excesses for a broad range of substrates.[1] The following table summarizes typical results obtained with closely related TsDPEN-based ruthenium catalysts, which are predictive for MsDPEN performance.

SubstrateCatalyst SystemS/C RatioProductYield (%)ee (%)Reference(s)
AcetophenoneRuCl200:1(S)-1-Phenylethanol9597
1-TetraloneRuCl200:1(S)-1,2,3,4-Tetrahydronaphthalen-1-ol9299
2,3-Dihydro-1H-inden-1-oneRuCl100:1(S)-2,3-Dihydro-1H-inden-1-ol9898
1-Methyl-3,4-dihydroisoquinolineRuCl100:1(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline9595[7]

Note on Stereochemical Outcome: For the reduction of ketones with a (1S,2S)-ligand, the (S)-alcohol is typically produced. However, for the reduction of imines, the stereochemical outcome can be reversed, often yielding the (R)-amine. This is attributed to potential differences in the mechanism, possibly involving protonation of the imine to an iminium ion prior to reduction.[7][8]

Conclusion and Outlook

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN) is a highly effective and versatile chiral ligand for asymmetric catalysis. Its complexes with ruthenium, in particular, are powerful tools for the enantioselective synthesis of chiral alcohols and amines via transfer hydrogenation. The operational simplicity, mild reaction conditions, and consistently high enantioselectivities make this catalytic system attractive for both academic research and industrial applications. The detailed protocols and mechanistic insights provided herein serve as a practical guide for researchers seeking to leverage this powerful technology for the efficient synthesis of valuable chiral molecules.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH). Available from: [Link]

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. Lead Sciences. Available from: [Link]

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. Marques. Available from: [Link]

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. National Institutes of Health (NIH). Available from: [Link]

  • Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. KANTO CHEMICAL CO., INC. Available from: [Link]

  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. Available from: [Link]

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide. MySkinRecipes. Available from: [Link]

  • Chemical structure of ruthenium(II) complexes 1′, formed from the in situ hydrolysis of complex 1. ResearchGate. Available from: [Link]

  • Heteroleptic Ir(III)N6 Complexes with Long-Lived Triplet Excited States and In Vitro Photobiological Activities. National Institutes of Health (NIH). Available from: [Link]

  • Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. National Center for Biotechnology Information. Available from: [Link]

  • Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate. Available from: [Link]

  • Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. National Institutes of Health (NIH). Available from: [Link]

  • Half-sandwich ruthenium(ii) complexes containing N^N-chelated imino-pyridyl ligands that are selectively toxic to cancer cells. PubMed. Available from: [Link]

  • Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. MDPI. Available from: [Link]

  • Half-Sandwich Rhodium Complexes with Releasable N-Donor Monodentate Ligands: Solution Chemical Properties and the Possibility for Acidosis Activation. National Institutes of Health (NIH). Available from: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available from: [Link]

  • Structures of the iridium complexes 1 and 2. ResearchGate. Available from: [Link]

  • Mechanistic Studies of Catalysis Through Quantum Chemical and Machine Learning Approaches. SMU Scholar. Available from: [Link]

  • Rhodium and Iridium Amino, Amido, and Aminyl Radical Complexes. Sci-Hub. Available from: [Link]

  • Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. National Center for Biotechnology Information. Available from: [Link]

  • Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. ACS Publications. Available from: [Link]org/doi/10.1021/ol062683k)

Sources

Protocol for asymmetric transfer hydrogenation using N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones Utilizing a [Ru(II)-(MsDPEN)] Catalyst System

Introduction: The Imperative for Chiral Alcohols

The stereoselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These molecules serve as crucial building blocks for complex, biologically active compounds. Asymmetric transfer hydrogenation (ATH) has emerged as a robust, practical, and efficient method for producing enantiomerically enriched alcohols from prochiral ketones.[1][2] Unlike methods employing high-pressure molecular hydrogen, ATH utilizes stable, liquid hydrogen donors like isopropanol or formic acid, enhancing operational safety and simplicity.[3]

This guide focuses on the application of catalyst systems based on N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN), a highly effective chiral ligand. When complexed with a suitable metal precursor, typically Ruthenium(II), the resulting complex acts as a powerful catalyst for the highly enantioselective reduction of a broad range of ketones.[3][4] We will explore the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insight: The Engine of Selectivity

The efficacy of the Ru-MsDPEN catalyst system is rooted in a "metal-ligand bifunctional" mechanism.[5] This is not merely a metal-centric process; both the ruthenium center and the amine functionality of the MsDPEN ligand actively participate in the catalytic cycle.

The Hydrogen Source: An Irreversible Advantage While isopropanol is a common hydrogen donor, its use establishes a reaction equilibrium, which can limit conversion and potentially erode the product's enantiomeric purity due to the reversibility of the reaction.[6] This guide prioritizes the use of a formic acid/triethylamine (FA/TEA) azeotropic mixture (5:2 molar ratio) . The decomposition of formic acid into H₂ and CO₂ is irreversible, which drives the reaction to completion under kinetic control, ensuring high conversion and stable enantioselectivity.[6][7][8] This system also permits much higher substrate concentrations than those typically achievable with isopropanol.[6]

The Catalytic Cycle The process can be visualized as a highly orchestrated sequence of events:

  • Activation: The catalyst precursor, typically [RuCl(p-cymene)((S,S)-MsDPEN)], reacts with a base (triethylamine) to eliminate HCl and generate the 16-electron, coordinatively unsaturated active species.

  • Hydride Formation: The active Ru complex reacts with formate (from the FA/TEA mixture) to form the crucial 18-electron ruthenium-hydride (Ru-H) species. This is the active reductant.

  • Stereoselective Transfer: The prochiral ketone substrate coordinates to the catalyst. The core of the asymmetric induction occurs here. The chiral environment enforced by the (1S,2S)-MsDPEN ligand, through steric interactions and potential hydrogen bonding, dictates that the ketone approaches from a specific orientation. This geometry favors the hydride transfer from the ruthenium center to only one of the two prochiral faces of the carbonyl carbon. Simultaneously, a proton is transferred from the ligand's amine (N-H) group to the carbonyl oxygen. This concerted, outer-sphere transfer occurs via a six-membered pericyclic transition state.[5][9]

  • Product Release & Regeneration: The resulting chiral alcohol is released, and the 16-electron Ru complex is regenerated, ready to react with another molecule of formate to restart the cycle.

Catalytic_Cycle_ATH cluster_main Ru-MsDPEN Catalytic Cycle cluster_inputs cluster_outputs precatalyst [Ru-Cl(MsDPEN)] Precatalyst active_ru [Ru(MsDPEN)] 16e- Active Species precatalyst->active_ru + NEt3 - NEt3H+Cl- ru_hydride [Ru-H(MsDPEN)]+ 18e- Hydride active_ru->ru_hydride + HCOOH transition_state [Ketone---H-Ru---H-N---MsDPEN] Transition State ru_hydride->transition_state + Ketone (R2C=O) transition_state->active_ru - Chiral Alcohol (R2CH-OH) alcohol Chiral Alcohol transition_state->alcohol ketone Prochiral Ketone ketone->transition_state h_source HCOOH / NEt3 h_source->active_ru

Caption: The catalytic cycle for Ru-MsDPEN catalyzed ATH.

Protocols for Application

Part 1: In Situ Catalyst Preparation

While pre-formed catalysts like RuCl(p-cymene)[(S,S)-MsDPEN] are commercially available, the active catalyst is often conveniently prepared in situ from the metal precursor and the MsDPEN ligand.

Reagents & Materials:

  • [RuCl2(p-cymene)]2 (metal precursor)

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide ((S,S)-MsDPEN)

  • Anhydrous isopropanol

  • Triethylamine (NEt₃), distilled

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (1.0 eq) and (S,S)-MsDPEN (2.2 eq).

  • Add anhydrous isopropanol to form a suspension (approx. 0.1 M concentration).

  • Add triethylamine (2.5 eq) via syringe.

  • Stir the resulting mixture at 80 °C for 1 hour. A clear, reddish-orange solution should form.

  • Cool the solution to room temperature. This solution containing the pre-activated catalyst can be used directly in the transfer hydrogenation reaction.

Part 2: General Protocol for ATH of Acetophenone

This protocol describes a standard procedure for the reduction of acetophenone as a model substrate at a 200:1 substrate-to-catalyst (S/C) ratio.

Reagents & Materials:

  • Acetophenone, freshly distilled

  • Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Dichloromethane (DCM), anhydrous

  • Catalyst solution prepared in situ or commercial RuCl(p-cymene)[(S,S)-MsDPEN]

  • Reaction vessel (Schlenk tube or round-bottom flask)

  • Inert atmosphere (Argon or Nitrogen)

  • TLC plates, GC or HPLC for reaction monitoring

Procedure:

  • Setup: To a dry reaction vessel under an inert atmosphere, add the catalyst RuCl(p-cymene)[(S,S)-MsDPEN] (0.005 mmol, 1 eq). If using an in situ prepared solution, add the corresponding volume.

  • Reagents: Add acetophenone (1.0 mmol, 200 eq) via syringe.

  • Solvent & H-Donor: Add the 5:2 formic acid-triethylamine mixture (1.0 mL). If the substrate has poor solubility, a minimal amount of anhydrous DCM can be added to ensure homogeneity.[6]

  • Reaction: Stir the solution at 28-30 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC. The reaction is typically complete within 4-24 hours, depending on the substrate.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated sodium bicarbonate solution (2 x 5 mL) to remove excess formic acid, followed by brine (1 x 5 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1-phenylethanol can be purified by column chromatography if necessary.

  • Analysis:

    • Determine the conversion by ¹H NMR or GC analysis of the crude product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Reaction Optimization and Substrate Scope

The versatility of this protocol allows for broad application. Key parameters can be fine-tuned to achieve optimal results for different substrates.

ParameterRecommendationRationale & Causality
Catalyst Loading (S/C) 100:1 to 1000:1Lower loading is cost-effective but may require longer reaction times or higher temperatures. Start with 200:1 for optimization.[10]
Hydrogen Donor 5:2 HCOOH:NEt₃Provides an irreversible reaction, driving it to completion and preventing erosion of ee.[6] Can be used as the solvent for high concentration reactions (>1 M).
Temperature 25-60 °CHigher temperatures increase the reaction rate but may negatively impact enantioselectivity.[11] 28-40 °C is a typical starting point.
Solvent None, DCM, THFThe FA/TEA mixture often serves as the solvent. For poorly soluble substrates, a co-solvent may be necessary. Ensure solvents are anhydrous.[11]
Aqueous Conditions H₂O with HCOONaFor a greener alternative, the reaction can be run in water using sodium formate as the hydrogen source. This is highly pH-dependent, with an optimal window often between pH 5.5-10.[10][12][13]

Substrate Scope: This catalytic system is effective for a wide range of ketones:

  • Aryl Alkyl Ketones: Acetophenone and its derivatives (both electron-rich and electron-poor) are reduced with excellent yields and enantioselectivities (>98% ee).[6][14]

  • Heteroaryl Ketones: Ketones containing pyridine, furan, or thiophene rings are generally well-tolerated.[10]

  • α,β-Unsaturated Ketones: Selective reduction of the C=O bond can be achieved without affecting the C=C bond.[10]

  • Base-Sensitive Ketones: For substrates sensitive to bases like triethylamine, a modified system using a triflate catalyst, Ru(OTf), can be used without an added base.[15]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Exposure to oxygen or impurities in reagents/solvents.[11] 2. Insufficient Catalyst Loading: S/C ratio is too high for the substrate. 3. Low Temperature: Reaction is too slow at the set temperature.1. Ensure all reagents are pure and solvents are anhydrous. Maintain a strict inert atmosphere. Prepare fresh catalyst. 2. Decrease the S/C ratio to 100:1 or 50:1 for initial trials. 3. Gradually increase the temperature in 5-10 °C increments.
Low Enantioselectivity (ee) 1. Incorrect Ligand Enantiomer: Using (R,R)-MsDPEN will produce the opposite product enantiomer. 2. High Temperature: Can lead to catalyst decomposition or less effective stereochemical control. 3. Racemization: Product may be unstable under reaction or work-up conditions.1. Verify the stereochemistry of the DPEN derivative used. 2. Lower the reaction temperature. 3. Ensure a mild work-up procedure. Check if the reverse reaction is occurring (less likely with FA/TEA).
Inconsistent Results 1. Reagent Purity: Impurities in the substrate or solvent can act as catalyst poisons.[11] 2. Inaccurate Reagent Measurement: Especially for the catalyst at high S/C ratios. 3. Inefficient Mixing: Poor stirring can lead to slow kinetics.1. Purify substrate (e.g., distillation) and use freshly dried solvents. 2. Use a stock solution of the catalyst for accurate dispensing. 3. Ensure vigorous magnetic or mechanical stirring.

Experimental Workflow

The entire process, from setup to final analysis, follows a logical and systematic sequence to ensure reproducibility and accuracy.

Caption: A streamlined workflow for the ATH protocol.

References

  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC. (2023). Vertex AI Search.
  • Formic acid - Wikipedia. Vertex AI Search.
  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522.
  • Technical Support Center: Asymmetric Transfer Hydrogen
  • Wu, X., Li, X., King, F., & Xiao, J. (2007). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. Chemistry–A European Journal, 14(7), 2209-2222.
  • Asymmetric hydrogen
  • Wu, X., Li, X., King, F., & Xiao, J. (2008). RhIII‐ and IrIII‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water. Chemistry – A European Journal, 14(7), 2209-2222.
  • Chen, F., Ding, Z., Qin, J., Wang, T., He, Y., & Fan, Q. H. (2012). Highly Effective Asymmetric Hydrogenation of Cyclic N-Alkyl Imines with Chiral Cationic Ru-MsDPEN Catalysts. Organic Letters, 14(16), 4166–4169.
  • Asymmetric Transfer Hydrogen
  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. (2022).
  • Wu, X., Li, X., & Xiao, J. (2008).
  • Václavík, J., Šot, P., Vilhanová, B., Pecháček, J., Kuzma, M., & Kačer, P. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6803–6831.
  • Asymmetric hydrogen
  • Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate C
  • Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. (2006). Diva-Portal.org.
  • Václavík, J., Kuzma, M., Přech, J., & Kačer, P. (2011). Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. Organometallics, 30(18), 4822–4829.

Sources

The Strategic Application of Chiral Diamine Derivatives in Kinetic Resolution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Among the array of techniques for achieving this, kinetic resolution stands out as a powerful strategy for the separation of racemates. This guide provides an in-depth exploration of the principles and practical applications of chiral auxiliaries in kinetic resolution, with a focus on structures akin to N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, a prototypical chiral 1,2-diamine derivative. While specific documented applications of this exact methanesulfonamide in kinetic resolution are not prevalent in readily available literature, its structural motifs are emblematic of a class of compounds widely and successfully employed as chiral ligands and auxiliaries in asymmetric synthesis. This document will, therefore, leverage established methodologies for related compounds to provide a comprehensive operational framework.

The Principle of Kinetic Resolution: A Race of Enantiomers

Kinetic resolution is a method of separating a racemic mixture by exploiting the different reaction rates of its enantiomers with a chiral agent.[1] In essence, one enantiomer reacts faster with a chiral catalyst or reagent, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher 's' value indicates better discrimination between the enantiomers and allows for the isolation of both the unreacted starting material and the product with high enantiomeric excess (ee).

The Role of Chiral 1,2-Diamine Scaffolds

The (1S,2S)-1,2-diphenylethylenediamine (DPEN) backbone, present in N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, is a privileged scaffold in asymmetric catalysis.[2] Its C2-symmetry and well-defined stereochemistry create a chiral environment that can effectively differentiate between the enantiomers of a racemic substrate. The sulfonamide group can act as a hydrogen bond donor and a sterically demanding substituent, further enhancing the chiral recognition capabilities of the molecule. When utilized in kinetic resolution, compounds of this nature can function in several capacities, most notably as chiral resolving agents in acylation reactions or as ligands for metal catalysts.

Application in the Kinetic Resolution of Racemic Amines via Enantioselective N-Acylation

The kinetic resolution of amines is of paramount importance due to the prevalence of chiral amines in pharmaceuticals and natural products.[3] A common and effective method for this is enantioselective N-acylation, where a racemic amine is reacted with an acylating agent in the presence of a chiral catalyst or auxiliary.

Mechanistic Insight

In a typical scenario, a chiral auxiliary like a derivative of (1S,2S)-DPEN would act as a chiral nucleophilic catalyst. It would react with an acylating agent (e.g., an anhydride or an activated ester) to form a chiral acylating intermediate. This intermediate then preferentially acylates one enantiomer of the racemic amine over the other, due to more favorable steric and electronic interactions in the transition state. The unreacted amine enantiomer can then be recovered with high enantiopurity.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the kinetic resolution of a racemic primary amine using enantioselective N-acylation, a technique where a chiral auxiliary of the N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide type would be applicable as a chiral catalyst or ligand.

Protocol 1: Kinetic Resolution of a Racemic Primary Amine via Enantioselective N-Acylation

This protocol is a generalized procedure based on established methods for the kinetic resolution of primary amines using a chiral catalyst and an acylating agent.

Materials:

  • Racemic primary amine (e.g., 1-phenylethylamine)

  • Chiral catalyst/auxiliary (e.g., a derivative of (1S,2S)-DPEN) (typically 1-10 mol%)

  • Acylating agent (e.g., acetic anhydride or a suitable activated ester) (0.5-0.6 equivalents)

  • A non-polar aprotic solvent (e.g., toluene, dichloromethane, or methyl tert-butyl ether)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine) (optional, may be required to scavenge acid byproducts)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic primary amine (1.0 eq) and the chiral catalyst/auxiliary (0.01-0.1 eq).

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M with respect to the amine).

  • Cooling: Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to room temperature, optimization is crucial).

  • Addition of Acylating Agent: Slowly add the acylating agent (0.5-0.6 eq) to the stirred solution. If a base is required, it can be added prior to the acylating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

  • Work-up: Once the desired conversion is reached, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification and Analysis: Separate the unreacted amine from the acylated product by column chromatography on silica gel. Determine the enantiomeric excess of both the recovered amine and the amide product using chiral HPLC or GC.

Data Presentation:

The results of a kinetic resolution experiment are typically presented in a table format, summarizing the key parameters for different substrates or reaction conditions.

EntryRacemic Amine SubstrateConversion (%)ee (%) of Unreacted Amineee (%) of Amide ProductSelectivity Factor (s)
11-Phenylethylamine51>99 (R)98 (S)>200
21-(1-Naphthyl)ethylamine5099 (R)99 (S)>200
31-Indanamine5298 (R)96 (S)150

Note: The data presented in this table is hypothetical and serves as an illustrative example of how results would be reported. The actual stereochemical outcome would depend on the specific chiral catalyst used.

Visualization of the Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis racemic_amine Racemic Amine setup Combine in Flask under Inert Atmosphere racemic_amine->setup chiral_catalyst Chiral Catalyst/Auxiliary chiral_catalyst->setup solvent Anhydrous Solvent solvent->setup cool Cool to Optimal Temperature setup->cool add_acyl Add Acylating Agent cool->add_acyl monitor Monitor Conversion (e.g., HPLC, GC) add_acyl->monitor quench Quench Reaction monitor->quench At ~50% conversion extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify ee_amine Determine ee of Unreacted Amine purify->ee_amine ee_amide Determine ee of Amide Product purify->ee_amide

A generalized workflow for the kinetic resolution of a racemic amine.

Mechanistic Rationale and Chiral Recognition

The stereochemical outcome of the kinetic resolution is determined by the transition state energies of the reactions of the two enantiomers. The chiral auxiliary creates a diastereomeric interaction with each enantiomer of the substrate, leading to two different transition states with different energy levels.

Visualization of the Chiral Recognition Mechanism:

G cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products R_amine (R)-Amine TS_R [(R)-Amine...Chiral Acyl]u2021 R_amine->TS_R S_amine (S)-Amine TS_S [(S)-Amine...Chiral Acyl]u2021 S_amine->TS_S chiral_acyl Chiral Acylating Intermediate chiral_acyl->TS_R chiral_acyl->TS_S R_amide (R)-Amide TS_R->R_amide k_slow S_amide (S)-Amide TS_S->S_amide k_fast

Energy profile illustrating the kinetic resolution of a racemic amine.

In this model, the transition state leading to the (S)-amide is lower in energy (more stable) than the transition state leading to the (R)-amide, resulting in a faster reaction rate for the (S)-amine. This difference in activation energy is the origin of the kinetic resolution.

Conclusion and Future Perspectives

While the direct application of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide in kinetic resolution requires further exploration and documentation in peer-reviewed literature, its structural features strongly suggest its potential as a valuable chiral auxiliary. The protocols and principles outlined in this guide, based on well-established methodologies for analogous compounds, provide a robust starting point for researchers seeking to employ chiral 1,2-diamine derivatives in the kinetic resolution of amines and other racemic compounds. The continued development of novel chiral catalysts and reagents, inspired by privileged scaffolds such as (1S,2S)-DPEN, will undoubtedly continue to advance the field of asymmetric synthesis, enabling the efficient production of enantiomerically pure molecules for a wide range of applications, from pharmaceuticals to materials science.

References

  • Bode, J. W. Research Group. (n.d.). Kinetic resolution of amines. ETH Zurich. Retrieved from [Link]3]

  • Wikipedia. (2023, October 27). Kinetic resolution. In Wikipedia. Retrieved from [Link]1]

  • Marques, M. M. B., & Giacomini, R. A. (2021). The (1S,2S)-1,2-Diphenylethylenediamine (DPEN) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Molecules, 26(21), 6433.[2]

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Application Note: Enantioselective Synthesis of a Chiral Trifluoromethylated Alcohol Intermediate Using N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the enantioselective synthesis of chiral pharmaceutical intermediates utilizing N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide as a chiral ligand. The focus is on the asymmetric transfer hydrogenation (ATH) of a prochiral trifluoromethyl ketone, a critical transformation for producing high-value chiral building blocks in drug development. This document elucidates the underlying principles of the catalytic cycle, details the experimental procedure, and presents expected outcomes, thereby serving as a practical resource for researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Imperative of Chirality in Pharmaceuticals

In the pharmaceutical industry, the three-dimensional structure of a molecule is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[2] Asymmetric catalysis has emerged as a powerful and efficient strategy for achieving this, often employing chiral ligands to direct the stereochemical outcome of a reaction.[3]

Among the various catalytic methods, asymmetric transfer hydrogenation (ATH) of ketones and imines, pioneered by Noyori and others, stands out for its operational simplicity, broad applicability, and use of safer hydrogen sources like 2-propanol or formic acid.[4][5] This method is instrumental in the synthesis of chiral alcohols, which are ubiquitous intermediates in the production of active pharmaceutical ingredients (APIs).[6]

The catalyst system typically consists of a transition metal, such as Ruthenium(II), and a chiral diamine ligand.[5][7] N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, a derivative of the well-established (1S,2S)-1,2-diphenylethylenediamine (DPEN), is an effective chiral ligand for these transformations. Its structure provides a well-defined chiral environment that, when complexed with a metal center, facilitates highly enantioselective reduction of prochiral ketones.

This application note will focus on the use of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide in the asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone, a representative trifluoromethyl ketone. The resulting chiral trifluoromethyl alcohol is a valuable synthon for various pharmaceuticals due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioavailability.[8][9][10]

The Ligand: N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (also known as (1S,2S)-MsDPEN) is a chiral diamine ligand. The methanesulfonyl (mesyl) group plays a crucial role in the catalytic cycle by modulating the electronic properties of the ligand and participating in the hydrogen transfer mechanism.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 300345-76-0[11]
Molecular Formula C15H18N2O2S[11]
Molecular Weight 290.38 g/mol [12]
Appearance White or pale yellow needle-like crystal[12]
Melting Point 117-120 °C
Optical Purity ≥ 99.0% e.e.[12]
Chemical Purity ≥ 98.0%[12]
Storage 2-8 °C, under inert atmosphere

The ligand's structure, with its C2 symmetry derived from the two chiral centers of the ethylenediamine backbone and the bulky phenyl groups, creates a rigid and well-defined chiral pocket around the metal center. This steric arrangement is fundamental to achieving high enantioselectivity.

Mechanism of Asymmetric Transfer Hydrogenation

The Noyori-type asymmetric transfer hydrogenation is a well-studied process.[1][3][4] The reaction proceeds through a concerted, outer-sphere mechanism involving a six-membered transition state. The N-H proton of the sulfonated amine on the ligand plays a critical, non-classical role in the hydride transfer.

The catalytic cycle can be summarized as follows:

  • Catalyst Activation: The precatalyst, typically a Ru(II)-arene complex, reacts with a base (e.g., from the hydrogen source mixture) to form the active 16-electron Ru-hydride species.

  • Substrate Coordination and Hydrogen Transfer: The ketone substrate interacts with the active catalyst. A key feature of this mechanism is the formation of a six-membered pericyclic transition state involving the Ru-H, the N-H from the ligand, and the C=O of the ketone.[3] The hydride from the ruthenium and the proton from the ligand's sulfonated amine are transferred concertedly to the carbonyl carbon and oxygen, respectively.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the metal center. The catalyst is then regenerated by reaction with the hydrogen donor (e.g., 2-propanol or formic acid), completing the catalytic cycle.

The high enantioselectivity arises from the steric and electronic interactions within the transition state, which favors the approach of the ketone from one specific face. The (1S,2S) configuration of the ligand directs the formation of the (R)-alcohol.

Asymmetric_Transfer_Hydrogenation_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs A [Ru]-Cl (Precatalyst) B [Ru]-H (Active Catalyst) A->B  Base, H-Donor C Transition State {Ketone-[Ru]-H} B->C + Ketone D [Ru]-O-CH(R)2 C->D H-Transfer D->B - Chiral Alcohol + H-Donor Alcohol Chiral Alcohol D->Alcohol Ketone Prochiral Ketone Ketone->C H_Donor Hydrogen Donor (e.g., HCOOH/NEt3) H_Donor->A H_Donor->D

Caption: Noyori-type asymmetric transfer hydrogenation cycle.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of ketones using Noyori-type catalysts.[3][13]

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium(II) chloride p-cymene dimer)

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide ((1S,2S)-MsDPEN)

  • 2,2,2-Trifluoroacetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%) and N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (e.g., 6.4 mg, 0.022 mmol, 1.1 mol%).

    • Add anhydrous DMF (2.0 mL) via syringe.

    • Stir the mixture at room temperature for 20-30 minutes to form the catalyst complex.

  • Reaction Setup:

    • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

    • In a separate flask, dissolve 2,2,2-trifluoroacetophenone (e.g., 174 mg, 1.0 mmol) in the formic acid/triethylamine mixture (1.0 mL).

  • Hydrogenation Reaction:

    • Add the solution of the ketone in the formic acid/triethylamine mixture to the Schlenk flask containing the in situ prepared catalyst.

    • Heat the reaction mixture to 40 °C and stir for the required time (monitor by TLC or GC). A typical reaction time is 12-24 hours.

  • Work-up and Purification:

    • After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution until gas evolution ceases.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-1-phenyl-2,2,2-trifluoroethanol.

Workflow Diagram:

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Combine [RuCl2(p-cymene)]2 and (1S,2S)-MsDPEN in a Schlenk flask B Add anhydrous DMF A->B C Stir at RT for 30 min B->C E Add ketone solution to catalyst C->E D Dissolve ketone in HCOOH/NEt3 mixture D->E F Heat at 40°C and monitor reaction E->F G Quench with NaHCO3 F->G H Extract with Et2O G->H I Dry and concentrate H->I J Purify by column chromatography I->J Product Product J->Product Final Product: (R)-1-phenyl-2,2,2-trifluoroethanol

Caption: Step-by-step experimental workflow.

Expected Results and Data Analysis

The asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone using the Ru-(1S,2S)-MsDPEN catalyst is expected to yield the corresponding (R)-alcohol with high conversion and excellent enantioselectivity.

Table 2: Typical Reaction Outcomes

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
2,2,2-Trifluoroacetophenone0.518>98>95 (R)

Note: These are representative values. Actual results may vary based on specific reaction conditions and scale.

Analysis:

  • Conversion: Can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy of the crude reaction mixture.

  • Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis, comparing the product to racemic standards.

Conclusion

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide serves as a highly effective chiral ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. This application note provides a detailed protocol for the synthesis of (R)-1-phenyl-2,2,2-trifluoroethanol, a key intermediate in pharmaceutical development. The methodology is characterized by its operational simplicity, high efficiency, and excellent enantioselectivity, making it a valuable tool for synthetic chemists in both academic and industrial settings. The principles and procedures outlined herein can be adapted for a range of other prochiral ketones, facilitating access to a diverse array of enantiomerically pure secondary alcohols.

References

  • Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]

  • Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angew. Chem. Int. Ed.2001 , 40 (1), 40-73. [Link]

  • Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chem. Soc. Rev.2006 , 35, 226-236. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • American Chemical Society. Enantioselective Transformations in the Synthesis of Therapeutic Agents. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • Chem-Station. Noyori Asymmetric Transfer Hydrogenation. [Link]

  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

  • Ohkuma, T.; Noyori, R. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PNAS, 2004 , 101 (16), 5738-5741. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. [Link]

  • Chengdu Likai Chiral Tech Co., Ltd. N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. [Link]

  • RSC Publishing. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ACS Publications. Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. [Link]

  • PubChem. N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide. [Link]

  • Marques. N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. [Link]

  • ResearchGate. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. [Link]

  • KANTO CHEMICAL CO., INC. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]

  • PubMed Central. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. [Link]

Sources

Application Notes and Protocols: N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide in Asymmetric Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Ligand Platform

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, commonly referred to as MsDPEN, is a chiral ligand derived from the renowned (1S,2S)-1,2-diphenylethylenediamine (DPEN) scaffold.[1][2] Its structure is characterized by a C₂-symmetric backbone, featuring two stereogenic centers that create a well-defined chiral environment. The presence of a methanesulfonamide group modulates the electronic properties and steric profile of the ligand compared to its parent diamine.

While MsDPEN, particularly in complex with Ruthenium, is celebrated for its exceptional performance in the asymmetric transfer hydrogenation (ATH) of ketones and imines, its potential extends beyond reductive transformations.[3][4] The fundamental ability of the diamine motif to form stable and well-organized chelate complexes with a variety of transition metals—including copper, zinc, and palladium—makes it a highly compelling candidate for catalyzing a diverse range of asymmetric carbon-carbon bond forming reactions.[5][6]

This guide provides detailed application notes and exploratory protocols for researchers seeking to leverage the catalytic potential of MsDPEN in two key C-C bond forming transformations: the Asymmetric Michael (Conjugate) Addition and the Asymmetric Friedel-Crafts Alkylation. The protocols are designed as robust starting points for methodology development, grounded in established principles of asymmetric catalysis with analogous chiral diamine systems.

Diagram 1: Structure of MsDPEN

MsDPEN_Structure cluster_ligand N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN) start C1 C C2 C C1->C2 Ph1 Ph C1->Ph1 NHMs HN-SO₂Me C1->NHMs H1 H C1->H1 Ph2 Ph C2->Ph2 NH2 H₂N C2->NH2 H2 H C2->H2

Caption: Structure of the (1S,2S)-MsDPEN chiral ligand.

Application 1: Copper-Catalyzed Asymmetric Michael (Conjugate) Addition

The Michael addition, or conjugate addition, is a cornerstone reaction in organic synthesis for forming C-C bonds.[7][8] The use of a chiral Lewis acid catalyst can render this transformation highly enantioselective. Copper(II) salts, in combination with chiral ligands like MsDPEN, are excellent candidates for this purpose. The Cu(II) center acts as a Lewis acid to activate the α,β-unsaturated substrate, while the chiral ligand orchestrates the facial selectivity of the nucleophilic attack.

Causality and Mechanistic Insight

The proposed catalytic cycle involves the formation of a chiral Cu(II)-MsDPEN complex. This complex coordinates to the Michael acceptor (e.g., an enone), enhancing its electrophilicity and creating a defined steric environment around the β-carbon. The nucleophile (e.g., a dialkylzinc reagent or a malonate ester) is then delivered to one enantiotopic face of the acceptor, dictated by the ligand's stereochemistry, leading to the formation of the C-C bond with high enantiocontrol.

Diagram 2: Proposed Catalytic Cycle

Michael_Addition_Cycle Catalyst Cu(OTf)₂ + (S,S)-MsDPEN Active_Catalyst Cu(MsDPEN)₂ Active Chiral Lewis Acid Catalyst->Active_Catalyst Complexation Substrate_Complex Catalyst-Acceptor Complex Active_Catalyst->Substrate_Complex Coordination with Michael Acceptor Addition_Step Nucleophilic Attack (Enantioselective C-C Formation) Substrate_Complex->Addition_Step Nu⁻ Product_Complex Product-Catalyst Complex Addition_Step->Product_Complex Product_Complex->Active_Catalyst Product Release (Regeneration) workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Reaction Execution cluster_analysis Workup & Analysis A 1. Add Ligand (MsDPEN) & Metal Salt (e.g., Zn(OTf)₂) B 2. Add Anhydrous Solvent (e.g., DCM) A->B C 3. Stir for Complexation (e.g., 1 hr at RT) B->C D 4. Cool to Reaction Temp (e.g., -20 °C) C->D E 5. Add Nucleophile (e.g., Indole) D->E F 6. Add Electrophile (e.g., β-Nitrostyrene) E->F G 7. Stir and Monitor (TLC / HPLC) F->G H 8. Quench Reaction G->H I 9. Extraction & Drying H->I J 10. Purification (Chromatography) I->J K 11. Characterization (Yield, ee%) J->K

Sources

Application Notes & Protocols: Asymmetric Transfer Hydrogenation Catalyzed by N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Power of Chiral Diamine Ligands in Asymmetric Catalysis

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, often referred to as MsDPEN, is a crucial chiral ligand in the field of asymmetric synthesis. It belongs to a well-regarded class of catalysts derived from (1S,2S)-1,2-diphenylethylenediamine (DPEN), which have proven instrumental in the enantioselective synthesis of chiral molecules.[1] These ligands are particularly renowned for their effectiveness in complex with ruthenium to catalyze the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[2][3] This process allows for the production of optically active alcohols and amines, which are vital building blocks in the pharmaceutical industry for the synthesis of chiral drugs with high enantiomeric purity.[4]

The core principle of these catalysts lies in their C₂-symmetric chiral backbone, which, when coordinated to a metal center like ruthenium, creates a well-defined chiral environment. The sulfonamide group plays a critical role; its acidic N-H proton is believed to participate directly in the catalytic cycle, facilitating the hydrogen transfer from a hydrogen donor (like a formic acid/triethylamine mixture or isopropanol) to the substrate.[5] This interaction, often referred to as a "metal-ligand bifunctional catalysis," is key to achieving high reactivity and stereoselectivity.[5] The methanesulfonyl group (mesyl) in MsDPEN offers specific electronic and steric properties that can be advantageous for certain substrates.[2]

These application notes provide a detailed protocol for the asymmetric transfer hydrogenation of a model substrate, acetophenone, using a pre-formed or in-situ generated ruthenium catalyst with N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.

Experimental Workflow Overview

The following diagram outlines the general workflow for the asymmetric transfer hydrogenation of a ketone using the MsDPEN-Ru catalyst system.

Asymmetric_Transfer_Hydrogenation_Workflow Experimental Workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Ru_source [RuCl2(p-cymene)]2 Mix_catalyst Mix and Stir under Inert Atmosphere Ru_source->Mix_catalyst MsDPEN N-((1S,2S)-2-Amino-1,2- diphenylethyl)methanesulfonamide MsDPEN->Mix_catalyst Solvent_prep Degassed Solvent Solvent_prep->Mix_catalyst Add_reagents Add to Catalyst Solution Mix_catalyst->Add_reagents Transfer Ketone Substrate (e.g., Acetophenone) Ketone->Add_reagents H_source Hydrogen Source (HCOOH/NEt3) H_source->Add_reagents Solvent_rxn Solvent (e.g., DMF) Solvent_rxn->Add_reagents Reaction_mixture Reaction Mixture Add_reagents->Reaction_mixture Stir at Defined Temp. Quench Quench (e.g., H2O) Reaction_mixture->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_product Chiral Alcohol Purify->Final_product NMR 1H & 13C NMR (Conversion, Purity) Final_product->NMR Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Final_product->Chiral_HPLC

Caption: General workflow for asymmetric transfer hydrogenation.

Detailed Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the reduction of acetophenone to (S)-1-phenylethanol using an in-situ prepared Ru-MsDPEN catalyst.

Materials and Reagents
  • Catalyst Precursor: [RuCl₂(p-cymene)]₂

  • Ligand: N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN)[6]

  • Substrate: Acetophenone

  • Hydrogen Source: Formic acid (HCOOH) and Triethylamine (NEt₃)

  • Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Work-up: Deionized water, Diethyl ether (or Ethyl acetate), Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography, Hexane/Ethyl acetate solvent system

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles for liquid transfers

  • Magnetic stir plate with heating capabilities

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and UV lamp

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure

1. Catalyst Preparation (In-situ)

1.1. To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%). 1.2. Add N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN) (e.g., 6.4 mg, 0.022 mmol, 1.1 mol%). Note: A slight excess of the ligand relative to the Ru monomer is often used. 1.3. Add 2 mL of anhydrous, degassed DMF via syringe. 1.4. Stir the resulting orange solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

2. Reaction Execution

2.1. Prepare the hydrogen source by slowly adding formic acid (e.g., 0.2 mL, 5.3 mmol) to triethylamine (e.g., 0.46 mL, 3.3 mmol) in a separate vial, cooled in an ice bath. This forms a 5:2 azeotropic mixture which is a common hydrogen donor.[5] 2.2. To the catalyst solution from step 1.4, add acetophenone (e.g., 120 mg, 1.0 mmol) via syringe. 2.3. Add the freshly prepared formic acid/triethylamine mixture to the reaction flask. 2.4. Stir the reaction mixture at a controlled temperature (e.g., 28-40°C) for the specified time (e.g., 12-48 hours).[5]

3. Reaction Monitoring

3.1. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS or ¹H NMR analysis to determine the conversion of the starting material.

4. Work-up and Purification

4.1. Once the reaction is complete, cool the mixture to room temperature. 4.2. Quench the reaction by adding 10 mL of deionized water. 4.3. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). 4.4. Combine the organic layers and wash with brine (1 x 20 mL). 4.5. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. 4.6. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethanol.

5. Analysis of Results

5.1. Conversion and Purity: Determine the purity and confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. 5.2. Enantiomeric Excess (e.e.): Determine the enantiomeric excess of the chiral alcohol product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a mobile phase such as hexane/isopropanol.

Rationale for Experimental Choices
  • Catalyst System: The combination of a Ru(II)-arene precursor with a chiral diamine ligand is a classic setup for Noyori-type asymmetric transfer hydrogenation.[2][5] The in-situ preparation is often convenient and effective.

  • Hydrogen Source: The formic acid/triethylamine azeotrope is a widely used, efficient, and safe source of hydrogen for transfer hydrogenation, avoiding the need for high-pressure gaseous hydrogen.[5]

  • Solvent: DMF is a common solvent for these reactions as it effectively dissolves the catalyst components and substrates. It is crucial to use anhydrous and degassed solvent to prevent catalyst deactivation.

  • Temperature: The reaction is typically run at or slightly above room temperature. Higher temperatures can increase the reaction rate but may negatively impact enantioselectivity. Optimization is often required for new substrates.

Expected Results and Data Summary

The following table summarizes typical parameters and expected outcomes for the asymmetric transfer hydrogenation of acetophenone. Actual results may vary based on the precise conditions and purity of reagents.

ParameterValue/ConditionRationale/Reference
SubstrateAcetophenoneStandard model substrate for ATH of ketones.
Catalyst Loading0.5 - 1.0 mol%Effective catalytic turnover is achieved at low loadings.
Ligand(1S,2S)-MsDPENProvides the chiral environment for enantioselection.[2]
S/C Ratio100:1 to 200:1A practical ratio for synthetic applications.
Hydrogen DonorHCOOH:NEt₃ (5:2)Standard and highly effective hydrogen source.[5]
SolventDMF (anhydrous)Good solubility for catalyst and reactants.
Temperature28 - 40 °CBalances reaction rate and enantioselectivity.[5]
Reaction Time12 - 48 hDependent on temperature and catalyst loading.
Expected Yield >95%High conversions are typical for this reaction.
Expected e.e. >98% (S)-enantiomerThe (1S,2S)-ligand typically yields the (S)-alcohol.

Proposed Catalytic Cycle

The catalytic cycle for Ru-catalyzed transfer hydrogenation is generally accepted to proceed through a metal-ligand bifunctional mechanism. The sulfonamide N-H proton plays a key role in this process.

Catalytic_Cycle Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_Cl [Ru(II)-Cl(MsDPEN)]⁺ Ru_H [Ru(II)-H(MsDPEN)]⁺ Ru_Cl->Ru_H + HCOO⁻ - Cl⁻, -CO₂ CO2_NEt3H CO₂ + NEt₃H⁺Cl⁻ Transition_State [Substrate-Ru-H-NH-Ligand]‡ Ru_H->Transition_State + Ketone Ru_Product_Complex [Ru(II)(MsDPEN)(Product)]⁺ Transition_State->Ru_Product_Complex Hydride & Proton Transfer Ru_Product_Complex->Ru_Cl - Product + Cl⁻ Product Chiral Alcohol Ru_Product_Complex->Product Substrate Ketone (R-CO-R') H_Source HCOOH/NEt₃ H_Source->Ru_Cl

Caption: Proposed mechanism for Ru-MsDPEN catalyzed transfer hydrogenation.

Conclusion

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a highly effective chiral ligand for ruthenium-catalyzed asymmetric transfer hydrogenation. The protocol provided herein offers a reliable starting point for the enantioselective reduction of aromatic ketones. The reaction is characterized by its operational simplicity, use of a safe hydrogen source, and the ability to deliver chiral alcohols in high yield and with excellent enantioselectivity. This makes it a valuable tool for researchers in synthetic organic chemistry and drug development.

References

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  • Google Patents.
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  • PubMed. Practical Access to Axially Chiral Sulfonamides and Biaryl Amino Phenols via Organocatalytic Atroposelective N-alkylation. [Link]

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  • MDPI. The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. [Link]

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  • Lead Sciences. N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. [Link]

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Immobilization of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide on solid supports

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the principles, protocols, and applications of immobilizing N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide on solid supports for enhanced catalytic performance and reusability.

Introduction: The Catalyst and the Rationale for Immobilization

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a chiral ligand of significant interest in medicinal and process chemistry.[1] Its stereodefined structure, featuring a primary amine and a sulfonamide group on a 1,2-diphenylethylenediamine backbone, makes it a valuable component in asymmetric catalysis, particularly for the synthesis of enantiomerically pure compounds.[2]

Homogeneous catalysis, while often exhibiting high activity and selectivity, is plagued by challenges in catalyst separation from the product stream, which hinders reuse and can lead to product contamination.[3] Immobilizing molecular catalysts onto solid supports transforms them into heterogeneous systems, providing a robust solution to these issues.[4] This strategy offers several key advantages:

  • Facilitated Separation and Reuse: The catalyst can be easily recovered from the reaction mixture by simple filtration or, in the case of magnetic supports, by magnetic decantation.[5][6]

  • Enhanced Stability: Anchoring a molecule to a solid support can prevent aggregation and degradation pathways, often leading to improved thermal and operational stability.[3][7]

  • Suitability for Continuous Flow Processes: Immobilized catalysts are ideal for use in packed-bed reactors, enabling continuous manufacturing processes with improved efficiency and safety.[8]

  • Reduced Product Contamination: Covalent attachment minimizes leaching of the catalyst or metal contaminants into the final product, which is critical in pharmaceutical applications.[9]

This guide provides a comprehensive overview of the strategies and detailed protocols for the covalent immobilization of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, focusing on the chemistry of its primary amine group.

Part 1: Foundational Principles of Immobilization

The successful immobilization of a ligand hinges on the selection of an appropriate solid support and a compatible coupling chemistry.[9] Given that N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide possesses a reactive primary amine, several covalent attachment strategies can be employed.[1]

Selecting the Solid Support

The choice of support material is dictated by the intended application, considering factors like mechanical strength, chemical stability, solvent compatibility, and porosity.[7]

Support MaterialKey CharacteristicsCommon Applications
Agarose (Sepharose) Hydrophilic, highly porous, low non-specific binding, biocompatible.Affinity chromatography, batch reactions in aqueous media.[10]
Silica Gel Rigid, high mechanical strength, high surface area, solvent resistant.Continuous flow reactors, high-pressure applications.[11]
Polystyrene High chemical resistance, can be functionalized, swells in organic solvents.Solid-phase organic synthesis, catalysis in organic media.[11]
Magnetic Nanoparticles High surface-area-to-volume ratio, easily separable with a magnet.High-throughput screening, batch reactions with easy workup.
Covalent Coupling Chemistries for Primary Amines

Covalent immobilization ensures a stable and permanent attachment, preventing the ligand from leaching off the support during use.[9] The primary amine on the ligand acts as a nucleophile, readily reacting with various electrophilic groups pre-activated on the solid support.

  • N-Hydroxysuccinimide (NHS) Esters: NHS-activated supports react with primary amines under mild conditions (pH 7-9) to form a highly stable amide bond. This is one of the most common and reliable methods for immobilizing amine-containing ligands.

  • Epoxy (Oxirane) Groups: Epoxy-activated supports react with amines at alkaline pH to form a stable secondary amine linkage. This method is known for creating a spacer arm and enabling multipoint attachment.[12][13]

  • Aldehydes (Reductive Amination): Aldehyde-functionalized supports react with primary amines to form an initial Schiff base, which is then reduced with a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) to a stable secondary amine.[14] This two-step process provides a stable and efficient coupling.

Below is a diagram illustrating the general workflow for immobilization.

G cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Post-Coupling Ligand Dissolve Ligand in Coupling Buffer Mix Combine Ligand Solution and Activated Support Ligand->Mix Support Wash & Equilibrate Solid Support Support->Mix React Incubate (e.g., Room Temp, 2h) Mix->React Wash1 Wash to Remove Unbound Ligand React->Wash1 Block Block Unreacted Sites (e.g., Ethanolamine) Wash1->Block Wash2 Final Wash Block->Wash2 Dry Dry Immobilized Catalyst Wash2->Dry Characterization Characterization Dry->Characterization Proceed to Characterization

Caption: General workflow for ligand immobilization.

Part 2: Experimental Protocols

The following protocols provide step-by-step instructions for immobilizing N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide onto three common types of pre-activated solid supports.

Protocol 1: Immobilization on NHS-Activated Agarose Resin

This protocol utilizes the formation of a stable amide bond between the ligand's primary amine and the NHS ester on the support.

Materials:

  • NHS-Activated Sepharose 4 Fast Flow (or similar agarose resin)

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (Ligand)

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Wash Solution: Ice-cold 1 mM HCl

  • Blocking Buffer: 1.0 M ethanolamine or 0.1 M Tris-HCl, pH 8.5

  • Final Wash Buffer: 100 mM Acetate/Tris buffer with 500 mM NaCl, alternating between pH 4.0 and 8.5

  • Reaction vessel (e.g., chromatography column or shaker flask)

Procedure:

  • Ligand Preparation: Dissolve the ligand in the Coupling Buffer to a final concentration of 5-10 mg/mL.

  • Support Preparation:

    • Weigh out the desired amount of dry NHS-activated resin (e.g., 1 g).

    • Wash the resin with 15-20 bed volumes of ice-cold 1 mM HCl to remove additives and preserve the reactive groups. Perform this step quickly on a sintered glass filter.

  • Coupling Reaction:

    • Immediately transfer the washed resin to the ligand solution.

    • Gently mix or agitate the suspension for 1-2 hours at room temperature or for 4 hours at 4°C.

  • Washing:

    • Collect the resin by filtration or centrifugation.

    • Wash away excess, unreacted ligand with Coupling Buffer.

  • Blocking:

    • Transfer the resin to the Blocking Buffer and incubate for at least 2 hours at room temperature to block any remaining active NHS-ester groups.

  • Final Wash Cycles:

    • Wash the resin with three alternating cycles of low pH (acetate, pH 4.0) and high pH (Tris, pH 8.5) buffers. Each wash should consist of 5-10 bed volumes.

  • Storage: Store the immobilized resin in a suitable buffer (e.g., PBS with a bacteriostatic agent) at 4°C.

G cluster_reaction NHS Coupling Reaction Support Support-O-CO-NHS Product Support-O-CO-NH-Ligand Support->Product + Ligand Ligand-NH₂ Ligand->Product pH 8.3 NHS_byproduct NHS Product->NHS_byproduct +

Caption: NHS-ester coupling chemistry.

Protocol 2: Immobilization on Epoxy-Activated Silica

This method forms a stable secondary amine bond via the ring-opening of the epoxy group by the ligand's amine.[12]

Materials:

  • Epoxy-functionalized silica gel

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (Ligand)

  • Coupling Buffer: 50 mM sodium carbonate buffer, pH 9.5

  • Solvent: Anhydrous Toluene or DMF

  • Wash Solvents: Toluene, Methanol, Deionized Water

  • Blocking Agent: 1 M Ethanolamine

Procedure:

  • Ligand Preparation: Dissolve the ligand in anhydrous toluene or DMF.

  • Support Preparation: Dry the epoxy-activated silica in a vacuum oven at 60°C for 4 hours.

  • Coupling Reaction:

    • Suspend the dried silica in the ligand solution.

    • Heat the mixture to 80-90°C and stir under an inert atmosphere (e.g., Nitrogen) for 16-24 hours.

  • Washing:

    • Allow the mixture to cool to room temperature.

    • Filter the functionalized silica and wash sequentially with toluene, methanol, and deionized water to remove any unbound ligand.

  • Blocking (Optional but Recommended):

    • To cap any unreacted epoxy groups, suspend the silica in a 1 M ethanolamine solution and stir for 4 hours at 50°C.

  • Final Wash and Drying:

    • Wash the silica extensively with deionized water and then methanol.

    • Dry the final product under vacuum at 50°C.

G cluster_reaction Epoxy Coupling Reaction Support Support-(CH₂)-O-CH₂-(epoxide ring) Product Support-(CH₂)-O-CH₂(OH)-CH₂-NH-Ligand Support->Product + Ligand Ligand-NH₂ Ligand->Product pH 9.5 Δ

Caption: Epoxy coupling chemistry.

Protocol 3: Immobilization on Aldehyde-Activated Support via Reductive Amination

This protocol involves the formation of a Schiff base intermediate, which is subsequently reduced to a stable secondary amine.[14]

Materials:

  • Aldehyde-activated support (e.g., AminoLink™ Coupling Resin)

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (Ligand)

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 5 M in 1 M NaOH, diluted to 50 mM in the coupling buffer)

  • Wash Buffer: 1 M NaCl

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Storage Buffer: PBS, pH 7.2

Procedure:

  • Ligand Preparation: Dissolve the ligand in the Coupling Buffer to a final concentration of 2-10 mg/mL.

  • Support Equilibration: Wash the aldehyde-activated resin with 5-10 bed volumes of Coupling Buffer.

  • Schiff Base Formation:

    • Add the ligand solution to the equilibrated resin.

    • Add the NaCNBH₃ solution to the slurry.

    • Incubate with gentle end-over-end mixing for 4-6 hours at room temperature.

  • Washing:

    • Wash the resin with at least 5 bed volumes of Wash Buffer to remove unbound ligand and excess reducing agent.

  • Quenching/Blocking:

    • Add the Quenching Buffer (containing a primary amine like Tris) to the resin.

    • Add NaCNBH₃ and incubate for 30 minutes to reduce any remaining aldehyde groups and Schiff bases formed with the quenching agent.

  • Final Wash and Storage:

    • Wash the resin thoroughly with 1 M NaCl.

    • Equilibrate with a suitable storage buffer like PBS and store at 4°C.

G cluster_reaction Reductive Amination Support_Aldehyde Support-CHO Schiff_Base Support-CH=N-Ligand Support_Aldehyde->Schiff_Base + Ligand-NH₂ - H₂O Ligand Ligand-NH₂ Product Support-CH₂-NH-Ligand Schiff_Base->Product + NaCNBH₃

Caption: Reductive amination chemistry.

Part 3: Characterization and Validation

Confirming the successful immobilization and quantifying the ligand loading is a critical step.[4]

Qualitative and Quantitative Analysis
TechniquePurposeExpected Outcome
FTIR Spectroscopy Confirm covalent bond formation.Appearance of new peaks (e.g., amide C=O stretch at ~1650 cm⁻¹) or disappearance of reactant peaks (e.g., NHS ester peak).[3]
Elemental Analysis Quantify ligand loading.Increase in %N and %S content on the support, from which the ligand density (mmol/g) can be calculated.
UV-Vis Spectroscopy Quantify ligand loading by depletion.Measure the absorbance of the ligand solution before and after the coupling reaction. The decrease corresponds to the amount immobilized.
Thermogravimetric Analysis (TGA) Determine the mass of organic material on an inorganic support.A weight loss step corresponding to the decomposition of the organic ligand allows for quantification.
Performance Validation
  • Catalytic Activity Assay: The performance of the immobilized catalyst should be tested in a model reaction (e.g., asymmetric transfer hydrogenation) and compared to its homogeneous counterpart. A decrease in activity may indicate mass transfer limitations or steric hindrance upon immobilization.[7][8]

  • Leaching Test: After a catalytic run, the solid catalyst should be filtered off, and the filtrate analyzed (e.g., by HPLC or ICP-MS if a metal is involved) to detect any detached ligand, ensuring the stability of the covalent linkage.

  • Recyclability Study: The immobilized catalyst should be recovered after a reaction, washed, and reused in multiple subsequent cycles. A minimal loss of activity over 5-10 cycles indicates a robust and stable heterogeneous catalyst.[5]

By following these detailed protocols and characterization methods, researchers can reliably immobilize N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, paving the way for the development of more sustainable, efficient, and reusable catalytic systems in chemical synthesis and drug development.

References

  • Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. (2021-09-17). Green Chemistry. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024-06-25). National Institutes of Health (NIH). [Link]

  • Enzyme Immobilization for Solid-Phase Catalysis. (2019-08-29). MDPI. [Link]

  • An overview of technologies for immobilization of enzymes and surface analysis techniques. (2015-01-21). National Institutes of Health (NIH). [Link]

  • Developing Enzyme Immobilization with Fibrous Membranes: Longevity and Characterization Considerations. (2021-12-09). National Institutes of Health (NIH). [Link]

  • Immobilization and Study of Homogeneous Catalysts in a Continuous Flow Reactor Using Inorganic Particles Coated with Polymer. (2021-11-03). ChemRxiv. [Link]

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. Marques Chemical. [Link]

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. National Institutes of Health (NIH). [Link]

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. Lead Sciences. [Link]

  • Pre-Activated Agarose Resins for Covalent Immobilization of Biomolecules. CD Bioparticles. [Link]

  • Protocols for covalent immobilization of enzymes: a) binding to epoxy-activated carriers through amino or phenolic groups. ResearchGate. [Link]

  • General, Modular Access toward Immobilized Chiral Phosphoric Acid Catalysts and Their Application in Flow Chemistry. (2024-03-29). ACS Catalysis. [Link]

  • Carrier-bound Immobilized Enzymes: Principles, Application and Design. (2005). Springer. [Link]

  • A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. (2025-02-18). National Institutes of Health (NIH). [Link]

  • Recent Advances in Enzyme Immobilization: The Role of Artificial Intelligence, Novel Nanomaterials, and Dynamic Carrier Systems. (2024-05-13). MDPI. [Link]

  • Employing non-canonical amino acids towards the immobilization of a hyperthermophilic enzyme to increase protein stability. (2023-05-01). National Institutes of Health (NIH). [Link]

  • Enzyme Immobilization Technologies and Industrial Applications. (2022-11-23). National Institutes of Health (NIH). [Link]

  • Enzyme Immobilization and Co-Immobilization: Main Framework, Advances and Some Applications. (2021-04-13). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. This document is designed for researchers, chemists, and drug development professionals who are working with this valuable chiral intermediate. As a precursor to important chiral ligands and catalysts, achieving high yield and purity is paramount. This guide provides in-depth, field-proven insights to navigate the common challenges associated with the selective mono-sulfonylation of a chiral diamine.

The primary synthetic challenge lies in the selective reaction of methanesulfonyl chloride with one of the two nucleophilic amino groups of (1S,2S)-1,2-diphenylethylenediamine. This guide will address issues ranging from low yield and poor selectivity to purification and analytical validation.

Section 1: Core Principles and Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amino group from (1S,2S)-1,2-diphenylethylenediamine on the electrophilic sulfur atom of methanesulfonyl chloride. This reaction liberates hydrochloric acid (HCl), which must be neutralized by a suitable base to prevent the protonation and deactivation of the starting amine.[1][2] The key to success is controlling the reaction to favor the formation of the desired mono-sulfonamide over the bis-sulfonated byproduct.

Reaction_Scheme cluster_products Products & Byproducts Diamine (1S,2S)-1,2-Diphenylethylenediamine Mono N-((1S,2S)-2-Amino-1,2-diphenylethyl)- methanesulfonamide (Desired Product) Diamine->Mono 1 eq MsCl MsCl Methanesulfonyl Chloride MsCl->Mono Bis Bis-Sulfonamide Byproduct MsCl->Bis Mono->Bis HCl HCl BaseHCl Base·HCl Salt Base Base (e.g., Triethylamine) Base->BaseHCl Troubleshooting_Flowchart start Reaction Outcome Unsatisfactory q1 Primary Issue? start->q1 low_yield Low Yield / Low Conversion q1->low_yield Low Yield poor_selectivity Poor Selectivity (High Bis-Sulfonamide) q1->poor_selectivity Poor Selectivity purification_issue Purification Difficulty q1->purification_issue Purification check_reagents Verify MsCl quality (use fresh bottle). Ensure anhydrous conditions. low_yield->check_reagents slow_addition Add MsCl solution dropwise at 0 °C. Use diamine as limiting reagent (or slight excess). poor_selectivity->slow_addition workup Implement acidic wash (e.g., 1M HCl) to remove unreacted diamine. purification_issue->workup check_base Check base stoichiometry (≥2 eq). Use non-nucleophilic base (TEA, Pyridine). check_reagents->check_base success Problem Resolved check_base->success slow_addition->success chromatography Optimize column chromatography. Consider gradient elution. workup->chromatography chromatography->success

Caption: Decision workflow for troubleshooting common synthesis issues.

Problem 1: Low Conversion of Starting Material
  • Symptoms: A large amount of the starting diamine remains after the reaction has been stirred for several hours.

  • Causality & Solution: This points to an inactive electrophile or a deactivated nucleophile.

    • Verify Reagent Quality: Methanesulfonyl chloride should be a clear, colorless liquid. If it is yellow or cloudy, it has likely degraded. Use a fresh bottle or distill the reagent under reduced pressure before use. [3] 2. Ensure Anhydrous Conditions: Re-confirm that all solvents were drawn from a validated anhydrous solvent system and that glassware was rigorously dried. Even trace moisture can consume a significant portion of the sulfonyl chloride. [4] 3. Base Stoichiometry: The reaction produces one equivalent of HCl. To be safe, at least two equivalents of a tertiary amine base (like triethylamine) should be used. One equivalent neutralizes the HCl byproduct, and the other ensures the free amino group of the product remains nucleophilic and not as its ammonium salt.

Problem 2: Difficult Purification and Separation
  • Symptoms: The desired product is contaminated with either starting material or the bis-sulfonated byproduct after initial workup.

  • Causality & Solution: The physical properties of the three main components (diamine, mono-sulfonamide, bis-sulfonamide) must be exploited for effective separation.

    • Acid/Base Extraction: This is the most powerful tool for this specific separation. After the reaction is complete, dilute the mixture with a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate.

      • Wash with 1M HCl: This will protonate the basic starting diamine and the remaining amino group on your product, pulling them into the aqueous layer. The non-basic bis-sulfonamide byproduct will remain in the organic layer. Separate and save the organic layer containing the bis-sulfonamide.

      • Basify and Re-extract: Take the acidic aqueous layer and basify it with NaOH or NaHCO₃ until pH > 10. This deprotonates the ammonium salts of your product and the starting material. Now, extract this basic aqueous solution again with fresh DCM or ethyl acetate. The desired mono-sulfonamide and the unreacted diamine will move into the new organic layer.

    • Column Chromatography: The extract from the final step above will contain your product and the unreacted diamine. This mixture can now be easily separated by silica gel chromatography. The diamine is very polar and will stick to the column, while the desired product will elute. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).

Problem 3: Verifying Stereochemical Integrity
  • Symptoms: Concern that the reaction conditions may have caused epimerization at one of the chiral centers.

  • Causality & Solution: The reaction occurs at the nitrogen atom, and the conditions (mild base, low temperature) are not harsh enough to deprotonate the benzylic C-H bonds, which would be required for epimerization. Therefore, racemization is highly unlikely. However, for applications requiring absolute certainty, analytical verification is necessary.

    • Chiral Chromatography: The most definitive method is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). [5][6]An analytical sample of the purified product should be analyzed on a suitable chiral stationary phase (e.g., polysaccharide-based columns) to confirm the presence of a single enantiomer. [5][7]This confirms that the stereochemistry of the starting material has been retained.

Section 4: Recommended Protocols & Data
Optimized Protocol for Selective Mono-Sulfonylation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add (1S,2S)-1,2-diphenylethylenediamine (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the diamine) and triethylamine (2.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, prepare a solution of methanesulfonyl chloride (0.95 eq) in a small volume of anhydrous DCM. Add this solution to the diamine mixture dropwise via a syringe pump or dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 5% MeOH in DCM with 0.5% triethylamine). The reaction is complete when the methanesulfonyl chloride is consumed.

  • Workup: Follow the acid/base extraction procedure detailed in Problem 2 of the Troubleshooting Guide.

  • Purification: Purify the final organic extract by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Tables

Table 1: Recommended Reagent Stoichiometry

ReagentEquivalentsRoleRationale
(1S,2S)-1,2-Diphenylethylenediamine1.0NucleophileThe core starting material.
Methanesulfonyl Chloride0.95ElectrophileUsing slightly less than 1 eq maximizes selectivity for mono-sulfonylation.
Triethylamine (TEA)2.2BaseNeutralizes byproduct HCl and keeps the product's amino group basic. [4]

Table 2: Common Aprotic Solvents for Sulfonylation

SolventDielectric ConstantBoiling Point (°C)Key Characteristics
Dichloromethane (DCM)9.140Excellent solubility for reactants; easy to remove under vacuum. Preferred choice.
Tetrahydrofuran (THF)7.566Good alternative to DCM; must be rigorously dried as it can contain peroxides.
Acetonitrile (MeCN)37.582More polar; can sometimes accelerate the reaction but may decrease selectivity.
References
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
  • ResearchGate. (n.d.). Influence of base and solvent on the regioselective sulfonyation of pyridine. ResearchGate. [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Bowser, J. R., et al. (1995). Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). Resolution (Separation) of Enantiomers. [Link]

  • Farooqui, M., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. BenchChem Technical Support.
  • National Center for Biotechnology Information. (n.d.). N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. [Link]

  • Devassine, S., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. ResearchGate. [Link]

  • PubMed. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. [Link]

  • YouTube. (2020). Protecting Groups for Amines: Sulfonamides. [Link]

  • Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • BenchChem. (2025). Troubleshooting low yield in amine sulfonylation reactions. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Chiral Purity with a Focus on sSPhos-Enabled Asymmetric Synthesis. BenchChem Technical Support.
  • Pharmaceutical Outsourcing. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • Chemistry LibreTexts. (2020). Reactions of Amines. [Link]

Sources

Troubleshooting low yields in N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide mediated reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this valuable chiral ligand. Below you will find a series of frequently asked questions and detailed troubleshooting guides in a question-and-answer format to address common challenges, particularly that of low reaction yields.

Part 1: Foundational Troubleshooting & Preliminary Checks

Before delving into reaction-specific issues, it's crucial to ensure the fundamentals of your experimental setup are sound. Low yields can often be traced back to issues with reagent quality or reaction conditions.

Question 1: My reaction is showing very low or no conversion. What are the first things I should check?

Low or no conversion is a common issue that can often be resolved by a systematic check of your starting materials and reaction setup.

Answer:

  • Purity and Integrity of the Chiral Ligand: The purity of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is paramount for its effectiveness. Commercial sources typically offer purities of 95-98%.[1]

    • Verification: If you suspect degradation, check the melting point (typically 117-120°C) or obtain a fresh bottle.

    • Storage: This ligand should be stored at 2-8°C under an inert atmosphere.[1] Improper storage can lead to degradation.

  • Reagent Quality:

    • Substrates and Reagents: Ensure all other reagents, especially organometallic compounds (e.g., diethylzinc) or substrates prone to decomposition, are of high purity and handled under appropriate inert conditions.

    • Solvent Purity: Use dry, degassed solvents. Residual water or oxygen can quench organometallic reagents and interfere with catalyst formation.

  • Inert Atmosphere: Many reactions involving this type of ligand, especially those with organometallic reagents, are highly sensitive to air and moisture.

    • Technique: Ensure proper inert atmosphere techniques (e.g., Schlenk line or glovebox) are used throughout the setup and reaction.

  • Reaction Temperature:

    • Initial Cooling: Many asymmetric addition reactions require low initial temperatures (e.g., 0°C or lower) to ensure high enantioselectivity and prevent side reactions.[2]

    • Temperature Control: Ensure your cooling bath is at the correct temperature and that the reaction flask is properly submerged.

Part 2: Troubleshooting Low Yields in Specific Applications

While N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide can be used in various asymmetric reactions, a common application for the parent 1,2-diphenylethylenediamine (DPEDA) scaffold is in asymmetric additions to carbonyls and imines.[3] Low yields in these reactions often have overlapping causes.

Question 2: I am attempting an asymmetric diethylzinc addition to an aldehyde/chalcone and my yields are consistently low. What are the likely causes?

Answer:

Low yields in asymmetric diethylzinc additions are a known challenge, even with privileged chiral scaffolds like DPEDA.[3] Here’s a breakdown of potential causes and solutions:

  • Sub-optimal Ligand-to-Metal Ratio: The stoichiometry of the chiral ligand to the zinc reagent is critical for the formation of the active catalytic species.

    • Troubleshooting: Systematically screen the ligand loading. While catalytic amounts are desired, some systems may require a higher loading (e.g., 5-20 mol%) to achieve reasonable rates and yields.

  • Solvent Effects: The choice of solvent can significantly impact both yield and enantioselectivity.

    • Common Solvents: Toluene, hexane, and THF are commonly used.

    • Troubleshooting: If you are experiencing low yields in a particular solvent, a solvent screen is recommended. In some Michael additions to chalcones, for example, solvents like methanol or 2-MeTHF have been reported to give only trace amounts of the desired product.[4]

  • Reaction Temperature and Time:

    • Temperature Profile: The effect of temperature on these reactions can be complex. While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate, leading to incomplete conversion.[5] In some cases, a temperature ramp (e.g., starting at -44°C and slowly warming to 0°C or room temperature) may be necessary.[2]

    • Reaction Monitoring: Monitor the reaction by TLC or GC/LC-MS to determine if the reaction is stalling or proceeding slowly. Extended reaction times may be necessary.

  • Substrate Reactivity:

    • Steric Hindrance: Highly sterically hindered aldehydes or chalcones may react sluggishly. In such cases, increasing the reaction temperature or using a more reactive organometallic reagent (if applicable) might be necessary.

    • Electronic Effects: The electronic properties of your substrate can influence its reactivity. Electron-withdrawing groups on the substrate can sometimes accelerate the reaction.

Parameter Initial Recommendation Troubleshooting Action
Ligand Purity >95%Verify with a fresh sample or by melting point.
Solvent Dry, degassed toluene or hexaneScreen other aprotic solvents like THF or dichloromethane.
Temperature 0°C to -20°CExperiment with a lower starting temperature or a gradual warming profile.
Ligand Loading 5-10 mol%Increase loading to 15-20 mol% to see if conversion improves.
Reaction Time 12-24 hoursMonitor reaction progress and extend the time if necessary.

Part 3: Advanced Troubleshooting & Mechanistic Considerations

Question 3: I have optimized my reaction conditions, but the yield is still moderate. Could there be a side reaction or catalyst deactivation occurring?

Answer:

Yes, moderate yields despite optimization often point to competing side reactions or catalyst deactivation pathways.

  • Side Reactions:

    • Uncatalyzed Background Reaction: The addition of diethylzinc to aldehydes can proceed without a catalyst, leading to a racemic product and consuming your starting materials. This is often more prevalent at higher temperatures.

    • Cannizzaro-type Reactions: If your aldehyde substrate can undergo disproportionation, this can be a competing pathway.

  • Catalyst Deactivation:

    • Aggregation: Organozinc species, including the active catalyst, can form aggregates in solution. The nature of this aggregation can be temperature-dependent and may lead to less active or inactive species.[5]

    • Protonolysis: Any acidic protons in the reaction mixture (from impurities like water or from the substrate itself) can react with the organozinc reagent and the catalyst, leading to deactivation.

Troubleshooting Workflow for Persistent Low Yields

G start Low Yield Observed check_purity Verify Purity of Ligand, Substrates, and Solvents start->check_purity check_inert Ensure Rigorous Inert Atmosphere check_purity->check_inert optimize_conditions Systematically Vary: - Temperature - Solvent - Concentration - Stoichiometry check_inert->optimize_conditions monitor_reaction Monitor Reaction by TLC/GC/LC-MS optimize_conditions->monitor_reaction workup Analyze Crude Reaction Mixture monitor_reaction->workup side_products Side Products Detected? workup->side_products incomplete_conversion Incomplete Conversion? workup->incomplete_conversion yes_side Identify Side Products (e.g., by NMR, MS) side_products->yes_side Yes no_side Yield Loss During Work-up/Purification? side_products->no_side No yes_incomplete Increase Reaction Time or Temperature incomplete_conversion->yes_incomplete Yes no_incomplete Problem Solved incomplete_conversion->no_incomplete No adjust_conditions Adjust Conditions to Minimize Side Reactions yes_side->adjust_conditions optimize_workup Optimize Work-up and Purification no_side->optimize_workup yes_incomplete->optimize_conditions adjust_conditions->optimize_conditions optimize_workup->no_incomplete

Caption: A systematic workflow for troubleshooting low yields.

Part 4: Synthesis and Handling of the Ligand

Question 4: I want to synthesize the ligand myself. Can you provide a general protocol?

Answer:

Synthesizing N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide involves the reaction of optically pure (1S,2S)-1,2-diphenylethylenediamine with methanesulfonyl chloride. A similar procedure is used for the well-documented tosyl analogue, (S,S)-TsDPEN.[6]

General Synthetic Protocol

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Addition cluster_2 Step 3: Reaction & Work-up cluster_3 Step 4: Purification a (1S,2S)-1,2-diphenylethylenediamine in dry CH2Cl2 b Add Et3N (Triethylamine) a->b d Add dropwise to the diamine solution at 0°C b->d c Prepare solution of Methanesulfonyl Chloride in dry CH2Cl2 c->d e Stir at room temperature d->e f Wash with saturated NaHCO3, brine, and dry over Na2SO4 e->f g Evaporate solvent f->g h Purify by flash chromatography and/or recrystallization g->h

Caption: General workflow for ligand synthesis.

Key Considerations for Synthesis:

  • Starting Material Purity: The optical purity of the starting (1S,2S)-1,2-diphenylethylenediamine is critical for the final ligand's performance.

  • Stoichiometry: Use of a slight excess of the diamine or careful control of the methanesulfonyl chloride addition can help to avoid the formation of the bis-sulfonated byproduct.

  • Purification: Flash chromatography followed by recrystallization is often necessary to obtain the ligand in high purity.[6]

References

  • MySkinRecipes. N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide.
  • National Center for Biotechnology Information. N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN].
  • Lead Sciences. N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.
  • Sigma-Aldrich. N-((1S,2S)-2-AMINO-1,2-DIPHENYLETHYL)METHANESULFONAMIDE.
  • ResearchGate. Catalysts for asymmetric diethylzinc addition to aldehydes.
  • MDPI. Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Available at: [Link]

  • RSC Blogs. Insights into temperature controlled enantioselectivity in asymmetric catalysis. Available at: [Link]

  • MDPI. Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Treatment of Alzheimer's Disease. Available at: [Link]

  • Google Patents. Chiral tridentate PNN ligand and application of same in asymmetric hydrogenation.
  • Organic & Biomolecular Chemistry (RSC Publishing). Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Available at: [Link]

  • MDPI. The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Available at: [Link]

Sources

Side reactions and byproduct formation with N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and application of this versatile chiral ligand and building block. Here, we address frequently encountered issues, from unexpected side reactions to purification hurdles, providing in-depth explanations and actionable troubleshooting protocols.

Introduction

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, a derivative of the well-regarded chiral diamine (1S,2S)-1,2-diphenylethylenediamine (DPEN), is a valuable tool in asymmetric synthesis.[1][2] Its utility stems from the presence of a free primary amine for further functionalization and a sulfonamide moiety, both attached to a rigid chiral scaffold. However, the presence of two nucleophilic nitrogen atoms and stereocenters susceptible to epimerization can lead to challenges in its synthesis and handling. This guide aims to provide clarity and practical solutions to these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a significant amount of a higher molecular weight byproduct that is difficult to separate. What is it and how can I avoid it?

Answer:

The most common higher molecular weight byproduct in the synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is the di-sulfonated species, N,N'-((1S,2S)-1,2-diphenylethane-1,2-diyl)bis(methanesulfonamide). This occurs when both primary amino groups of the starting material, (1S,2S)-1,2-diphenylethylenediamine (DPEN), react with methanesulfonyl chloride.

Causality and Mechanism:

The formation of the di-sulfonated byproduct is a classic example of a competitive reaction. While the first sulfonylation reaction deactivates the nitrogen atom to some extent, the remaining primary amine is still nucleophilic enough to react with a second equivalent of methanesulfonyl chloride, especially if the reaction conditions are not carefully controlled.

Troubleshooting Protocol: Minimizing Di-sulfonylation

Parameter Recommendation Rationale
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the diamine relative to methanesulfonyl chloride.This ensures that the methanesulfonyl chloride is the limiting reagent, reducing the probability of the second sulfonylation.[3]
Reagent Addition Add the methanesulfonyl chloride solution dropwise to a cooled (0 °C) solution of the diamine and a non-nucleophilic base (e.g., triethylamine).Slow addition maintains a low concentration of the electrophile, favoring the mono-sulfonylation reaction.[4]
Temperature Maintain a low reaction temperature (0 °C to room temperature).Lower temperatures decrease the rate of the second sulfonylation reaction more significantly than the first.
Solvent Use a non-polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).These solvents effectively dissolve the reactants without promoting side reactions.

Experimental Protocol: Selective Mono-sulfonylation of (1S,2S)-DPEN

  • Dissolve (1S,2S)-1,2-diphenylethylenediamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled diamine solution over 1-2 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, proceed with the appropriate aqueous workup to quench the reaction and remove excess base and salts.[5]

Diagram: Reaction Scheme for Mono- and Di-sulfonylation

G DPEN (1S,2S)-DPEN Mono N-((1S,2S)-2-Amino-1,2- diphenylethyl)methanesulfonamide (Desired Product) DPEN->Mono Slow Addition Low Temp (0 °C) Di N,N'-bis(methanesulfonyl)- (1S,2S)-1,2-diphenylethylenediamine (Byproduct) DPEN->Di Rapid Addition Excess MsCl MsCl MsCl (1 eq) MsCl->Mono MsCl2 MsCl (>1 eq) MsCl2->Di Mono->Di Excess MsCl Higher Temp Base Base (e.g., Et3N)

Caption: Control of stoichiometry and reaction conditions is crucial to favor mono-sulfonylation.

FAQ 2: I'm concerned about the stereochemical integrity of my product. Can epimerization or racemization occur during the synthesis?

Answer:

Yes, there is a potential risk of epimerization at the stereocenters of the 1,2-diphenylethylenediamine backbone, especially under basic conditions.[6][7] While the sulfonylation reaction itself does not directly involve the chiral centers, the use of a base to scavenge the HCl generated can create an environment conducive to epimerization.

Causality and Mechanism:

The benzylic protons on the carbon atoms bearing the amino and sulfonamido groups are acidic. In the presence of a sufficiently strong base, deprotonation can occur, leading to the formation of a resonance-stabilized carbanion. Reprotonation of this planar intermediate can occur from either face, leading to a loss of stereochemical purity.

Troubleshooting Protocol: Preserving Stereochemical Integrity

Parameter Recommendation Rationale
Base Selection Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Avoid stronger bases like hydroxides or alkoxides.Weaker, bulkier bases are less likely to cause deprotonation at the benzylic positions.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Prolonged exposure to basic conditions increases the risk of epimerization.
Temperature Keep the reaction temperature as low as practically possible (ideally 0 °C).Epimerization is a thermally activated process, so lower temperatures will suppress this side reaction.
Workup Perform a prompt and efficient aqueous workup to neutralize the base and remove it from the product.This minimizes the time the product is exposed to basic conditions.

Analytical Verification:

The enantiomeric purity of the final product should be confirmed using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral auxiliary followed by NMR analysis.[8][9]

Diagram: Troubleshooting Workflow for Stereochemical Purity

Caption: A systematic approach to diagnosing and resolving issues of stereochemical impurity.

FAQ 3: My reaction is complete, but I'm having difficulty purifying the mono-sulfonated product from the unreacted diamine and the di-sulfonated byproduct. What are the best purification strategies?

Answer:

The separation of the mono-sulfonated product from the starting diamine and the di-sulfonated byproduct can be challenging due to their similar polarities. A combination of techniques is often required for effective purification.

Purification Strategies:

  • Acid-Base Extraction: This is the first and most crucial step. The mono-sulfonated product has a free primary amine and is basic, as is the starting diamine. The di-sulfonated product, lacking a basic nitrogen, is neutral.

    • Protocol:

      • After the initial aqueous workup, dissolve the crude product in a suitable organic solvent (e.g., DCM or ethyl acetate).

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The mono-sulfonated product and the unreacted diamine will move into the aqueous layer as their hydrochloride salts, while the neutral di-sulfonated byproduct will remain in the organic layer.

      • Separate the layers. The organic layer can be washed, dried, and concentrated to isolate the di-sulfonated byproduct for characterization if needed.

      • Basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH > 12 to deprotonate the hydrochloride salts.

      • Extract the basified aqueous layer with an organic solvent to recover the mixture of the mono-sulfonated product and the unreacted diamine.

  • Column Chromatography: Flash column chromatography on silica gel is typically the next step to separate the mono-sulfonated product from the more polar starting diamine.

    • Typical Eluent System: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is often effective. The exact ratio will depend on the specific reaction mixture and should be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful technique to achieve high purity.

    • Potential Solvent Systems: A mixture of a good solvent (e.g., ethyl acetate, acetone, or methanol) and a poor solvent (e.g., hexanes or water) is often used. Experimentation is key to finding the optimal solvent system.

Diagram: Purification Workflow

G crude Crude Reaction Mixture (Mono-, Di-sulfonamide, DPEN) extraction Acid-Base Extraction crude->extraction organic Organic Layer: Di-sulfonamide (Neutral) extraction->organic aqueous Aqueous Layer: Mono-sulfonamide & DPEN (Basic) extraction->aqueous basify Basify Aqueous Layer aqueous->basify extract_back Extract with Organic Solvent basify->extract_back mixture Mixture of Mono-sulfonamide & DPEN extract_back->mixture chromatography Column Chromatography mixture->chromatography pure_mono Pure Mono-sulfonamide chromatography->pure_mono dpen Recovered DPEN chromatography->dpen recrystallization Recrystallization (Optional) pure_mono->recrystallization

Caption: A multi-step approach is often necessary for effective purification.

Additional Potential Issues and Solutions

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive and readily hydrolyzes upon contact with water to form methanesulfonic acid and HCl.[10] Ensure all glassware is dry and use anhydrous solvents to prevent loss of the reagent and the introduction of acidic impurities.

  • Formation of Sulfene: In the presence of a base like triethylamine, methanesulfonyl chloride can undergo elimination to form the highly reactive intermediate, sulfene (CH₂=SO₂).[4][11] Sulfene can then react with the amine in a less controlled manner or undergo other side reactions. This is another reason to maintain low reaction temperatures and controlled addition of the sulfonyl chloride.

  • Impurities in Starting Material: The commercial (1S,2S)-1,2-diphenylethylenediamine may contain the meso-diastereomer as an impurity.[12] This will lead to the formation of the corresponding meso-sulfonamide, which may be difficult to separate from the desired product. It is advisable to check the purity of the starting diamine before use.

References

  • Corpus, J. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Retrieved from [Link]

  • Sulfene. (n.d.). Wikipedia. Retrieved from [Link]

  • Diphenylethylenediamine. (n.d.). Wikipedia. Retrieved from [Link]

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • US Patent for Process for purification of water soluble dyes via water insoluble metal salt intermediate. (n.d.). Google Patents.
  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. (n.d.). Lead Sciences. Retrieved from [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). HoriazonChemical. Retrieved from [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017). PubMed. Retrieved from [Link]

  • Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • (PDF) Selective Mono-BOC Protection of Diamines. (2007). ResearchGate. Retrieved from [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • US Patent for Sulfonation of diamides of meta-phenylenediamine. (n.d.). Google Patents.
  • Determination of di-and polyamines by high-performance liquid chromatographic separation of their 5-dimethylaminonaphthalene-1-sulfonyl derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Chiral Vicinal Diamines Derived from Mefloquine | The Journal of Organic Chemistry. (2021). ACS Publications. Retrieved from [Link]

  • EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. (n.d.). Scholarly Commons. Retrieved from [Link]

  • Methanesulfinyl Chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Mesyl chloride - practical considerations : r/chemistry. (2018). Reddit. Retrieved from [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters. (2018). ACS Publications. Retrieved from [Link]

  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. (n.d.). RSC Publishing. Retrieved from [Link]

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Retrieved from [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • (PDF) Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. (2022). ResearchGate. Retrieved from [Link]

  • Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • The Retention of Some Open-Chain Diamines on a Strong Cation-Exchange Resin in Ion Chromatography. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. Retrieved from [Link]

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

Technical Support Center: N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide and its associated ruthenium catalysts. This guide is designed to serve as a primary resource for troubleshooting common issues encountered during asymmetric transfer hydrogenation (ATH) reactions. As Senior Application Scientists, we have compiled field-proven insights and synthesized them with established scientific literature to help you navigate the complexities of catalyst deactivation and regeneration, ensuring the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Performance Issues

This section addresses the most common problems users face, providing a systematic approach to identify root causes and implement effective solutions.

Issue 1: Low or No Catalytic Conversion

Question: My reaction shows poor or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a frequent issue that can typically be traced back to the catalyst's active state. The primary culprits are catalyst deactivation or improper reaction setup.

Systematic Troubleshooting Steps:

  • Verify Catalyst Integrity: The catalyst, often a pre-formed [Ru(arene)((S,S)-MsDPEN)Cl] complex, may have deactivated prior to the reaction. This can be caused by prolonged exposure to air or moisture.[1] It is recommended to prepare a fresh catalyst solution or use a new batch from a reliable supplier.

  • Check Reagent and Solvent Purity: Impurities in the substrate or solvent can act as catalyst poisons. Sulfur compounds, and even some nitrogen-containing heterocycles, are known to irreversibly poison ruthenium catalysts by strongly binding to the metal center. Ensure all reagents are of high purity and use freshly distilled, anhydrous solvents.

  • Evaluate Reaction Atmosphere: The presence of oxygen can lead to the oxidation of the active Ru(II) species to a less active or inactive state. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).

  • Confirm Base Activation: The reaction is initiated by a base (e.g., KOtBu, Et₃N), which generates the active ruthenium-hydride species. Ensure the correct stoichiometry of a suitable, anhydrous base is used. However, be aware that a large excess of base can lead to competitive inhibition, reducing the overall reaction rate.[1]

Issue 2: Gradual Decrease in Conversion Over Time or Upon Recycling

Question: My catalyst works well for the first run, but its activity drops significantly in subsequent cycles. Why is this happening?

Answer: A gradual loss of activity is a classic sign of catalyst deactivation occurring during the reaction. For Noyori-type catalysts, which includes systems using N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN), there are two well-documented deactivation pathways.

Primary Deactivation Mechanisms:

  • Arene Ligand Loss: The most common pathway involves the loss of the η⁶-arene ligand (e.g., p-cymene, mesitylene) from the ruthenium center. This leads to the formation of inactive hydride-bridged ruthenium dimers, which can further aggregate into ruthenium nanoparticles.[1] This is an inherent, first-order decay process affecting the active hydride intermediate.[1]

  • Diastereomer Interconversion: Particularly in "tethered" catalyst systems designed to prevent arene loss, a slower deactivation can occur through the conversion of the highly active catalyst diastereomer into an essentially inactive one. This emerges as a primary cause for reduced performance during prolonged use or recycling.[2]

Mitigation Strategies:

  • Use of Tethered Catalysts: Employing a catalyst where the arene and diamine ligands are covalently linked ("tethered") can prevent deactivation via arene loss, leading to a more robust system.[2]

  • Reaction Optimization: While deactivation is inherent, its rate can be influenced by reaction conditions. Running the reaction at the lowest effective temperature may slow the rate of arene loss.

  • Periodic Catalyst Replenishment: In multi-cycle batch processes, a small addition of fresh catalyst may be necessary to maintain a satisfactory reaction rate.

Issue 3: Good Conversion but Low or Inconsistent Enantioselectivity (ee)

Question: The substrate is converting to the product, but the enantiomeric excess (ee) is lower than expected or varies between runs. What's wrong?

Answer: Achieving high enantioselectivity is the core purpose of using this chiral catalyst system. A drop in ee can be caused by several factors related to both the catalyst and the reaction conditions.

Troubleshooting Enantioselectivity:

  • Presence of Inactive/Less Selective Species: The formation of ruthenium nanoparticles or other achiral ruthenium species due to catalyst decomposition can lead to non-selective background reactions, eroding the overall ee.[1]

  • Diastereomeric Purity of the Catalyst: As mentioned, the catalyst can exist as different diastereomers at the metal center, not all of which are equally selective. The interconversion to a less selective diastereomer during the reaction will directly impact the product's ee.[2]

  • Reaction Temperature: Higher temperatures can sometimes reduce enantioselectivity by allowing the reaction to overcome the energetic barrier favoring the formation of one enantiomer. Perform the reaction at the recommended, or a slightly lower, temperature.

  • Hydrogen Donor: The nature of the hydrogen donor (e.g., isopropanol vs. formic acid/triethylamine) can influence the reaction pathway and selectivity. Ensure the correct, high-purity donor is used as specified in the protocol for your substrate.

Catalyst Deactivation & Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing issues with your asymmetric transfer hydrogenation reaction.

Start Start: Reaction Performance Issue Check_Conversion Is Conversion Low? Start->Check_Conversion Check_EE Is Enantioselectivity (ee) Low? Check_Conversion->Check_EE No Initial_Run Is this the first run or a recycle? Check_Conversion->Initial_Run Yes Troubleshoot_EE Troubleshoot Selectivity: - Check for catalyst decomposition (nanoparticles) - Lower reaction temperature - Verify diastereomeric purity of catalyst - Validate analytical method Check_EE->Troubleshoot_EE Yes Resolution Resolution: Implement Corrective Actions Check_EE->Resolution No Troubleshoot_Initial Troubleshoot Initial Setup: - Check inert atmosphere - Verify reagent/solvent purity (no poisons) - Confirm base activation - Use fresh catalyst Initial_Run->Troubleshoot_Initial First Run Troubleshoot_Recycle Deactivation During Reaction: - Arene loss -> Dimer/Nanoparticle formation - Diastereomer interconversion - Consider tethered catalyst or lower temp. Initial_Run->Troubleshoot_Recycle Recycle Troubleshoot_Initial->Resolution Troubleshoot_Recycle->Resolution Troubleshoot_EE->Resolution Start Deactivated Catalyst Mixture (Contains Ru Nanoparticles, Ligand, Product) Step1 Step 1: Solid-Liquid Separation Filter to separate insoluble Ru nanoparticles from the soluble organic components. Start->Step1 Filtrate Filtrate (Product, Ligand, Solvent) Step1->Filtrate Liquid Phase Solid Solid (Ru Nanoparticles) Step1->Solid Solid Phase Step2_Filtrate Step 2a: Ligand Recovery - Purify via chromatography or crystallization - Separate product from the chiral ligand. Filtrate->Step2_Filtrate Step2_Solid Step 2b: Ruthenium Recovery - Oxidative dissolution of nanoparticles (e.g., using an oxidizing acid) to form a soluble Ru salt (e.g., RuCl₃). Solid->Step2_Solid Recovered_Ligand Recovered MsDPEN Ligand Step2_Filtrate->Recovered_Ligand Recovered_Ru Recovered Ru Salt Step2_Solid->Recovered_Ru Step3 Step 3: Catalyst Re-synthesis Combine recovered ligand, recovered Ru salt, and arene source under appropriate conditions to re-form the active catalyst complex. Recovered_Ligand->Step3 Recovered_Ru->Step3 Final_Catalyst Re-synthesized Catalyst Step3->Final_Catalyst

Caption: Conceptual workflow for recovery of catalyst components.

Methodology:

  • Separation of Ruthenium Nanoparticles:

    • At the end of the reaction, allow the mixture to settle. The deactivated ruthenium often precipitates as fine black particles.

    • Filter the reaction mixture through a pad of Celite® or a fine porosity filter paper to separate the insoluble ruthenium nanoparticles from the solution containing the product and the chiral ligand.

  • Recovery of the Chiral Ligand:

    • The filtrate contains the desired product and the N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide ligand.

    • These components can be separated using standard purification techniques, such as column chromatography or selective crystallization, based on their differing polarities and solubilities.

  • Recovery of Ruthenium:

    • Caution: This step involves strong oxidizing agents and should be performed with extreme care in a well-ventilated fume hood.

    • The filtered solid (ruthenium nanoparticles) can be dissolved using an oxidizing acid treatment. For example, treatment with aqua regia (a mixture of nitric acid and hydrochloric acid) can convert the metallic ruthenium into a soluble ruthenium(III) chloride salt.

    • The resulting aqueous solution of RuCl₃ can then be processed to recover the ruthenium salt.

  • Catalyst Re-synthesis:

    • The recovered chiral ligand and the recovered ruthenium salt can be used to re-synthesize the active catalyst complex, for example, by reacting [Ru(arene)Cl₂]₂ with the recovered MsDPEN ligand in the presence of a base.

This recovery process, while complex, allows for the recycling of the most expensive components of the catalytic system, aligning with the principles of green and sustainable chemistry.

References

  • Mezzetti, A. et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • Zhang, X. et al. (2016). Generation of Self‐Supported Noyori‐Type Catalysts Using Achiral Bridged‐BIPHEP for Heterogeneous Asymmetric Hydrogenation of Ketones.
  • Wills, M. et al. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)
  • Hintermair, U. et al. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?.
  • Gärtner, D. et al. (2016). Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering.
  • Dumesic, J. A. et al. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone.
  • Method for reactivating ruthenium catalyst.
  • Method for the recovery of ruthenium from used ruthenium oxide-containing catalysts.
  • Anderson, N. G. (2017). Removing Ru from metathesis reactions. Anderson's Process Solutions.
  • Fan, G. et al. (2009). Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one. Research Explorer The University of Manchester.
  • Catalyst poisoning issues with Ruthenium trinitrate-derived c
  • MacMillan, D. W. C. et al.
  • Strategies for regenerating deactivated ruthenium c
  • Vlachos, D. G. et al. (2015). Continuous Nanofiltration and Recycle of an Asymmetric Ketone Hydrogenation Catalyst.
  • Wills, M. et al. (2022).
  • Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one.
  • Wang, G. et al. (2025).
  • Zhang, J. et al. (2024).
  • Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogen
  • Hancsók, J. et al. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • Ruthenium-catalyzed asymmetric transfer hydrogenation of...
  • De Bo, G. et al.
  • A Tailor-Made Molecular Ruthenium Catalyst for the Oxidation of Water and Its Deactivation through Poisoning by Carbon Monoxide.
  • The "reverse-tethered" ruthenium (II)
  • Szymczak, N. K. et al. (2017).
  • Ligand–Metal Charge Transfer Induced via Adjustment of Textural Properties Controls the Performance of Single-Atom Catalysts during Photocatalytic Degrad
  • Haber process. Wikipedia.
  • Catalysis with Ruthenium for Sustainable Carbon Cycles.

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Technical Support Center: Purification of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction products derived from N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the purification of these valuable chiral compounds.

Section 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy

This section addresses high-level questions to help you decide on an initial purification strategy for your crude reaction mixture.

Q1: My reaction is complete. What is the most robust first step for purifying the crude product containing a derivative of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide?

A1: Given that your starting material and likely product contain a basic primary amine, an acid-base extraction is an excellent first-pass purification technique.[1] This method is highly effective at separating your basic product from non-basic starting materials, reagents, and by-products. The process involves dissolving the crude mixture in an organic solvent, washing with an acidic aqueous solution to protonate and extract the amine into the aqueous layer, and then basifying the aqueous layer to regenerate the free amine for re-extraction into a fresh organic solvent.[2]

Q2: I have a solid crude product. Should I prioritize crystallization or chromatography?

A2: For solid crude products, crystallization is often the most efficient method for purification, especially on a larger scale. Sulfonamides, as a class, are often crystalline solids.[3][4][5] A systematic approach to solvent screening is crucial for success. However, if your crude product contains multiple new stereoisomers (diastereomers) that are structurally very similar, direct crystallization may be challenging. In such cases, column chromatography is the preferred method to isolate the individual isomers before proceeding with crystallization for final polishing.

Q3: The main impurity in my reaction is the unreacted N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide starting material. How can I best remove it?

A3: The choice of method depends on the nature of your product.

  • Chromatography: If your product is significantly less polar than the starting amine (e.g., if the primary amine has been converted to a less polar functional group like an amide or is part of a larger, more non-polar scaffold), silica gel flash chromatography is highly effective.

  • Crystallization: If both the product and starting material have similar polarities but different solubilities in a particular solvent system, selective crystallization can be very effective. This requires careful solvent screening.

  • Acid-Base Extraction: This method may be less effective if your product is also a base with a similar pKa, but it can work if there's a sufficient difference in their partition coefficients between the organic and aqueous phases.

Q4: My reaction created a new stereocenter, and I now have a mixture of diastereomers. What is the best separation strategy?

A4: Separating diastereomers is a common challenge.

  • Silica Gel Flash Chromatography: Diastereomers have different physical properties and can often be separated using standard flash chromatography. This should be your first approach. Methodical optimization of the solvent system (eluent) is key.

  • Chiral Chromatography (HPLC/SFC): If flash chromatography fails to provide baseline separation, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a chiral stationary phase (CSP) is the gold standard.[6][7] Polysaccharide-based columns are an excellent starting point for method development.[8] SFC often provides faster and higher-resolution separations for these types of compounds.[7]

  • Diastereomeric Crystallization: In some cases, the diastereomers themselves may have sufficiently different crystal packing energies and solubilities to be separated by fractional crystallization, although this is often less straightforward than chromatography.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during purification.

Guide 1: Crystallization & Recrystallization Issues

Crystallization is a powerful but nuanced technique. The sulfonamide group and the overall molecular architecture can lead to specific challenges like polymorphism and "oiling out".[4][9]

Problem: My compound is "oiling out" instead of forming crystals.

Causality: Oiling out occurs when the compound separates from the solution as a liquid phase instead of a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the compound in that specific solvent system.[9]

Solutions:

  • Re-dissolve and Dilute: Add a small amount of additional hot solvent to fully re-dissolve the oil. The goal is to lower the concentration to a point where the saturation temperature is below the compound's melting point.

  • Reduce Cooling Rate: Allow the solution to cool much more slowly. A gradual decrease in temperature is essential for promoting ordered crystal growth over amorphous precipitation.[9]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal from a previously successful batch.[9]

  • Change Solvent System: If the problem persists, the solvent is likely unsuitable. Switch to a solvent in which the compound has lower solubility, or use a solvent/anti-solvent system to gain finer control over the saturation point.[9]

Problem: My product purity does not improve significantly after recrystallization.

Causality: This suggests that the impurities are co-crystallizing with your product. This can happen if the impurities are structurally very similar to your desired compound or if they form a solid solution.

Solutions:

  • Solvent Selection is Key: The chosen solvent may be too effective at dissolving both the product and the impurity. Experiment with solvents of different polarities and hydrogen-bonding capabilities. The ideal solvent will have high solubility for your product at high temperatures and very low solubility at low temperatures, while the impurity remains soluble at low temperatures.

  • Perform a Hot Filtration: If the impurities are insoluble in the hot solvent, perform a rapid gravity filtration of the hot, saturated solution before allowing it to cool.

  • Use an Adsorbent: If the solution has colored impurities, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[9]

  • Consider an Alternative Purification Method: If multiple recrystallization attempts fail, the impurities are likely too similar to your product. You will need to use a higher-resolution technique like column chromatography to remove them before attempting a final polishing crystallization.

Guide 2: Chiral Chromatography Challenges (HPLC/SFC)

Chiral chromatography is essential for ensuring the enantiomeric purity of your final compound.

Problem: I am getting poor or no separation of my enantiomers/diastereomers on a chiral column.

Causality: Chiral recognition is a highly specific interaction between the analyte, the chiral stationary phase (CSP), and the mobile phase.[10] A lack of separation indicates a poor match between these three components.

Solutions:

  • Screen Different CSPs: The choice of CSP is the most critical factor.[6] Do not persist with a single column. Screen a variety of polysaccharide-based columns (e.g., those based on amylose or cellulose derivatives) as they are effective for a broad range of compounds.[7]

  • Optimize the Mobile Phase:

    • Alcohol Modifier: Systematically vary the alcohol modifier (e.g., methanol, ethanol, isopropanol) and its concentration in the mobile phase (typically hexane or heptane for normal phase).

    • Acidic/Basic Additives: For compounds with a free amine, adding a small amount of an acidic additive (like methanesulfonic acid) or a basic additive (like diethylamine) can dramatically improve peak shape and resolution by preventing interactions with the silica backbone and modifying the analyte's presentation to the CSP.[8]

  • Lower the Temperature: Reducing the column temperature often enhances enantioselectivity by increasing the stability of the transient diastereomeric complexes formed on the CSP.

  • Switch Separation Mode: If HPLC is not working, consider switching to SFC. The different properties of supercritical CO₂ as a mobile phase can lead to unique and often superior selectivity.[7]

Section 3: Standardized Protocols

These protocols provide a starting point for common purification workflows.

Protocol 1: General Acid-Base Extraction Workflow

This protocol is designed for the initial cleanup of a crude reaction mixture containing your basic amine product.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous HCl solution. The basic product will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer 2-3 times to ensure complete transfer.

  • Combine & Wash: Combine all acidic aqueous layers. Wash this combined layer once with fresh organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 50% aq. NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12). Your product will deprotonate and may precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous layer 3-4 times with a fresh organic solvent (e.g., Dichloromethane).

  • Drying and Concentration: Combine the organic layers from the re-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine product.

Protocol 2: Systematic Solvent Screening for Recrystallization

This protocol helps identify a suitable solvent system for crystallization.

  • Preparation: Place a small amount (~10-20 mg) of your crude product into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent from the table below, starting with ~0.5 mL. Test a range of polarities.

  • Solubility Test (Cold): Agitate the tubes at room temperature. Note which solvents fail to dissolve the compound. These are potential crystallization solvents.

  • Solubility Test (Hot): For the solvents that did not dissolve the compound at room temperature, heat them carefully to boiling. If the compound dissolves completely, it is a good candidate for single-solvent recrystallization.

  • Cooling Test: Allow the tubes where the compound dissolved upon heating to cool slowly to room temperature and then in an ice bath. Observe for crystal formation. The best solvent will yield a large amount of crystalline solid.

  • Anti-Solvent Test: For solvents that dissolved the compound readily at room temperature ("good" solvents), slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes turbid.[9] This identifies a potential solvent/anti-solvent pair.

Section 4: Data & Workflow Visualization

Table 1: Common Solvents for Sulfonamide Crystallization
SolventPolarity IndexBoiling Point (°C)Notes
Non-Polar
Heptane0.198Often used as an anti-solvent.
Toluene2.4111Good for aromatic compounds.
Intermediate Polarity
Dichloromethane (DCM)3.140High volatility, often used in solvent pairs.
Ethyl Acetate (EtOAc)4.477A versatile solvent for many organics.
Acetone5.156Strong solvent, can be used with water.
Isopropanol (IPA)3.982Good for hydrogen-bonding compounds.
Polar
Ethanol (EtOH)4.378Often used with water.
Methanol (MeOH)5.165High dissolving power, good for polar compounds.
Water10.2100Used as an anti-solvent or with polar organics.
Purification Strategy Selection Workflow

This diagram outlines a logical decision-making process for choosing a purification strategy.

G start Crude Reaction Mixture check_impurities Main Impurities? start->check_impurities check_isomers Diastereomers Present? check_impurities->check_isomers Structurally Similar extraction Acid-Base Extraction check_impurities->extraction Non-basic / Reagents chromatography Silica Gel Chromatography check_isomers->chromatography Yes (Separable) chiral_chrom Chiral HPLC / SFC check_isomers->chiral_chrom Yes (Difficult) crystallization Crystallization / Recrystallization check_isomers->crystallization No extraction->check_isomers Post-Extraction chromatography->crystallization Isolate Isomers chiral_chrom->crystallization Isolate Isomers final_product Pure Product crystallization->final_product G start Attempt Crystallization outcome Observe Outcome start->outcome oiled_out Product 'Oiled Out' outcome->oiled_out Liquid phase no_crystals No Crystals Formed outcome->no_crystals Solution clear low_purity Purity is Low outcome->low_purity Impurities remain success High-Purity Crystals outcome->success Success solution_oil 1. Add more solvent 2. Cool slower 3. Change solvent oiled_out->solution_oil solution_nocrystal 1. Concentrate solution 2. Scratch / Seed 3. Use anti-solvent no_crystals->solution_nocrystal solution_purity 1. Rescreen solvents 2. Hot filtration 3. Use chromatography first low_purity->solution_purity solution_oil->start Re-attempt solution_nocrystal->start Re-attempt solution_purity->start Re-attempt

Caption: Troubleshooting workflow for common crystallization issues.

References

  • European Journal of Chemistry. (2024).
  • BOC Sciences. Resources - Chiral.
  • BenchChem. Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BenchChem. Technical Support Center: Enhancing Enantioselectivity in Chiral Azepanone Synthesis.
  • BenchChem. Technical Support Center: Enhancing Chiral Purity in Enantioselective Imidazoline Synthesis.
  • ACS Publications. (2020). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.
  • ACS Publications. Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects.
  • Daicel Chiral Technologies. Technical Support.
  • ResearchGate. Crystallographic details of sulfonamides 1-6.
  • BenchChem.
  • PubMed. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Blog. (2025).
  • National Institutes of Health (NIH). N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN].
  • PubMed. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance.
  • Encyclopedia of Chromatography.

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Technical Support Center: Optimizing N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide Catalyst Performance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the performance of this versatile chiral catalyst. Our focus will be on the critical interplay of temperature and solvent , two variables that profoundly influence reaction outcomes in asymmetric synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in mechanistic principles to help you not only solve the immediate problem but also build a deeper understanding for future optimizations.

Q1: I'm observing poor enantioselectivity (% ee). What are the most likely causes related to my reaction conditions?

Low enantiomeric excess is one of the most common challenges in asymmetric catalysis. When using N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, the root cause often lies in suboptimal temperature or an inappropriate solvent choice, both of which directly affect the stability of the diastereomeric transition states.[1][2]

A systematic approach to diagnosing this issue is crucial. Before re-evaluating the catalyst or substrate, a thorough optimization of reaction parameters is the most effective strategy.

Troubleshooting_Low_EE Start Low Enantiomeric Excess Observed Check_Purity Verify Purity of Catalyst, Substrate & Reagents Start->Check_Purity Temp_Opt Optimize Reaction Temperature Check_Purity->Temp_Opt If purity is confirmed Solvent_Screen Screen Solvents Temp_Opt->Solvent_Screen If ee is still low Result Improved Enantioselectivity Temp_Opt->Result Concentration Adjust Catalyst & Substrate Concentration Solvent_Screen->Concentration If ee is still low Solvent_Screen->Result Concentration->Result Optimization_Tradeoff Condition Reaction Condition Low_T Lower Temperature Condition->Low_T High_T Higher Temperature Condition->High_T EE Enantioselectivity (% ee) Low_T->EE Increases Rate Reaction Rate (Yield / Time) Low_T->Rate Decreases High_T->EE Decreases High_T->Rate Increases

Caption: The typical trade-off between rate and selectivity with temperature.

References

  • Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. Benchchem.
  • Technical Support Center: Troubleshooting Low Enantioselectivity in CoCl₃ Catalyzed Reactions. Benchchem.
  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. National Institutes of Health (NIH).
  • Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. Benchchem.
  • Technical Support Center: Optimization of Reaction Conditions for Asymmetric Synthesis. Benchchem.
  • A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. MDPI.
  • HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews.
  • Asymmetric reactions_synthesis. Unknown Source.
  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo.
  • Recent advances in catalytic asymmetric synthesis. Frontiers.
  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. National Institutes of Health (NIH).
  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide. MySkinRecipes.
  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. Lead Sciences.
  • N-((1S,2S)-2-AMINO-1,2-DIPHENYLETHYL)METHANESULFONAMIDE. Sigma-Aldrich.
  • rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology (RSC Publishing).
  • Solvent Effects on Transition States and Reaction Rates. ResearchGate.

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Technical Support Center: Maximizing Turnover of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN) based catalysts. This guide is designed for researchers, chemists, and process development professionals engaged in asymmetric synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and significantly increase the turnover number (TON) and turnover frequency (TOF) of your catalytic reactions.

Introduction to the Catalytic System

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, often used as a chiral ligand in complex with a metal like Ruthenium (e.g., [RuCl(η⁶-arene)( (S,S)-MsDPEN)]), is a powerhouse in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of prochiral ketones and imines. These catalysts operate through a sophisticated "metal-ligand bifunctional" mechanism. The catalyst's exceptional performance stems from the cooperative action of the metal center and the sulfonamide ligand, which facilitates the transfer of hydride (from a hydrogen source) and a proton to the substrate in a highly stereocontrolled manner.

The turnover number, which represents the number of substrate molecules converted per molecule of catalyst before deactivation, is a critical measure of catalyst efficiency and process viability. Low turnover numbers can stem from a variety of factors including suboptimal reaction conditions, catalyst inhibition, or irreversible deactivation. This guide will systematically address these issues.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to troubleshooting and optimization. For the widely-used Ru(II)-MsDPEN system in Asymmetric Transfer Hydrogenation (ATH) with a hydrogen donor like isopropanol or formic acid, the cycle proceeds through several key steps. The precatalyst, typically a chloro-ruthenium complex, must first be activated to enter the catalytic loop.

Catalytic_Cycle_ATH cluster_activation Catalyst Activation cluster_cycle Catalytic Turnover Precatalyst [RuCl(arene)((S,S)-MsDPEN)] (18e⁻ Precatalyst) Unsaturated_Intermediate [Ru(arene)((S,S)-MsDPEN)] (16e⁻ Intermediate) Precatalyst->Unsaturated_Intermediate + Base - HCl Active_Hydride [RuH(arene)((S,S)-MsDPEN)] (18e⁻ Active Catalyst) Unsaturated_Intermediate->Active_Hydride + H-Donor (e.g., iPrOH) - Acetone Substrate_Complex Outer-Sphere Complex (Substrate Docking) Active_Hydride->Substrate_Complex + Substrate (Ketone) Substrate_Complex->Unsaturated_Intermediate - Product (Alcohol) (Hydride & Proton Transfer)

Figure 1: Simplified catalytic cycle for the Ru(II)-MsDPEN catalyzed asymmetric transfer hydrogenation of a ketone.

The cycle begins with the base-mediated activation of the 18-electron precatalyst to form a coordinatively unsaturated 16-electron intermediate. This species then reacts with the hydrogen donor (e.g., isopropanol) to generate the active 18-electron ruthenium-hydride catalyst. The substrate (e.g., a ketone) coordinates in the outer sphere of the complex, followed by the concerted or stepwise transfer of the metal-hydride and the ligand-proton to the carbonyl group, yielding the chiral alcohol product and regenerating the 16-electron intermediate.

FAQs & Troubleshooting Guide

This section is structured to directly address common problems encountered during experiments.

Problem 1: Low or Stalled Conversion (Low Turnover Number)

Question: "I've set up my reaction according to a literature procedure, but the conversion is very low, or the reaction stalls after a short period. How can I increase my turnover number?"

Answer: This is a frequent issue that can point to problems with catalyst activation, reaction conditions, or rapid catalyst deactivation. Let's break down the potential causes and solutions.

The active catalyst is generated in situ, and this step is absolutely critical. The base plays a pivotal role in generating the active 16-electron species from the precatalyst.

  • Scientific Rationale: The base is required to remove HCl from the precatalyst, [RuCl(arene)(MsDPEN)], to generate the unsaturated intermediate that can then react with the hydrogen donor to form the active hydride species[1]. The choice and concentration of the base can dramatically influence the rate of this activation and the overall reaction kinetics.

  • Troubleshooting Steps:

    • Base Strength & Sterics: Strong, non-coordinating bases are often preferred. For ATH in isopropanol, alkoxides like potassium tert-butoxide (t-BuOK) or sodium isopropoxide are effective. For reactions with formic acid/triethylamine, the ratio of the two is crucial.

    • Base Concentration: A common error is using an incorrect base-to-catalyst ratio. While catalytic amounts are needed, too little base will result in incomplete activation. Conversely, a large excess of base can lead to competitive inhibition by forming inactive base-adducts with the catalyst[1][2].

    • Protocol: Base Screening Experiment:

      • Set up a series of small-scale parallel reactions.

      • Keep the concentrations of substrate, catalyst, and the hydrogen donor constant.

      • Vary the concentration of the base (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 equivalents relative to the Ru catalyst).

      • Monitor conversion at set time points (e.g., 1h, 4h, 12h) by GC or LC.

      • Plot conversion vs. base equivalents to find the optimal concentration.

The catalyst is sensitive to impurities that can act as poisons.

  • Scientific Rationale: Water can hydrolyze the active species or interfere with the base. Oxygen can oxidize the Ru(II) center, rendering it inactive. Other coordinating species can compete with the substrate for binding to the metal center.

  • Troubleshooting Steps:

    • Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox.

    • Solvent Purity: Use anhydrous, degassed solvents. Isopropanol for ATH should be of high purity and dry.

    • Substrate Purity: Ensure the substrate is pure and free from potential coordinating impurities (e.g., residual amines, phosphines, or thiols from previous synthetic steps).

Temperature and concentration directly impact reaction kinetics and catalyst stability.

  • Scientific Rationale: Higher temperatures can increase the reaction rate but may also accelerate catalyst decomposition pathways, leading to a lower final TON. The substrate-to-catalyst (S/C) ratio is, by definition, the maximum achievable TON; starting with too high a ratio for a sensitive substrate can lead to stalling before completion.

  • Troubleshooting Steps:

    • Temperature Optimization: If conversion is low at room temperature, try incrementally increasing the temperature (e.g., to 40 °C or 60 °C). Monitor both conversion and enantioselectivity, as the latter can sometimes decrease at higher temperatures.

    • Concentration Effects: Very dilute conditions can slow down the reaction. If practical, increase the substrate concentration.

    • Adjust S/C Ratio: If a reaction with a high S/C ratio (e.g., 10,000:1) is stalling, first confirm the reaction works well at a lower ratio (e.g., 100:1 or 1,000:1) to verify catalyst viability before pushing for a higher turnover.

Figure 2: Troubleshooting workflow for low reaction conversion.

Problem 2: Low Enantioselectivity (ee)

Question: "My reaction goes to full conversion, but the enantiomeric excess (ee) is much lower than expected. What's wrong?"

Answer: Low enantioselectivity points to issues with the stereochemical control of the reaction. This can be due to reaction reversibility, catalyst integrity, or suboptimal conditions.

  • Scientific Rationale: Asymmetric transfer hydrogenation using isopropanol is a reversible reaction. The byproduct, acetone, can be hydrogenated back to isopropanol, and more importantly, the chiral alcohol product can be oxidized back to the prochiral ketone by the catalyst. At high conversion and long reaction times, this back-reaction can lead to racemization, eroding the enantiomeric excess[1].

  • Troubleshooting Steps:

    • Monitor Time-Course: Run the reaction and take aliquots at various time points (e.g., 10%, 50%, 90%, and 100% conversion). Analyze both conversion and ee for each point. If you observe a high ee at intermediate conversion that drops as the reaction approaches completion, reversibility is the likely cause.

    • Switch Hydrogen Source: The most effective solution is to switch to an irreversible hydrogen source. A 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) is the standard choice. The decomposition of formic acid to H₂ and CO₂ makes the hydrogen transfer step essentially irreversible, thus preventing ee erosion.

    • Remove Acetone: If you must use isopropanol, consider performing the reaction under conditions where the acetone byproduct can be removed (e.g., under a gentle flow of inert gas if volatility allows), though this is often not practical on a lab scale.

  • Scientific Rationale: The chiral integrity of the MsDPEN ligand is crucial. If the ligand itself racemizes or decomposes under the reaction conditions, or if an achiral catalytic species is formed, the enantioselectivity will suffer. While the DPEN backbone is generally robust, harsh conditions could potentially lead to side reactions. More commonly, decomposition of the active catalyst can lead to the formation of less selective or non-selective species like ruthenium nanoparticles[1].

  • Troubleshooting Steps:

    • Lower Temperature: High temperatures can sometimes compromise selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) even if it requires a longer reaction time.

    • Verify Ligand Purity: Ensure the MsDPEN ligand used to prepare the catalyst is of high enantiomeric purity.

  • Scientific Rationale: The enantioselectivity arises from precise steric and electronic interactions (such as CH/π interactions) between the substrate and the chiral pocket of the catalyst in the transition state[3]. While MsDPEN catalysts are effective for a broad range of substrates, some may be a poor fit. The electronic properties of the sulfonyl group can influence the acidity of the N-H proton and the overall electronic environment at the metal center. It has been observed that modifying the sulfonyl group (e.g., from tosyl to mesyl or other derivatives) can fine-tune the enantioselectivity for specific substrates.

  • Troubleshooting Steps:

    • Consider Ligand Modification: If the MsDPEN ligand is providing consistently low ee for a specific substrate, and optimization of conditions does not help, consider screening other N-sulfonylated DPEN derivatives. For instance, the tosylated analogue (TsDPEN) is commercially available and may offer different selectivity.

Understanding Catalyst Deactivation Pathways

To achieve a high turnover number, it is crucial to minimize catalyst deactivation. For Noyori-type catalysts, two primary deactivation pathways have been identified through kinetic studies[1][2].

  • Base-Induced Inhibition (Reversible): An excess of the base (e.g., alkoxide) can coordinate to the 16-electron unsaturated intermediate, forming a stable, off-cycle adduct. This is a form of competitive inhibition that sequesters the catalyst in an inactive state.

  • Hydride Instability (Irreversible): The active 18-electron hydride species can undergo an inherent, first-order decay. This process is believed to be initiated by the loss of the η⁶-arene ligand, leading to the formation of unstable intermediates that ultimately aggregate into catalytically inactive (and non-enantioselective) ruthenium nanoparticles (often observed as "ruthenium black").

Deactivation_Pathways Key Catalyst Deactivation Pathways Unsaturated_Intermediate [Ru(arene)(MsDPEN)] (Active Cycle Intermediate) Base_Adduct [Ru(arene)(MsDPEN)(Base)] (Inactive Off-Cycle Adduct) Unsaturated_Intermediate->Base_Adduct + Excess Base (Reversible Inhibition) Active_Hydride [RuH(arene)(MsDPEN)] (Active Hydride) Deactivated_Species Arene Loss -> Aggregation (Ru Nanoparticles) Active_Hydride->Deactivated_Species First-Order Decay (Irreversible Deactivation) Base_Adduct->Unsaturated_Intermediate - Base

Figure 3: Competing deactivation pathways for Ru-MsDPEN catalysts.

Data-Driven Optimization

The choice of reaction conditions can have a profound impact on catalyst turnover. The following table, compiled from data on the closely related and well-studied Ru-TsDPEN catalyst, illustrates how the solvent and hydrogen source system dramatically affects performance for the reduction of acetophenone[4]. This highlights the importance of choosing an appropriate system for your specific application.

Catalyst SystemHydrogen Donor/SolventS/C RatioTime (h)Conversion (%)ee (%)Relative Performance
(R,R)-Ru-TsDPENHCOOH/NEt₃ (azeotrope)100109897 (R)High Turnover
(R,R)-Ru-TsDPENIsopropanol100244589 (R)Moderate Turnover
(R,R)-Ru-TsDPENHCOONa / Water10019995 (R)Very High Turnover Frequency

Table 1. Comparative performance of a Ru-TsDPEN catalyst in different reaction media for the asymmetric transfer hydrogenation of acetophenone. The data clearly shows that the aqueous sodium formate system provides the highest reaction rate (TOF), while the HCOOH/NEt₃ system also provides excellent turnover. Isopropanol is significantly slower under these conditions.

Detailed Experimental Protocols

The following protocols provide a starting point for your experiments. Always handle air- and moisture-sensitive reagents under an inert atmosphere.

Protocol 1: Asymmetric Hydrogenation of an Imine with Ru-MsDPEN

This protocol is adapted from a procedure for the asymmetric hydrogenation of cyclic N-alkyl imines using a cationic Ru-MsDPEN catalyst[5].

  • Catalyst Preparation (in situ):

    • In a glovebox, add [RuCl₂(η⁶-p-cymene)]₂ (3.1 mg, 0.005 mmol) and (S,S)-MsDPEN (6.4 mg, 0.022 mmol) to a vial.

    • Add 1.0 mL of anhydrous dichloromethane (DCM).

    • Stir the mixture at room temperature for 1 hour to form the neutral precatalyst solution.

    • In a separate vial, dissolve AgSbF₆ (6.9 mg, 0.02 mmol) in 1.0 mL of anhydrous DCM.

    • Add the AgSbF₆ solution dropwise to the catalyst solution. A white precipitate of AgCl will form.

    • Stir for 1 hour, then filter the mixture through Celite into the reaction vessel. Rinse the vial and Celite with an additional 0.5 mL of DCM.

    • Remove the solvent under vacuum to yield the active cationic catalyst.

  • Hydrogenation Reaction:

    • Place the reaction vessel containing the catalyst into a stainless-steel autoclave.

    • In the glovebox, add a solution of the substrate (e.g., 2-phenyl-1-pyrroline, 0.2 mmol) in 2.0 mL of anhydrous DCM to the catalyst.

    • Seal the autoclave, remove it from the glovebox, and purge it with H₂ gas three times.

    • Pressurize the autoclave to the desired pressure (e.g., 50 atm H₂).

    • Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).

    • Carefully vent the autoclave, and concentrate the reaction mixture in vacuo.

    • The conversion and enantiomeric excess of the product (2-phenylpyrrolidine) can be determined by chiral GC or HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of a Ketone

This is a general protocol for the ATH of an aromatic ketone using a formic acid/triethylamine mixture.

  • Reaction Setup:

    • To a Schlenk flask under an Argon atmosphere, add the catalyst, [RuCl(η⁶-p-cymene)((S,S)-MsDPEN)] (e.g., at a substrate/catalyst ratio of 200:1 to 1000:1).

    • Add the substrate (e.g., acetophenone, 1.0 mmol).

    • Add the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio). The amount should be sufficient to act as both the hydrogen source and the solvent (e.g., 1-2 mL).

    • Note: The triethylamine acts as the base to activate the catalyst in situ.

  • Reaction Execution:

    • Stir the resulting homogeneous solution at the desired temperature (e.g., 28 °C) for the required time (typically 4-24 hours).

    • Monitor the reaction progress by TLC or by taking aliquots for GC analysis.

    • Upon completion, quench the reaction by adding water (5 mL).

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol product by flash column chromatography if necessary.

    • Determine the enantiomeric excess by chiral HPLC or GC.

References

  • Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(3), 2079-2090. [Link]

  • Song, C., et al. (2007). Asymmetric transfer hydrogenation over Ru/TsDPEN catalysts supported on siliceous mesocellular foam. Chemical Communications, (39), 4041-4043. [Link]

  • Yamakawa, M., Yamada, I., & Noyori, R. (2001). CH/π Attraction: The Origin of Enantioselectivity in Transfer Hydrogenation of Aromatic Carbonyl Compounds Catalyzed by Chiral η6-Arene-Ruthenium(II) Complexes. Angewandte Chemie International Edition, 40(15), 2818-2821. [Link]

  • Kačer, P., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Cheminformatics, 4(Suppl 1), P33. [Link]

  • Li, K., et al. (2025). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. BenchChem.
  • Mishra, B., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]

  • Hashiguchi, S., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Li, Y., et al. (2014). Highly Effective Asymmetric Hydrogenation of Cyclic N-Alkyl Imines with Chiral Cationic Ru-MsDPEN Catalysts. Organic Letters, 16(22), 5842-5845. [Link]

  • Wills, M., et al. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis, 11(21), 13649-13659. [Link]

  • Baratta, W., et al. (2005). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Molecules, 10(1), 117-134. [Link]

  • BenchChem. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. BenchChem Technical Guides.
  • Xiao, J., et al. (2008). RhIII‐ and IrIII‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water. Chemistry – A European Journal, 14(7), 2209-2222. [Link]

Sources

Technical Support Center: Solubility Enhancement for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing solubility challenges with N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties with the solubility of this compound during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and ensure the success of your reactions.

Understanding the Challenge: Why is Solubility a Concern?

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide possesses a molecular structure that contributes to its poor solubility in many common reaction media. The presence of two phenyl groups imparts significant non-polar character, while the amino and sulfonamide groups provide polar, hydrogen-bonding capabilities. This amphipathic nature can lead to difficulties in finding a single solvent that can effectively solvate the entire molecule, often resulting in low solubility and potential precipitation during reactions.

Poor solubility can lead to a host of experimental problems, including:

  • Incomplete reactions and low yields

  • Difficulty in purification

  • Inaccurate characterization and analysis

  • Challenges in formulation for biological assays

This guide will walk you through systematic approaches to diagnose and resolve these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide that influence its solubility?

A1: The molecule's solubility is a balancing act between its non-polar and polar components. The two large, non-polar phenyl rings tend to make the molecule less soluble in polar solvents. Conversely, the primary amine (-NH2) and the sulfonamide (-SO2NH-) groups are polar and capable of hydrogen bonding, which favors solubility in polar solvents. The overall solubility in a given solvent is determined by the interplay of these opposing characteristics.

Q2: I'm observing my compound "crashing out" of solution during the reaction. What is the likely cause?

A2: This common issue, known as precipitation, can occur for several reasons:

  • Solvent Incompatibility: The chosen reaction solvent may not be optimal for keeping the starting material, intermediates, or the final product in solution.

  • Temperature Changes: For many organic solids, solubility increases with temperature. If your reaction cools, the solubility may decrease, causing the compound to precipitate.

  • pH Shifts: The amino group in the molecule is basic. Changes in the reaction mixture's pH can alter the ionization state of this group, significantly impacting its solubility.

  • Reaction Progression: As the reaction proceeds, the chemical nature of the molecules in solution changes. The product may be less soluble in the reaction medium than the starting materials.

Q3: Can I simply use a large excess of solvent to solve the solubility problem?

A3: While increasing the solvent volume can sometimes help, it is often not an ideal solution. Excessive solvent can lead to very dilute reaction conditions, which may slow down the reaction rate and make product isolation and purification more challenging and resource-intensive. A more effective approach is to find a suitable solvent system that maximizes solubility at a reasonable concentration.

Troubleshooting Guides

Issue 1: Poor Initial Dissolution of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

If you are struggling to dissolve the compound in your chosen reaction medium at the outset of your experiment, follow this systematic approach to identify a more suitable solvent system.

Solvent Screening Workflow start Start: Poor Initial Dissolution solvent_selection Select a Range of Solvents (Polar Aprotic, Polar Protic, Non-Polar) start->solvent_selection small_scale_test Perform Small-Scale Solubility Tests (e.g., 1-5 mg in 0.1-0.5 mL solvent) solvent_selection->small_scale_test observe_dissolution Observe Dissolution at Room Temperature small_scale_test->observe_dissolution heat_option Does it dissolve? observe_dissolution->heat_option heat_mixture Gently Heat the Mixture heat_option->heat_mixture No success Success: Suitable Solvent Identified heat_option->success Yes observe_after_heating Observe Dissolution Upon Heating heat_mixture->observe_after_heating cool_option Does it dissolve when hot? observe_after_heating->cool_option cool_to_rt Cool to Room Temperature cool_option->cool_to_rt Yes failure Failure: Try Alternative Strategies (Co-solvents, pH, etc.) cool_option->failure No precipitate_check Does it remain in solution? cool_to_rt->precipitate_check precipitate_check->success Yes precipitate_check->failure No

Caption: A systematic workflow for screening solvents to improve initial dissolution.

  • Select a diverse range of solvents. Choose solvents from different classes to cover a wide polarity range. See the table below for suggestions.

  • Perform small-scale tests. In separate vials, add a small, known amount of your compound (e.g., 2-3 mg).

  • Add a measured volume of solvent. Start with a small volume (e.g., 0.1 mL) of each selected solvent to the vials.

  • Observe at room temperature. Vigorously vortex or stir each vial and observe if the compound dissolves.

  • Apply gentle heating. For vials where the compound did not dissolve at room temperature, gently heat the mixture (e.g., to 40-60 °C) and observe for dissolution. For most solid solutes, solubility tends to increase with temperature.[1]

  • Cool to room temperature. If the compound dissolved upon heating, allow the solution to cool back to room temperature and observe if it remains in solution or precipitates out. An ideal solvent will keep the compound dissolved at your intended reaction temperature.

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)These solvents can interact with the polar parts of the molecule without interfering with the amino group through hydrogen bond donation. DMSO and DMF are often excellent choices for dissolving poorly soluble compounds.[2]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)These solvents can hydrogen bond with the amino and sulfonamide groups, potentially aiding solubility. However, their polarity might not be optimal for the non-polar phenyl rings.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl3)These are less polar and may better solvate the phenyl rings, but may be less effective for the polar functional groups.
Ethers 1,4-Dioxane, Diethyl EtherThese are relatively non-polar and may have limited success on their own but can be useful as co-solvents.
Issue 2: Compound Precipitates During the Reaction

If your compound dissolves initially but then precipitates as the reaction progresses, consider the following strategies.

A mixture of solvents, or a co-solvent system, can often provide a better solubility profile than a single solvent.[3][4][5] The idea is to use a blend that can effectively solvate both the polar and non-polar regions of the molecule.

Workflow for Co-solvent Optimization

Co-solvent Optimization Workflow start Start: Precipitation During Reaction primary_solvent Identify Best Single Solvent from Initial Screening start->primary_solvent select_cosolvent Select a Miscible Co-solvent with Different Polarity primary_solvent->select_cosolvent test_ratios Test Various Ratios of Solvent:Co-solvent (e.g., 10:1, 5:1, 1:1) select_cosolvent->test_ratios run_reaction Run Small-Scale Reactions with Promising Ratios test_ratios->run_reaction observe_precipitation Monitor for Precipitation run_reaction->observe_precipitation precipitation_check Does precipitation occur? observe_precipitation->precipitation_check success Success: Optimal Co-solvent System Identified precipitation_check->success No failure Failure: Re-evaluate Solvent/Co-solvent Choice or Try Other Methods precipitation_check->failure Yes

Caption: A workflow for optimizing a co-solvent system to prevent precipitation during a reaction.

Common Co-solvent Combinations to Try:

  • DCM/MeOH: A less polar solvent with a polar protic co-solvent.

  • THF/Water: Useful if your reaction tolerates water. The polarity can be finely tuned.

  • Toluene/DMF: A non-polar solvent with a polar aprotic co-solvent.

Experimental Protocol for Co-solvent Testing:

  • Begin with the best single solvent identified in your initial screening.

  • Select a miscible co-solvent with a different polarity.

  • Prepare a series of small-scale reactions using different ratios of the primary solvent to the co-solvent (e.g., 9:1, 4:1, 1:1).

  • Run the reactions under your standard conditions and monitor for any signs of precipitation.

  • Analyze the reaction outcomes to ensure the co-solvent does not negatively impact the reaction chemistry.

The primary amine in N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is basic and can be protonated to form a more soluble ammonium salt.[6] This is a powerful technique, particularly in aqueous or protic solvent systems.[][8]

When to Consider pH Adjustment:

  • Your reaction medium is aqueous or contains protic solvents.

  • Your reagents and desired product are stable to changes in pH.

How to Implement pH Adjustment:

  • Acidic Conditions: Adding a small amount of a non-nucleophilic acid (e.g., HCl in an appropriate solvent, or a solid acid) can protonate the amine, forming a salt that may be more soluble. Be cautious, as this can affect the nucleophilicity of the amine if it is a reactant.

  • Basic Conditions: In some cases, ensuring the amine remains as the free base with a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) can prevent the formation of less soluble salts with any acidic species in the reaction mixture.

Important Note: The solubility of amino acids and related compounds is highly dependent on pH, often exhibiting a minimum solubility at their isoelectric point.[9][10] By shifting the pH away from this point, solubility can be significantly increased.

The solubility of most organic solids increases with temperature.[1][11][12][13]

Practical Steps for Temperature Optimization:

  • Determine the Temperature-Solubility Profile: In your chosen solvent system, determine the minimum temperature at which your compound and all reaction components remain in solution.

  • Maintain a Constant Temperature: Run your reaction at or slightly above this temperature to prevent precipitation.

  • Controlled Cooling: If your product needs to be crystallized from the reaction mixture, a slow and controlled cooling process can yield a purer, more easily filterable solid.

Issue 3: Low Reaction Yields Attributed to Poor Solubility

If you suspect that poor solubility is limiting your reaction yields, even if you don't observe significant precipitation, it's possible that a portion of your starting material is not in the solution phase and therefore unavailable to react.

Strategies to Improve Yields:

  • Re-evaluate Your Solvent System: Even if a solvent prevents precipitation, it may not be optimal for reaction kinetics. A solvent system that fully solubilizes all reactants is crucial. Revisit the solvent screening and co-solvent optimization workflows.

  • Consider Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase where your compound is more soluble, a phase-transfer catalyst can help shuttle the reactant between phases, facilitating the reaction without requiring high solubility in either phase.

  • Alternative Reagents: In some cases, a derivative of your starting material with better solubility characteristics might be used. For example, protecting the amine group could alter the solubility profile, although this adds extra steps to your synthesis.

Summary of Key Troubleshooting Strategies

StrategyWhen to UseKey Considerations
Solvent Screening Poor initial dissolution.Test a diverse range of solvents; consider reaction compatibility.
Co-solvents Precipitation during reaction; need to fine-tune polarity.Components must be miscible; test various ratios.[2][14][15]
pH Adjustment Aqueous or protic media; compound has ionizable groups.Ensure all components are stable at the adjusted pH.[][8]
Temperature Control Temperature-dependent solubility; precipitation upon cooling.Ensure reaction is stable at higher temperatures; control cooling rates.[12][13]

By systematically applying these troubleshooting strategies, you can effectively address the solubility challenges associated with N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, leading to more efficient reactions, higher yields, and more reliable experimental outcomes.

References

  • Solubility and pH of amines. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Cosolvent. Retrieved from [Link]

  • Quora. (2022). What is the relationship between solubility and temperature? What about the relationship between reaction rate and temperature? Retrieved from [Link]

  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-201.
  • Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1345-1351.
  • ChemGulf. (2023). How do amines and amides affect the pH of a solution? Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • IGI Global. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • Lead Sciences. (n.d.). N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • askIITians. (n.d.). How does pH affect solubility? Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]

  • National Institutes of Health. (2015). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Marques. (n.d.). N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. Retrieved from [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1999). The solubilities of denatured proteins in different organic solvents. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

Technical Support Center: Chiral HPLC Method Development for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide and Related Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working on the chiral separation of products synthesized using N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. This guide provides in-depth, field-proven insights into developing and troubleshooting robust chiral High-Performance Liquid Chromatography (HPLC) methods for this class of compounds. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

I. Frequently Asked Questions (FAQs)

Here we address common initial questions encountered when beginning method development for this specific chiral amine derivative.

Q1: What is the most critical first step in developing a chiral HPLC method for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide?

A1: The most crucial initial step is the selection of the appropriate Chiral Stationary Phase (CSP).[1] The success of your separation is overwhelmingly dependent on the CSP's ability to form transient diastereomeric complexes with your enantiomers.[2] Given the structure of the target molecule—a primary amine with two phenyl groups and a sulfonamide moiety—polysaccharide-based CSPs are the most logical and effective starting point.[1] These CSPs, typically derivatives of cellulose or amylose, offer a wide range of chiral recognition capabilities through various interaction mechanisms like hydrogen bonding, dipole-dipole, and π-π interactions, which are all relevant to the functional groups in your analyte.[3]

Q2: Which type of polysaccharide CSP (amylose or cellulose) should I try first?

A2: Both amylose and cellulose-based CSPs have proven effective for a broad range of chiral compounds, including amines.[1] Amylose phases often have a helical groove structure, while cellulose phases tend to have a more layered structure.[1] It is highly recommended to screen both types. A pragmatic approach is to start with columns that have a broad applicability, such as those derivatized with 3,5-dimethylphenylcarbamate on either an amylose or cellulose backbone. These are known for their versatility in separating a wide array of chiral molecules.[4]

Q3: Normal-phase or reversed-phase mode? Which is better for this compound?

A3: For initial screening of polysaccharide CSPs, normal-phase (NP) chromatography is often the preferred starting point. NP mode, typically using mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol), frequently provides better selectivity for chiral separations on these types of columns.[5] However, reversed-phase (RP) conditions should not be discounted, especially if your molecule has poor solubility in NP solvents or if you require compatibility with mass spectrometry (MS). Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, making them more robust for both NP and RP method development.[1]

Q4: My peak shape is very poor (tailing). What is the likely cause and how can I fix it?

A4: Poor peak shape, particularly tailing, for a basic compound like N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is almost always due to strong, undesirable interactions between the basic amine group and acidic sites on the silica surface of the column.[6] To mitigate this, a basic additive must be incorporated into the mobile phase. Common choices include diethylamine (DEA), ethanolamine, or butylamine at a concentration of 0.1% to 0.5% in the mobile phase.[7] This additive will compete for the active sites on the stationary phase, leading to a significant improvement in peak symmetry.

II. Systematic Chiral Method Development Workflow

Developing a chiral separation method can be approached systematically to maximize efficiency and success. The following workflow is tailored for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.

Step 1: Analyte Characterization and Solubility Testing

Before initiating any chromatographic work, understand the physicochemical properties of your analyte.

  • Assess Solubility: Test the solubility of your racemic standard in common HPLC solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Hexane, Methylene Chloride, THF). This information is critical for preparing your sample and choosing your mobile phase system.

  • UV Spectrum: Determine the UV maximum (λmax) of your compound to ensure optimal detector sensitivity.

Step 2: Initial Column and Mobile Phase Screening

The goal of this phase is to identify a CSP and mobile phase system that shows any separation (even partial) between the enantiomers.

Recommended Screening Protocol:

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)Condition 3 (Reversed Phase)
Columns Amylose-based (e.g., Chiralpak IA/AD) & Cellulose-based (e.g., Chiralpak IB/OD)Amylose-based & Cellulose-based (Immobilized versions are mandatory)Amylose-based & Cellulose-based (Immobilized versions are mandatory)
Mobile Phase A n-Hexane or n-HeptaneAcetonitrileWater with 0.1% Formic Acid/Ammonium Acetate buffer
Mobile Phase B Isopropanol (IPA) or EthanolMethanol or EthanolAcetonitrile or Methanol
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)None initially; consider if peak shape is poor.
Gradient/Isocratic Start with Isocratic (e.g., 90:10 A:B) and screen at 80:20 and 70:30.Start with Isocratic (e.g., 100% B) and screen with small % of A.Gradient from 10% to 90% B over 15-20 minutes.
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C

This screening approach is a common strategy in chiral method development.[8]

Step 3: Method Optimization

Once a "hit" is found (i.e., partial or baseline separation), the next step is to optimize the conditions to achieve a resolution (Rs) of >1.5, ideally >2.0, with a reasonable run time.

  • Mobile Phase Composition: Fine-tune the ratio of the strong to weak solvent. For instance, in normal phase, adjust the percentage of alcohol in hexane in small increments (e.g., from 10% to 12% to 15%).

  • Alcohol Modifier: In normal phase, the choice of alcohol can significantly impact selectivity. If you found a hit with Isopropanol, try Ethanol, and vice-versa.

  • Additive Concentration: Vary the concentration of the basic additive (e.g., 0.05%, 0.1%, 0.2% DEA) to find the optimal balance between peak shape and retention.

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process.[9] Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but this is not always the case.[10]

MethodDevelopmentWorkflow

Caption: A decision tree for troubleshooting common chiral HPLC issues.

IV. Method Validation

Once an optimized method is developed, it must be validated according to ICH guidelines (Q2(R2)) to ensure it is suitable for its intended purpose. For an enantiomeric purity method, the following parameters are critical:

  • Specificity: Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of its counterpart (the undesired enantiomer) and any other potential impurities or matrix components. This is typically shown by resolving the two enantiomers from each other and from a placebo/blank injection.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified. This is crucial for controlling chiral impurities.

  • Linearity: Establish a linear relationship between the concentration of the undesired enantiomer and the detector response over a specified range (e.g., from LOQ to 150% of the specification limit).

  • Accuracy: Determine the closeness of the test results to the true value. This is assessed by spiking the main enantiomer with known amounts of the undesired enantiomer at different levels (e.g., LOQ, 100%, 150% of the specification).

  • Precision (Repeatability & Intermediate Precision): Assess the method's variability through multiple measurements of a homogeneous sample under the same operating conditions over a short interval (repeatability) and within the same laboratory but on different days, with different analysts, or on different equipment (intermediate precision).

  • Robustness: Intentionally make small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) to demonstrate the method's reliability during normal use.

Validation of chiral purity methods should generally follow the established regulatory guidelines for impurity testing.

V. References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. ResearchGate. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • Enantiomeric separation of 1-phenylethylamine and 1-cyclohexylethylamine in capillary electrophoresis with contactless conductivity detection. PubMed. Available at: [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Available at: [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]

  • Enantiomeric separation of α-phenylethylamine and its derivatives by series coupled open tubular columns. ResearchGate. Available at: [Link]

  • Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on three (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives in HPLC and SFC. ResearchGate. Available at: [Link]

  • Recent Advance in Electrochemical Chiral Recognition Based on Biomaterials (2019–2024). MDPI. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Regis Technologies. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH National Library of Medicine. Available at: [Link]

  • Chiral recognition of amino acids through homochiral metallacycle [ZnCl2L]2. RSC Publishing. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. Available at: [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. Available at: [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • How Does Temperature Affect Selectivity?. LCGC International. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

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Validation & Comparative

1H and 13C NMR analysis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Definitive ¹H and ¹³C NMR Structural Elucidation of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

This guide provides a comprehensive framework for the structural analysis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial chiral building block in medicinal chemistry and asymmetric synthesis, unambiguous confirmation of its structure and stereochemical integrity is paramount.[1][2] This document moves beyond a simple recitation of data, offering insights into experimental design, causality behind spectral features, and a comparative analysis of one- and two-dimensional NMR techniques for self-validating results.

Introduction: The Analytical Challenge

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, with its defined (1S,2S) stereochemistry, possesses multiple key structural motifs: two non-equivalent phenyl rings, a chiral diamine backbone, a primary amine, and a methanesulfonamide group. The analytical objective is not merely to confirm the presence of these groups, but to precisely assign the NMR signals to each specific proton and carbon, verifying connectivity and stereochemical arrangement. This guide establishes a robust protocol to achieve this, providing a reference for researchers in process development and quality control.

Figure 1: Structure of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide with Atom Numbering cluster_main C1 C1 C2 C2 C1->C2 C_Ph1 Ph¹ C1->C_Ph1 C_Ph2 Ph² C2->C_Ph2 NH2_amine NH₂ C2->NH2_amine NH_sulfonamide NH NH_sulfonamide->C1 S S(=O)₂ S->NH_sulfonamide C_Ms CH₃ C_Ms->S

Caption: Structure of the target molecule with key atoms numbered for NMR assignment.

Experimental Design: Causality and Best Practices

The quality of NMR data is fundamentally dependent on the initial experimental setup. The choices made here directly impact spectral resolution and the ability to observe key signals.

Comparative Solvent Selection

The choice of deuterated solvent is critical.[3] While deuterated chloroform (CDCl₃) is a common starting point for many organic compounds due to its excellent dissolving power and volatility,[3] deuterated dimethyl sulfoxide (DMSO-d₆) often provides superior data for this specific analyte.

  • Deuterated Chloroform (CDCl₃):

    • Pros: Dissolves the compound well; low viscosity.

    • Cons: The acidic proton signals from the sulfonamide (NH) and amine (NH₂) groups often appear as broad, poorly resolved peaks, and their chemical shifts can be highly concentration-dependent. They may also exchange with trace acidic protons, leading to signal loss.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆):

    • Pros: An excellent hydrogen-bond acceptor, which slows down the proton exchange rate of N-H protons.[3] This results in sharper, more distinct signals for the NH and NH₂ groups, allowing for potential observation of coupling.

    • Cons: Higher viscosity and boiling point make sample recovery more difficult. Its residual solvent peak at ~2.50 ppm may obscure signals in that region.[4]

Recommendation: For definitive structural elucidation, acquiring spectra in DMSO-d₆ is highly recommended to characterize the exchangeable protons, which are key functional groups in the molecule.

Spectrometer Field Strength

For a molecule with two distinct phenyl groups and two adjacent, diastereotopic methine protons, spectral overlap is a significant challenge. A higher field strength spectrometer (e.g., 500 MHz or 600 MHz vs. 300 MHz) provides greater chemical shift dispersion, simplifying the analysis of complex multiplets and improving the accuracy of coupling constant measurements.[5]

Workflow and Experimental Protocols

A systematic approach ensures data integrity and allows for cross-validation of assignments.

G Figure 2: Recommended NMR Analysis Workflow A Sample Preparation ~10 mg in 0.6 mL DMSO-d₆ B Spectrometer Setup (500 MHz) A->B Insert Sample C 1D ¹H NMR Acquisition B->C Shimming & Tuning D 1D ¹³C{¹H} NMR Acquisition B->D E 2D ¹H-¹H COSY Acquisition B->E F 2D ¹H-¹³C HSQC Acquisition B->F G Data Processing (Referencing, Phasing) C->G Fourier Transform D->G Fourier Transform E->G Fourier Transform F->G Fourier Transform H Structural Elucidation G->H Assign Signals

Caption: A validated workflow for comprehensive NMR analysis.

Protocol 1: Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-15 mg of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide and dissolve it in 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS).

  • Instrument Tuning: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform standard tuning and matching of the probe.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock signal until the peak shape is sharp and symmetrical.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-16 ppm is sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.

  • 2D COSY Acquisition: Acquire a gradient-selected ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

  • 2D HSQC Acquisition: Acquire a gradient-selected ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to identify one-bond proton-carbon correlations.[6]

  • Data Processing: Process all spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.[4]

Spectral Interpretation and Comparative Analysis

The following tables summarize the predicted chemical shifts and assignments based on established principles of NMR spectroscopy.[7][8]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Key Insights
H-Ph¹, H-Ph² (Aromatic)7.10 - 7.40Multiplet (m)10HThe 10 protons from the two phenyl rings will overlap, creating a complex signal pattern. The non-equivalence arises from the different adjacent chiral centers.
NH (Sulfonamide)~8.0 (variable)Doublet (d)1HExpected to be a doublet due to coupling with the adjacent methine proton (H1). Its observation as a sharp signal in DMSO-d₆ is a key diagnostic feature.
H1 (CH-N)4.4 - 4.6Multiplet (m)1HThis methine proton is deshielded by the adjacent phenyl group and the electron-withdrawing sulfonamide. It will be coupled to H2 and the sulfonamide NH.
H2 (CH-N)3.9 - 4.1Doublet of Doublets (dd)1HThis methine proton is adjacent to a phenyl group and the primary amine. It is coupled to H1.
NH₂ (Amine)~3.0 - 3.5 (broad)Singlet (br s)2HThese protons are typically broad due to quadrupole effects from the ¹⁴N nucleus and exchange. Their chemical shift is highly sensitive to concentration and temperature.
CH₃ (Methanesulfonamide)2.7 - 2.9Singlet (s)3HA sharp singlet, as there are no adjacent protons. Its position is downfield due to the strong deshielding effect of the S(=O)₂ group.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Signal AssignmentPredicted δ (ppm)Rationale & Key Insights
C-Ph¹, C-Ph² (Aromatic)125 - 145Multiple signals are expected for the aromatic carbons. The quaternary (ipso) carbons will have lower intensity and appear at the downfield end of this range.
C1 (CH-N)60 - 65This methine carbon is attached to the nitrogen of the sulfonamide group and a phenyl ring.
C2 (CH-N)55 - 60This methine carbon is attached to the primary amine nitrogen and a phenyl ring.
C-Ms (CH₃)~40The methyl carbon of the methanesulfonamide group. Its chemical shift is characteristic of a methyl group attached to a sulfonyl moiety.
Validating Assignments with 2D NMR: A Comparative Approach

While 1D spectra provide the initial data, 2D NMR experiments are essential for building a self-validating system of assignments. They provide an authoritative confirmation of the proposed structure.

G Figure 3: Logic of 2D NMR Cross-Validation cluster_1D 1D NMR Data cluster_2D 2D NMR Experiments cluster_info Derived Structural Information H1_1D ¹H Signals (δ, Mult, Int) COSY ¹H-¹H COSY H1_1D->COSY HSQC ¹H-¹³C HSQC H1_1D->HSQC C13_1D ¹³C Signals (δ) C13_1D->HSQC Connectivity H-H Connectivity COSY->Connectivity Attachment Direct C-H Attachment HSQC->Attachment Assignment Unambiguous Signal Assignment Connectivity->Assignment Attachment->Assignment

Caption: How 2D NMR experiments use 1D data to confirm structural connectivity.

  • ¹H-¹H COSY vs. 1D ¹H: The 1D ¹H spectrum suggests H1 and H2 are adjacent. The COSY spectrum provides definitive proof. A cross-peak will appear between the proton signals at δ ~4.5 ppm (H1) and δ ~4.0 ppm (H2), confirming their three-bond (vicinal) coupling. Similarly, a cross-peak between the sulfonamide proton (NH, ~8.0 ppm) and H1 would confirm that assignment.

  • ¹H-¹³C HSQC vs. 1D ¹³C: The 1D ¹³C spectrum shows all carbon environments but does not directly link them to their attached protons. The HSQC spectrum creates this link. For example, it will show a direct correlation between:

    • The proton singlet at δ ~2.8 ppm and the carbon signal at δ ~40 ppm, unambiguously assigning the methanesulfonamide methyl group .

    • The methine proton H1 at δ ~4.5 ppm and its attached carbon C1 at δ ~62 ppm.

    • The methine proton H2 at δ ~4.0 ppm and its attached carbon C2 at δ ~58 ppm.

This comparative approach, leveraging 2D data to confirm 1D hypotheses, is the cornerstone of a trustworthy and authoritative structural analysis.

Conclusion

The NMR analysis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a multi-faceted process that requires careful experimental design and a holistic interpretation of the data. The key "fingerprint" features for this molecule in DMSO-d₆ are the characteristic singlet of the methanesulfonamide methyl group at ~2.8 ppm, the two distinct diastereotopic methine protons between 3.9 and 4.6 ppm, and the sharp sulfonamide NH doublet observable around 8.0 ppm. By employing a combination of high-field 1D ¹H and ¹³C NMR with 2D COSY and HSQC experiments, researchers can achieve an unambiguous, self-validating, and definitive characterization of this vital chiral compound.

References

  • General experimental procedures for NMR spectroscopy. (n.d.). ScienceOpen. Retrieved from [Link]

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. (n.d.). NIH. Retrieved from [Link]

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. (n.d.). Lead Sciences. Retrieved from [Link]

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide. (n.d.). Chemspace. Retrieved from [Link]

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. (n.d.). Marques. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide. (n.d.). Marques. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-294. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.). University of Lethbridge. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Rubinson, K. A., & Rubinson, J. F. (n.d.). Chapter 11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Wang, Y., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(16), 4893. Retrieved from [Link]

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X-ray crystal structure of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the X-ray Crystal Structure of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide Metal Complexes

This guide provides a comprehensive structural analysis of metal complexes involving the chiral ligand N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (hereafter referred to as MsDPEN). For researchers in catalysis, materials science, and drug development, understanding the precise three-dimensional architecture of these complexes is paramount for rational design and functional optimization.

As crystal structures for MsDPEN metal complexes are not yet prevalent in public databases, this guide adopts a predictive and comparative methodology. We will first dissect the crystallographic features of a closely related analogue, N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide ((S,S)-TsDPEN), to establish a structural baseline. We then compare this to the extensive coordination chemistry of the parent ligand, (1S,2S)-1,2-diphenylethylenediamine (DPEN). This comparative approach allows us to provide expert-driven insights into the expected coordination behavior, structural parameters, and supramolecular interactions of novel MsDPEN metal complexes.

Part 1: The Ligand Framework: Structural Insights from the N-Tosyl Analogue (TsDPEN)

To understand how MsDPEN coordinates to a metal, we must first understand the intrinsic conformational preferences of the ligand itself. The crystal structure of its N-tosyl analogue, (S,S)-TsDPEN, provides an excellent and highly relevant proxy.[1] The primary structural difference is the substitution of a methyl group (in MsDPEN) for a tolyl group (in TsDPEN) on the sulfonyl moiety, which has a negligible effect on the core coordination geometry.

The crystal structure of (S,S)-TsDPEN reveals a conformation stabilized by a network of hydrogen bonds.[1] A key intramolecular N—H···N hydrogen bond helps to pre-organize the ligand, influencing the relative orientation of the nitrogen donor atoms.[1] The dihedral angle between the two phenyl rings is also a critical feature, defining the chiral pocket of the ligand.[1]

Selected Crystallographic Data for (S,S)-TsDPEN [1]
Formula C₂₁H₂₂N₂O₂S
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.3892 (6)
b (Å) 12.2290 (11)
c (Å) 24.281 (2)
V (ų) 1897.2 (3)
Key Intramolecular Bond N—H···N hydrogen bond stabilizes conformation
Key Intermolecular Bonds N—H···N and N—H···O hydrogen bonds form a network

This baseline data is crucial. It suggests that the MsDPEN ligand is not a simple flexible chain but possesses a degree of conformational rigidity that will influence how it docks with a metal center.

Part 2: A Comparative Benchmark: The Coordination Chemistry of (S,S)-DPEN

The parent diamine, (S,S)-DPEN, is a cornerstone of asymmetric catalysis, and its coordination chemistry is well-documented. It almost invariably acts as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two primary amine groups. This forms a thermodynamically stable five-membered chelate ring, which is a foundational motif in coordination chemistry.

This bidentate coordination creates a C₂-symmetric chiral environment around the metal, which is the basis for its efficacy in enantioselective reactions. Complexes with various metals, including cobalt and copper, demonstrate this consistent N,N'-bidentate binding mode.[2][3][4]

Caption: Typical bidentate coordination of DPEN to a metal center.

Part 3: Predictive Structural Analysis of MsDPEN Metal Complexes

By comparing the structures of TsDPEN and DPEN complexes, we can predict the coordination behavior of MsDPEN with a high degree of confidence. The introduction of the methanesulfonamide group (-SO₂Me) in place of an amine proton introduces three critical changes that distinguish it from DPEN.

  • Modified Donor Atoms : MsDPEN offers two distinct nitrogen atoms for coordination: the primary amine nitrogen (N-amine) and the sulfonamide nitrogen (N-sulfonamide).

  • Acidity : The proton on the sulfonamide nitrogen is significantly more acidic than an amine proton. It can be easily removed by a mild base, creating an anionic N⁻ donor.

  • Additional Functionality : The sulfonyl group's oxygen atoms can act as hydrogen bond acceptors or, in rare cases, as weak coordination sites.

Expected Coordination Modes

The most probable coordination mode for MsDPEN is as an N,N'-bidentate ligand, analogous to DPEN. However, the nature of the complex will be fundamentally different. Upon deprotonation of the sulfonamide, MsDPEN becomes a monoanionic bidentate ligand. This means it can form neutral complexes with divalent metal ions like Cu(II), Pd(II), or Pt(II), whereas DPEN would form dicationic complexes. This has profound implications for the solubility, reactivity, and catalytic potential of the resulting compounds.

MsDPEN_Coordination cluster_ligand MsDPEN Ligand cluster_complex Resulting Metal Complex N-amine N-amine Metal(II) Metal(II) N-amine->Metal(II) Coordination N-sulfonamide N-sulfonamide Deprotonation Deprotonation N-sulfonamide->Deprotonation N-sulfonamide->Metal(II) Coordination Base Base Base->Deprotonation H+ H+ Deprotonation->H+ Neutral_Complex [M(MsDPEN)X₂] Neutral Complex Metal(II)->Neutral_Complex Forms

Caption: Logical flow of MsDPEN deprotonation and coordination.

Comparative Data Table: DPEN vs. MsDPEN Complexes
Feature(S,S)-DPEN ComplexesPredicted (S,S)-MsDPEN ComplexesRationale for Difference
Ligand Charge NeutralMonoanionic (after deprotonation)The sulfonamide proton is acidic and readily removed.
Primary Donor Atoms N(amine), N(amine)N(amine), N(sulfonamide)Bidentate coordination forms a stable 5-membered ring.
Typical Complex Charge Cationic (e.g., [M(DPEN)]²⁺)Neutral (e.g., [M(MsDPEN)Cl])The anionic ligand neutralizes the metal's positive charge.
H-Bonding Potential N-H donorsOne N-H donor; S=O acceptorsSulfonyl oxygens are excellent H-bond acceptors, enabling more complex crystal packing.

Part 4: A Practical Guide to Synthesis and Crystallization

Achieving a publishable-quality crystal structure requires rigorous and well-designed experimental protocols. The following sections provide validated, step-by-step methodologies for the synthesis and crystallization of a representative MsDPEN complex.

Experimental Workflow: From Synthesis to Structure

The overall process is a logical sequence of synthesis, purification, crystal growth, and data analysis. Each step must be executed with precision to ensure the final structure is accurate.

Workflow A 1. Synthesis of Complex B 2. Purification & Characterization (NMR, MS) A->B C 3. Single Crystal Growth B->C D 4. X-ray Data Collection (Diffractometer) C->D E 5. Structure Solution & Refinement D->E F Final Structural Model (CIF File) E->F

Caption: Standard workflow for X-ray crystallography.

Protocol 1: Synthesis of [Cu(MsDPEN)Cl]

This protocol describes the synthesis of a neutral Copper(II) complex. The choice of a mild base is critical for the selective deprotonation of the sulfonamide.

Materials:

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN)

  • Copper(II) Chloride (CuCl₂)

  • Triethylamine (NEt₃)

  • Anhydrous Methanol

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask and standard glassware

  • Magnetic stirrer

Procedure:

  • Ligand Dissolution: In a 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve MsDPEN (1.0 mmol) in anhydrous methanol (10 mL). Stir until a clear solution is obtained.

    • Causality: Using an inert atmosphere prevents potential oxidation of the metal center or ligand. Anhydrous solvents are used to avoid the formation of undesired aqua complexes.

  • Deprotonation: Add triethylamine (1.1 mmol, 1.1 equivalents) dropwise to the stirring solution. Stir for 15 minutes at room temperature.

    • Causality: Triethylamine is a non-nucleophilic organic base strong enough to deprotonate the sulfonamide NH but not the amine NH₂, ensuring the desired anionic ligand is formed in situ. A slight excess ensures complete deprotonation.

  • Metal Addition: In a separate vial, dissolve CuCl₂ (1.0 mmol) in anhydrous methanol (10 mL). Add this solution dropwise to the ligand solution over 10 minutes.

    • Causality: Slow, dropwise addition helps to control the reaction rate and often leads to a more crystalline product. A color change (typically to a darker green or blue) should be observed, indicating complex formation.

  • Reaction: Allow the mixture to stir at room temperature for 4 hours.

  • Isolation: Reduce the solvent volume in vacuo until a precipitate forms. Filter the solid, wash with a small amount of cold methanol, followed by diethyl ether, and dry under high vacuum.

    • Self-Validation: The product should be characterized by mass spectrometry to confirm the molecular weight of the [Cu(MsDPEN)Cl] complex and by IR spectroscopy to observe shifts in the N-H and S=O stretching frequencies upon coordination.[5][6]

Protocol 2: Growing Diffraction-Quality Single Crystals

The quality of the crystal is the single most important factor in an X-ray diffraction experiment.[7][8]

Method: Slow Evaporation

  • Solution Preparation: Dissolve the purified complex in a minimal amount of a suitable solvent (e.g., dichloromethane or acetonitrile). The solution should be saturated or near-saturated.

  • Setup: Transfer the solution to a clean, small vial. Cover the vial with a cap or parafilm pierced with a few small holes from a needle.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

    • Causality: The small holes allow the solvent to evaporate very slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, and crystals begin to nucleate and grow. Slow growth is essential for forming a well-ordered crystal lattice.

Method: Vapor Diffusion

  • Solution Preparation: Dissolve the complex in a small volume (0.5 - 1 mL) of a solvent in which it is readily soluble (e.g., DCM).

  • Setup: Place this vial inside a larger, sealed jar containing a larger volume (5 - 10 mL) of an "anti-solvent" — a solvent in which the complex is poorly soluble but which is miscible with the first solvent (e.g., hexane or diethyl ether).

  • Incubation: Seal the jar and leave it undisturbed.

    • Causality: The volatile solvent from the inner vial (DCM) will slowly diffuse out into the atmosphere of the jar, while the vapor of the less volatile anti-solvent (hexane) will diffuse into the inner vial. This slowly decreases the solubility of the complex in the inner vial, inducing crystallization. This method is often more controlled than slow evaporation.

Conclusion

While direct crystallographic data for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide metal complexes remains to be published, a detailed and predictive structural analysis is possible through rigorous comparison with known analogues. By leveraging data from (S,S)-TsDPEN and the parent (S,S)-DPEN ligand, we can confidently predict that MsDPEN will act as a monoanionic N,N'-bidentate ligand, forming neutral complexes with divalent metals. This key difference—the ability to form neutral species with unique hydrogen bonding capabilities via its sulfonyl oxygens—marks MsDPEN as a highly promising ligand for the development of novel catalysts and functional materials. The experimental protocols provided herein offer a validated pathway for researchers to synthesize and crystallize these new complexes, paving the way for their structural elucidation and subsequent application.

References

  • Schlemmer, C., Schollmeyer, D., Blank, N., Stoye, A., & Opatz, T. (n.d.). N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. National Center for Biotechnology Information. Available at: [Link]

  • Kerkovian, A., et al. (2021). Synthesis and a Catalytic Study of Diastereomeric Cationic Chiral-at-Cobalt Complexes Based on (R,R)-1,2-Diphenylethylenediamine. Inorganic Chemistry, 60(18), 13960-13967. Available at: [Link]

  • Griese, J. J., et al. (2020). Chiral Tricationic Tris(1,2-diphenylethylenediamine) Cobalt(III) Hydrogen Bond Donor Catalysts with Defined Carbon/Metal Configurations; Matched/Mismatched Effects upon Enantioselectivities with Enantiomeric Chiral Counter Anions. ACS Catalysis. Available at: [Link]

  • Müller, P. (2018). Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Stec, B. (2018). Characterizing metal binding sites in proteins with X-ray crystallography. Journal of Visualized Experiments. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis of a new sulfadimidine Schiff base and their nano complexes as potential anti-COVID-19 and anti-cancer activity. Scientific Reports. Available at: [Link]

  • Gabr, I. M., & El-Nahas, A. M. (2020). Microwave Synthesis, Spectral, Thermal, and Pharmacological Evaluation of Some Metal Complexes Containing Benzene Sulfonyl Thiourea. iMedPub LTD. Available at: [Link]

  • Seenivasan, K., et al. (2023). Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ2 N,N′)copper(II) perchlorate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Gomez-Ospina, N. L., & Pan, D. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences. Available at: [Link]

Sources

Enantiomeric excess determination for reactions using N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the nuanced field of asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but the cornerstone of validating a reaction's success. Chiral ligands, such as N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide and its analogues, are instrumental in guiding the stereochemical outcome of a reaction.[1] However, the ultimate measure of their efficacy lies in the accurate quantification of the enantiomeric purity of the resulting products. This guide provides an in-depth comparison of the predominant analytical techniques employed for this critical task, offering field-proven insights into their principles, applications, and practical execution.

The Central Role of Enantiomeric Excess in Asymmetric Catalysis

In asymmetric catalysis, a chiral catalyst or ligand, often used in substoichiometric amounts, directs a chemical transformation to favor the formation of one enantiomer over the other. The success of such a reaction is quantified by the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer in the mixture. It is mathematically expressed as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. An accurate determination of ee is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1]

While ligands like N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide are crucial for inducing chirality[1], the focus of this guide is on the subsequent, equally critical step: determining the enantiomeric excess of the reaction products. We will objectively compare the most robust and widely adopted methodologies: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries.

Comparative Analysis of Key Methodologies

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Auxiliaries
Principle Physical separation of enantiomers on a chiral stationary phase (CSP).Conversion of enantiomers into diastereomers with distinct NMR spectra.[2]
Sample Preparation Direct injection of the reaction mixture (after workup).Derivatization with a chiral agent (CDA) or interaction with a chiral solvating agent (CSA).[3][4]
Instrumentation HPLC system with a chiral column and a standard detector (e.g., UV).[5]NMR spectrometer.[6]
Data Analysis Integration of peak areas corresponding to each enantiomer.[7]Integration of diastereotopic proton or other nuclei signals.[8]
Advantages - High accuracy and precision.[7]- Direct analysis without derivatization.- Well-established and widely available.[5]- Rapid analysis time per sample.[6]- Can provide structural information.- Does not require a dedicated chiral column.
Limitations - Method development can be time-consuming.- Chiral columns can be expensive.- Potential for errors with poor peak resolution.[7]- Derivatization may not be quantitative.- Potential for kinetic resolution during derivatization.- Signal overlap can complicate analysis.[8]
Typical Analytes Broad range of chiral compounds.Compounds with suitable functional groups for derivatization (e.g., alcohols, amines, carboxylic acids).[2]

In-Depth Look: Chiral HPLC

Chiral HPLC is often considered the gold standard for ee determination due to its accuracy and directness.[5] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[9]

Experimental Workflow for Chiral HPLC

Caption: Workflow for ee determination by Chiral HPLC.

Protocol: Enantiomeric Excess Determination by Chiral HPLC
  • Sample Preparation:

    • Following the reaction workup, dissolve a small amount of the crude product in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development:

    • Select a chiral column based on the functional groups present in the analyte. Common CSPs include polysaccharide-based (e.g., Chiralcel®, Chiralpak®), protein-based, and Pirkle-type columns.

    • Optimize the mobile phase composition (typically a mixture of hexane/isopropanol or other solvent systems) to achieve baseline separation of the enantiomer peaks.[10]

    • Adjust the flow rate and column temperature to improve resolution and analysis time.

  • Analysis:

    • Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the elution profile using a suitable detector (e.g., UV-Vis at a wavelength where the analyte absorbs).

  • Data Processing:

    • Integrate the areas of the two enantiomer peaks in the resulting chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

In-Depth Look: NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a powerful and rapid alternative for determining enantiomeric excess.[6] Since enantiomers are indistinguishable in an achiral solvent by NMR, the strategy involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[2] This is achieved through two primary approaches: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).[3][4]

Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method

A classic and reliable CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid.[11] It reacts with chiral alcohols and amines to form diastereomeric esters or amides.[12] The presence of the trifluoromethyl group provides a clean signal in ¹⁹F NMR, and the phenyl group induces anisotropic effects that cause distinct chemical shifts in the ¹H NMR spectra of the diastereomers.[8]

Caption: Workflow for ee determination using Mosher's acid.

  • Derivatization:

    • In an NMR tube, dissolve the chiral alcohol (approx. 5 mg) in a deuterated solvent (e.g., CDCl₃, 0.5 mL).

    • Add a small amount of a tertiary amine base (e.g., pyridine or triethylamine, ~1.2 equivalents).

    • Add enantiomerically pure (R)- or (S)-Mosher's acid chloride (~1.1 equivalents) to the solution.

    • Gently shake the NMR tube and allow the reaction to proceed to completion (monitor by TLC or NMR).

  • NMR Analysis:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the reaction mixture.

    • Identify the signals corresponding to the diastereomeric products. Protons or fluorine atoms close to the newly formed stereocenter will exhibit the largest chemical shift differences.

    • Carefully integrate the corresponding signals for each diastereomer.

  • Calculation:

    • The enantiomeric excess of the original alcohol is equal to the diastereomeric excess of the product mixture. Calculate the ee using the integrated values: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100.

Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[4] This interaction creates a chiral environment around the analyte, leading to the differentiation of enantiomer signals in the NMR spectrum.[13] An advantage of this method is its non-destructive nature, as no covalent bonds are formed.

Caption: Workflow for ee determination using a CSA.

  • Sample Preparation:

    • Dissolve the analyte (a mixture of enantiomers) in a suitable deuterated solvent in an NMR tube.

    • Acquire a standard NMR spectrum of the analyte.

  • Addition of CSA:

    • Add a molar excess of the chosen chiral solvating agent to the NMR tube. The choice of CSA depends on the analyte's functional groups.

    • Gently mix the contents of the tube.

  • NMR Analysis:

    • Acquire another NMR spectrum. If the CSA is effective, previously overlapping signals of the enantiomers will now appear as two separate signals.

    • Optimize the concentration of the CSA and the temperature to maximize the separation of the signals.

  • Calculation:

    • Integrate the separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100.

Conclusion: Selecting the Appropriate Technique

The choice between Chiral HPLC and NMR-based methods for determining enantiomeric excess is dictated by several factors, including the nature of the analyte, the availability of instrumentation, and the desired throughput.

  • Chiral HPLC remains the benchmark for its high accuracy and broad applicability, especially in regulated environments such as the pharmaceutical industry. While method development can be an initial hurdle, its reliability is often unparalleled.

  • NMR spectroscopy with chiral auxiliaries provides a rapid and powerful alternative, particularly in a research and development setting where quick feedback on reaction outcomes is crucial. The Mosher's acid method is a robust and well-established derivatization technique, while the use of chiral solvating agents offers a non-destructive and often simpler approach.

Ultimately, a well-equipped laboratory will leverage both techniques to their strengths. For instance, NMR can be used for high-throughput screening of reaction conditions, with the most promising results being confirmed by a validated Chiral HPLC method. A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, is essential for any scientist working in the field of asymmetric synthesis.

References

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN] - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years - MDPI. (2024, May 15). Retrieved January 21, 2026, from [Link]

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide - MySkinRecipes. (n.d.). Retrieved January 21, 2026, from [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (2020, June 15). Retrieved January 21, 2026, from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - Wiley Online Library. (2012, April 1). Retrieved January 21, 2026, from [Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Publishing. (2021, November 10). Retrieved January 21, 2026, from [Link]

  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions | The Journal of Organic Chemistry - ACS Publications. (1999, November 1). Retrieved January 21, 2026, from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment - ACS Publications. (2016, September 30). Retrieved January 21, 2026, from [Link]

  • How I Used Mosher Esters in my PhD - YouTube. (2023, April 11). Retrieved January 21, 2026, from [Link]

  • NMR determination of enantiomeric excess - ResearchGate. (2017, August 7). Retrieved January 21, 2026, from [Link]

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? - University of Toronto. (2010). Retrieved January 21, 2026, from [Link]

  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC - NIH. (2021, July 21). Retrieved January 21, 2026, from [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC - NIH. (2019, June 28). Retrieved January 21, 2026, from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (2022, September 8). Retrieved January 21, 2026, from [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (2020, December 1). Retrieved January 21, 2026, from [Link]

  • Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - MDPI. (2024, January 19). Retrieved January 21, 2026, from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. (2012, April 16). Retrieved January 21, 2026, from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - ResearchGate. (2012, May 1). Retrieved January 21, 2026, from [Link]

  • Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl) Pyrrolidine-2-Carboxylate as a Chiral Derivatizing Reagent - ResearchGate. (2025, May). Retrieved January 21, 2026, from [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines - Prof. Block's CHEM 242 Home Page. (n.d.). Retrieved January 21, 2026, from [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange - Semantic Scholar. (2021, September 9). Retrieved January 21, 2026, from [Link]

  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? - ChemistrySelect. (2020, February 14). Retrieved January 21, 2026, from [Link]

  • Chiral derivatizing agent - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors - PubMed. (1997, February). Retrieved January 21, 2026, from [Link]

Sources

Computational studies on the transition states of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1,2-Diamine Catalysis

Chiral 1,2-diamines, particularly 1,2-diphenylethylenediamine (DPEN), represent a cornerstone in the field of asymmetric catalysis.[1] Their rigid, C2-symmetric backbone provides a well-defined chiral environment that has been successfully exploited in a vast array of transformations, from metal-catalyzed hydrogenations to purely organic reactions.[1] The derivatization of the diamine, specifically through N-sulfonylation, has given rise to a powerful class of ligands and organocatalysts. The sulfonamide moiety not only modulates the electronic properties and steric bulk of the catalyst but also introduces a crucial N-H bond capable of acting as a hydrogen bond donor or participating in a bifunctional catalytic mechanism.

This guide focuses on the computational exploration of transition states involving catalysts based on the N-((1S,2S)-2-Amino-1,2-diphenylethyl) scaffold. We will delve into the well-documented computational studies of the ubiquitous N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) and draw direct comparisons to its close analogue, N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN) . While specific computational literature on MsDPEN is less prevalent, the fundamental catalytic principles and transition state geometries are largely translatable. Understanding these computational models is paramount for rational catalyst design and the optimization of reaction conditions to achieve superior enantioselectivity.

The Archetypal Reaction: Asymmetric Transfer Hydrogenation (ATH)

The enantioselective reduction of prochiral ketones and imines is a fundamental transformation in the synthesis of chiral alcohols and amines, which are key building blocks for pharmaceuticals.[2] The Ru(II)-TsDPEN system, famously developed by Noyori and coworkers, is a benchmark for the ATH of ketones and imines using hydrogen donors like isopropanol or formic acid.[2][3][4]

The core of this catalytic system involves a pre-catalyst, such as [RuCl(η⁶-arene)((S,S)-TsDPEN)], which upon activation with a base, generates a 16-electron active catalyst. This species then facilitates the transfer of a hydride and a proton to the substrate. The stereochemical outcome is dictated by the subtle energetic differences between competing transition states.

Dissecting the Transition States: A Tale of Two Mechanisms

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of Ru-TsDPEN catalyzed ATH. These studies reveal that the mechanism, and consequently the transition state structure, is highly dependent on the nature of the substrate (ketone vs. imine).

Mechanism I: The Concerted, Outer-Sphere Pathway for Ketones

For the reduction of ketones like acetophenone, a concerted, six-membered transition state is widely supported by mechanistic and computational evidence.[5][6] This is often referred to as the "ATH outer sphere" mechanism.

Key Features of the Ketone Reduction Transition State:

  • Bifunctional Hydrogen Transfer: The reaction proceeds via a six-membered pericyclic transition state where the Ru-H (hydride) and the N-H (proton) of the ligand are transferred simultaneously to the ketone's carbonyl.[1]

  • CH/π Interactions: A crucial stabilizing interaction occurs between a C-H bond on the catalyst's η⁶-arene ligand (e.g., p-cymene) and the aromatic ring of the substrate. This interaction, valued at approximately 8-12 kJ/mol, plays a pivotal role in locking the substrate into a specific conformation, thereby controlling the facial selectivity of the hydride attack.[5][7]

  • Role of the Sulfonamide: The sulfonamide group helps to stabilize the doubly deprotonated, 16-electron active catalyst and precisely orients the essential N-H bond for the concerted proton transfer.[7]

Ketone_TS cluster_TS Six-Membered Transition State (Ketone) Ru Ru H_hydride Hδ⁻ Ru->H_hydride H⁻ transfer N N-H C_carbonyl C=O N->C_carbonyl H⁺ transfer H_hydride->C_carbonyl Aryl_substrate Aryl (Substrate) Arene_ligand η⁶-Arene (Catalyst) Arene_ligand->Aryl_substrate CH/π interaction

Caption: Concerted outer-sphere mechanism for ketone ATH.

Mechanism II: The Stepwise, Ionic Pathway for Imines

In contrast, the ATH of imines does not fit the concerted model. Experimental observations show that the stereochemical outcome is opposite to what would be predicted by the ketone reduction mechanism.[3] DFT studies have elucidated a distinct "ionic mechanism" that accurately predicts the observed (R)-amine product from the (S,S)-catalyst.[3][8]

Key Features of the Imine Reduction Transition State:

  • Substrate Protonation: The reaction requires acidic conditions, and the mechanism proceeds through the protonation of the imine substrate to form an iminium ion prior to hydride transfer.[3]

  • Stepwise Transfer: The hydride transfer from the Ru-H bond to the iminium carbon is the rate-determining, stereochemistry-defining step. This is a separate step from any proton transfer events.

  • Stabilizing Interactions: Similar to the ketone pathway, CH/π interactions between the catalyst's arene ligand and the substrate's aromatic rings are critical for stabilizing the favored transition state and achieving high enantioselectivity.[3]

Imine_TS cluster_workflow Ionic Mechanism Workflow (Imine ATH) Start Ru-H Catalyst + Imine Protonation Protonation (H⁺ source) Start->Protonation Iminium Iminium Ion + Ru-H Catalyst Protonation->Iminium TS_Hydride Transition State (Hydride Transfer) Iminium->TS_Hydride Stereo-determining step Product_Complex Product-Catalyst Complex TS_Hydride->Product_Complex Release Product Release Product_Complex->Release End Chiral Amine + Catalyst Release->End

Caption: Stepwise ionic mechanism for imine ATH.

Comparative Performance Analysis: TsDPEN vs. MsDPEN

The primary structural difference between TsDPEN and MsDPEN lies in the aryl group of the sulfonyl moiety (tolyl vs. methyl). This seemingly minor change can influence the catalyst's properties in several ways:

  • Steric Hindrance: The tolyl group in TsDPEN is sterically more demanding than the methyl group in MsDPEN. This can affect the conformation of the chelate ring and the accessibility of the catalytic site.

  • Electronic Effects: The tolyl group is slightly more electron-donating than the methyl group, which can subtly alter the acidity of the N-H proton and the electronic density at the ruthenium center.

These differences are expected to manifest as variations in catalytic activity and enantioselectivity. While comprehensive comparative computational data is scarce, we can extrapolate from experimental findings and the established mechanistic models.

Catalyst SystemSubstrateKey Mechanistic FeatureExpected Impact of Ms vs. TsRationale
Ru-(S,S)-MsDPEN Aromatic KetoneConcerted H⁻/H⁺ TransferPotentially faster rate, similar/slightly lower eeLess steric bulk from the mesyl group may lower the transition state energy. However, the precise orientation enforced by the bulkier tosyl group might be crucial for maximizing enantioselectivity.
Ru-(S,S)-TsDPEN Aromatic KetoneConcerted H⁻/H⁺ TransferBenchmark activity and selectivityThe well-defined steric and electronic environment provides a highly organized transition state, leading to excellent enantiomeric excesses (typically >95% ee).[2]
Ru-(S,S)-MsDPEN Aromatic ImineIonic (Stepwise H⁻ Transfer)Potentially higher activityThe less hindered nature of the MsDPEN ligand could facilitate faster substrate association and hydride transfer to the bulky iminium ion. Enantioselectivity is still expected to be high.
Ru-(S,S)-TsDPEN Aromatic ImineIonic (Stepwise H⁻ Transfer)High activity and selectivityThe established system effectively reduces imines with high enantioselectivity, governed by stabilizing CH/π interactions in the transition state.[3]

Note: This table represents a qualitative comparison based on established mechanistic principles. Direct computational studies are required for quantitative energy differences.

Experimental & Computational Protocols

Reproducibility and validation are the cornerstones of scientific integrity. Below are representative protocols for both the experimental synthesis via ATH and the computational investigation of its transition states.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This procedure is representative of a typical ATH reaction using a Noyori-type catalyst.[2]

  • Catalyst Preparation: In a nitrogen-purged glovebox, add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.005 mmol, 0.5 mol%) to an oven-dried Schlenk flask.

  • Reaction Setup: Remove the flask from the glovebox. Add acetophenone (1 mmol) followed by a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/TEA) (2 mL) as the hydrogen source and solvent.

  • Reaction Execution: Stir the resulting solution at 28 °C for the required time (e.g., 4-24 hours), monitoring by TLC or GC.

  • Workup: Upon completion, quench the reaction with the addition of a saturated NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Computational Protocol: DFT Analysis of Transition States

This protocol outlines a general workflow for locating and analyzing transition states in ATH reactions using DFT, based on methodologies reported in the literature.[3][8]

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Construction: Build the initial structures of the reactants, intermediates (e.g., the 16-electron active catalyst, substrate-catalyst adducts), transition states, and products. For the Ru-TsDPEN system, this includes the Ru(II) center, the η⁶-p-cymene ligand, the deprotonated (S,S)-TsDPEN ligand, and the substrate (e.g., acetophenone).

  • Method Selection:

    • Functional: Employ a suitable density functional. The M06 or B3LYP functionals are commonly used for such organometallic systems.

    • Basis Set: Use a double-ζ basis set with polarization functions for C, H, N, O, S (e.g., 6-31G(d,p)). For the ruthenium atom, use an effective core potential (ECP) like LANL2DZ to account for relativistic effects.

    • Solvation Model: Incorporate a continuum solvation model (e.g., SMD or PCM) to simulate the solvent environment (e.g., isopropanol or formic acid).

  • Geometry Optimization: Perform full geometry optimizations for all stationary points (minima and transition states).

  • Transition State Search: Locate the transition state structure (a first-order saddle point) using methods like the Berny algorithm (OPT=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method.

  • Frequency Analysis: Perform vibrational frequency calculations for all optimized structures. A true minimum will have zero imaginary frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Calculation: Calculate the single-point electronic energies with a larger, more accurate basis set to refine the final energy values. Compute the Gibbs free energies (G) at the reaction temperature (e.g., 298.15 K) to determine the activation barriers (ΔG‡).

  • Analysis: Analyze the geometry of the transition state, paying close attention to key bond lengths (e.g., the forming C-H and O-H bonds) and non-covalent interactions (e.g., CH/π distances).

Conclusion and Future Outlook

Computational studies, particularly DFT, have proven indispensable in unraveling the complex mechanisms of asymmetric transfer hydrogenation catalyzed by Ru(II)-N-sulfonylated diamine complexes. The well-established models for ketone and imine reduction by TsDPEN-based catalysts provide a robust framework for understanding and predicting the behavior of analogous systems like those employing MsDPEN.

The key takeaway for researchers is the critical role of non-covalent interactions, such as CH/π stacking, in stabilizing the stereo-determining transition state. While the electronic and steric differences between MsDPEN and TsDPEN are subtle, they can be rationally exploited. For instance, the reduced steric profile of MsDPEN might be advantageous for highly hindered substrates. Future computational work should focus on direct, quantitative comparisons of these ligands across a range of substrates to build predictive models that can accelerate the discovery of next-generation catalysts with enhanced activity and selectivity, ultimately streamlining the development of novel chiral therapeutics.

References

  • Kačer, P., Václavík, J., Přech, J., Kuzma, M., & Červený, L. (2013). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PLoS ONE, 8(1), e53526. [Link]

  • Kenny, J. A., et al. (2009). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters, 11(18), 4044–4047. [Link]

  • Kačer, P., Václavík, J., Přech, J., & Kuzma, M. (2012). Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. ResearchGate. [Link]

  • Přech, J., et al. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 23(10), 2663. [Link]

  • Wills, M. (2012). The Development of Phosphine-Free "Tethered" Ruthenium(II) Catalysts for the Asymmetric Reduction of Ketones and Imines. ResearchGate. [Link]

  • Sadler, P. J., et al. (2022). Density functional theory investigation of Ru(ii) and Os(ii) asymmetric transfer hydrogenation catalysts. Faraday Discussions, 239, 13-33. [Link]

  • Vyas, D., et al. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Advances, 11, 21863-21871. [Link]

  • Bergman, S. D., et al. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis, 11(15), 9576–9585. [Link]

  • Vyas, D. J., & Trivedi, G. K. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]

  • Vyas, D. J., & Trivedi, G. K. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]

  • Morris, R. H. (2020). The role of the metal-bound N–H functionality in Noyori-type molecular catalysts. Nature Reviews Chemistry, 4, 441-452. [Link]

  • Sadler, P. J., et al. (2022). Density functional theory investigation of Ru(ii) and Os(ii) asymmetric transfer hydrogenation catalysts. Faraday Discussions. [Link]

  • Bergman, S. D., et al. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ResearchGate. [Link]

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A Comparative Analysis for Asymmetric Synthesis: Benchmarking N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide against Classic Noyori-Type Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in asymmetric synthesis, the choice of catalyst is paramount to achieving high enantioselectivity and efficiency. For decades, the family of Noyori-type catalysts, particularly those based on N-tosyl-1,2-diphenylethylenediamine (TsDPEN), have been the gold standard for the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of ketones and imines.[1][2][3] This guide provides an in-depth comparison of a closely related yet distinct ligand, N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN), against its traditional Noyori-type counterparts, offering field-proven insights and experimental data to inform your catalyst selection.

The core of this analysis centers on the subtle yet significant electronic and steric differences imparted by the methanesulfonyl (mesyl) group in MsDPEN versus the toluenesulfonyl (tosyl) group in the archetypal TsDPEN ligand when coordinated to a ruthenium center. We will explore how these modifications influence catalytic activity, enantioselectivity, and substrate scope.

At the Heart of Asymmetry: The Catalysts in Focus

Noyori-type catalysts are broadly defined by their ruthenium (II) core, a chiral diamine ligand, and often a diphosphine ligand (for AH) or an arene ligand (for ATH).[2][3][4] The mechanism, a cornerstone of modern asymmetric catalysis, involves a metal-ligand bifunctional pathway where the metal center and the nitrogen atom of the diamine ligand work in concert to deliver a hydride and a proton to the substrate via a six-membered pericyclic transition state.[1][2]

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN) represents a fine-tuning of the electronic properties of the classic TsDPEN ligand. The replacement of the tolyl group with a methyl group on the sulfonyl moiety alters the electron-withdrawing nature of the sulfonamide, which can influence the acidity of the N-H proton and the overall electronic environment of the ruthenium center. This, in turn, can impact the kinetics and selectivity of the catalytic cycle.

Comparative Performance: A Data-Driven Analysis

The efficacy of a catalyst is ultimately determined by its performance across a range of substrates. Below is a summary of comparative data for the asymmetric transfer hydrogenation of representative aromatic ketones, catalyzed by Ru(II) complexes of both MsDPEN and the traditional TsDPEN.

SubstrateCatalystS/C RatioHydrogen Donor/SolventTime (h)Conversion (%)ee (%)
AcetophenoneRuCl200:1HCOOH:NEt3 (5:2)8>9998
AcetophenoneRuCl200:1HCOOH:NEt3 (5:2)169897[5]
4'-MethylacetophenoneRuCl100:1HCOONa/H2O12>9995
4'-MethylacetophenoneRuCl100:1HCOONa/H2O189986[5]
1-IndanoneRuCl100:1HCOONa/H2O2>9994
1-IndanoneRuCl100:1HCOOH-NEt3257188[5]

Key Insights from the Data:

  • Enhanced Reactivity: The Ru-MsDPEN catalyst consistently demonstrates faster reaction rates compared to its Ru-TsDPEN counterpart for the substrates tested. For instance, the reduction of acetophenone reached completion in half the time. This suggests that the electronic modifications of the MsDPEN ligand may lead to a more active catalytic species.

  • Comparable to Superior Enantioselectivity: In the azeotropic HCOOH:NEt3 mixture, both catalysts afford excellent and comparable enantioselectivities. However, in aqueous sodium formate, the Ru-MsDPEN catalyst provided a significantly higher enantiomeric excess for 4'-methylacetophenone.

  • Superior Performance in Aqueous Media: The data for 4'-methylacetophenone and 1-indanone highlight a notable advantage of the Ru-MsDPEN system in aqueous transfer hydrogenation, exhibiting both faster rates and, in some cases, improved enantioselectivity.[5]

Mechanistic Considerations: Explaining the Performance Edge

The observed differences in reactivity and selectivity can be attributed to the electronic influence of the sulfonamide group on the ruthenium center and the N-H moiety of the ligand.

Catalytic_Cycle_ATH cluster_0 Asymmetric Transfer Hydrogenation Cycle Precatalyst [RuCl(diamine)(arene)] Active_Catalyst [RuH(diamine)(arene)] (18e- Ru-H) Precatalyst->Active_Catalyst + Base + H-donor Substrate_Complex Substrate Coordination Active_Catalyst->Substrate_Complex + Ketone Transition_State Six-Membered Transition State (Hydride Transfer) Substrate_Complex->Transition_State Outer-sphere mechanism Product_Complex Product Complex Transition_State->Product_Complex - Chiral Alcohol Product_Complex->Active_Catalyst + H-donor - Oxidized donor caption Fig. 1: Generalized Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Caption: Fig. 1: Generalized Catalytic Cycle for Asymmetric Transfer Hydrogenation.

The methanesulfonyl group in MsDPEN is slightly more electron-withdrawing than the p-toluenesulfonyl group in TsDPEN. This can lead to a more acidic N-H proton on the diamine ligand. In the Noyori mechanism, this proton is transferred to the carbonyl oxygen of the substrate in the transition state. A more acidic proton could facilitate a faster proton transfer step, thereby accelerating the overall reaction rate.

Furthermore, the electronic environment of the ruthenium hydride intermediate is crucial. The altered electronics of the MsDPEN ligand can modulate the hydricity of the Ru-H bond, potentially making it a more effective hydride donor.

Experimental Protocols: A Guide to Practice

To ensure the reproducibility of these findings, detailed experimental protocols for the asymmetric transfer hydrogenation of acetophenone are provided below.

Materials:

  • [RuCl2(p-cymene)]2

  • (1S,2S)-N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide ((S,S)-MsDPEN) or (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Anhydrous isopropanol

  • Formic acid (HCOOH)

  • Triethylamine (NEt3)

  • Acetophenone

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure for in situ Catalyst Formation and Asymmetric Transfer Hydrogenation:

  • To an oven-dried Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral diamine ligand ((S,S)-MsDPEN or (S,S)-TsDPEN) (0.011 mmol).

  • Add 2 mL of anhydrous isopropanol and stir the mixture at 80 °C for 20 minutes. The color of the solution should change from deep red to yellow-orange, indicating the formation of the catalyst precursor.

  • Cool the solution to room temperature.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • In a separate flask, dissolve acetophenone (1 mmol) in 1 mL of the HCOOH:NEt3 mixture.

  • Add the substrate solution to the catalyst solution.

  • Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane:ethyl acetate).

  • Determine the enantiomeric excess of the 1-phenylethanol product by chiral HPLC or GC.

Caption: Fig. 2: Experimental Workflow for ATH.

Conclusion and Future Outlook

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN) has demonstrated itself to be a highly effective ligand for Ru-catalyzed asymmetric transfer hydrogenation, in many cases outperforming the traditional TsDPEN ligand in terms of reaction speed and, under certain conditions, enantioselectivity. The enhanced performance, particularly in aqueous media, makes it an attractive alternative for developing greener and more efficient synthetic processes.

Researchers and drug development professionals are encouraged to consider Ru-MsDPEN complexes as a powerful tool in their asymmetric synthesis toolbox. The subtle electronic tuning of the ligand provides a clear example of how rational catalyst design can lead to significant improvements in catalytic performance. Further exploration of the substrate scope and applications of this catalyst system is warranted and promises to yield exciting new developments in the field.

References

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Wills, M., et al. (2005). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters, 7(15), 3127-3130. [Link]

  • Sopkovič, M., et al. (2018). The role of the aromatic ligand in the asymmetric transfer hydrogenation of the C=N bond on Noyori's chiral Ru catalysts. Catalysis Science & Technology, 8(1), 125-133. [Link]

  • Elsen, H., et al. (2010). N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3343. [Link]

  • Xiao, J., et al. (2004). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters, 6(16), 2733-2736. [Link]

  • Bella, M., et al. (2024). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Molecules, 29(5), 1083. [Link]

  • Hintermair, U., et al. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis, 11(21), 13649-13659. [Link]

  • Hintermair, U., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Organometallics, 38(4), 856-867. [Link]

  • Gelb, M. H., et al. (2014). The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor. International Journal of Organic Chemistry, 4(2), 101-115. [Link]

  • Ohkuma, T., & Kitamura, M. (2006). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 82(8), 283-296. [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

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A Comparative Guide to the Kinetics of Asymmetric Catalysis Using N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enantiopurity with Chiral Diamines

In the landscape of modern chemistry, the synthesis of enantiomerically pure compounds is a critical challenge, particularly within the pharmaceutical and fine chemical sectors where a molecule's chirality often governs its biological function.[1] Asymmetric catalysis has risen as the most sophisticated and efficient method to produce a single enantiomer, and within this field, chiral diamines have secured a privileged status.[1][2] Their C2-symmetric structure, combined with tunable electronic and steric properties, makes them exceptional ligands for a multitude of enantioselective reactions.[1]

This guide focuses on N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide , a prominent derivative of the 1,2-diphenylethylenediamine (DPEN) scaffold.[3][4] Often referred to as MsDPEN, this ligand, along with its close analogue TsDPEN (the tosylated version), is a cornerstone of Noyori-type catalysts renowned for their high efficiency in asymmetric transfer hydrogenation (ATH) of ketones and imines.[5][6] We will delve into the kinetic profiles of MsDPEN-catalyzed reactions, compare its performance against viable alternatives, and provide the detailed experimental frameworks necessary for rigorous kinetic analysis.

The Catalytic System: Mechanism and Kinetic Principles

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide functions not as a standalone catalyst, but as a chiral ligand that coordinates with a transition metal, typically Ruthenium(II) or Iridium(III).[6][7] The resulting complex is the active catalyst that orchestrates the stereoselective transfer of hydrogen from a hydrogen donor (commonly 2-propanol or formic acid) to a prochiral substrate.

The Noyori Outer-Sphere Mechanism

The catalytic cycle for the Ru(II)-MsDPEN system in the asymmetric transfer hydrogenation of a ketone is widely accepted to proceed via an outer-sphere mechanism.[5][8] This mechanism avoids direct coordination of the substrate to the metal center, which is key to its broad applicability.

The key steps are:

  • Activation: The pre-catalyst, typically [RuCl₂(MsDPEN)(arene)], is activated by a base (e.g., KOH or a strong amine base) to form a 16-electron unsaturated complex.[5]

  • Hydride Formation: This active species reacts with the hydrogen donor (e.g., 2-propanol) to form an 18-electron metal hydride complex, which is the key reducing agent.[5]

  • Hydrogen Transfer: The chiral hydride complex and the ketone substrate form a transition state stabilized by hydrogen bonds. The hydride and a proton are then transferred to the ketone's carbonyl group, yielding the chiral alcohol and regenerating the 16-electron active catalyst.

Catalytic_Cycle_ATH cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs A [Ru]-Cl (Pre-catalyst) B [Ru] (16e⁻ Active Catalyst) A->B + Base - HCl C [Ru]-H (18e⁻ Hydride) B->C + i-PrOH - Acetone Acetone Acetone B->Acetone D Transition State C->D + Ketone D->B - Chiral Alcohol Alcohol Chiral Alcohol D->Alcohol Ketone Prochiral Ketone Ketone->C iPrOH i-PrOH iPrOH->B Experimental_Workflow A 1. Catalyst Preparation & Activation B 2. Reactor Setup & Equilibration A->B C 3. In Situ Monitoring Setup (e.g., FT-IR Probe Calibration) B->C D 4. Reaction Initiation (Substrate Injection) C->D E 5. Real-Time Data Acquisition (Concentration vs. Time) D->E F 6. Data Processing & RPKA E->F G 7. Kinetic Modeling & Parameter Fitting F->G H 8. Model Validation G->H

Fig. 2: Workflow for a rigorous kinetic study of asymmetric catalysis.
Detailed Protocol: Kinetic Study of Acetophenone Reduction
  • Catalyst Activation: In an inert atmosphere (glovebox), charge a Schlenk flask with the [RuCl₂(p-cymene)]₂ dimer (1 mol%) and (1S,2S)-MsDPEN (2.2 mol%). Add anhydrous solvent (e.g., toluene) and stir for 30 minutes to form the pre-catalyst.

  • Reactor Setup: Transfer the pre-catalyst solution to a temperature-controlled jacketed reactor equipped with a mechanical stirrer and an in situ FT-IR probe. Add the hydrogen donor, 2-propanol.

  • Equilibration & Activation: Stir the mixture vigorously and allow it to reach the desired reaction temperature (e.g., 30-50 °C). Inject the activating base (e.g., 2 M KOH in 2-propanol) and monitor the formation of the active Ru-hydride species.

  • Reaction Initiation: Once the catalyst is fully activated, initiate the reaction by injecting a known concentration of the substrate, acetophenone.

  • Data Acquisition: Record the infrared spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction until equilibrium is reached or the reaction stops.

  • Data Analysis: Convert the spectral data to concentration profiles for the ketone, alcohol, and acetone using a pre-established calibration. Plot concentration versus time and perform Reaction Progress Kinetic Analysis (RPKA) to determine the reaction order and identify any inhibition or deactivation.

  • Kinetic Modeling: Fit the experimental data to the proposed rate equation using numerical integration software to extract the kinetic parameters (k₁, k₋₁, etc.).

Comparative Performance Analysis

The true value of a catalyst is determined not in isolation, but in comparison to other available technologies. Here, we compare the performance of the (1S,2S)-MsDPEN ligand system in the asymmetric hydrogenation of aromatic ketones against its close analogue, TsDPEN, and other major catalyst classes.

Table 1: Performance of DPEN-Derived Ruthenium and Iridium Catalysts in Asymmetric Hydrogenation

Catalyst ComplexSubstrateS/C Ratio¹Yield (%)ee (%)ConditionsReference
Ru(OTf)α-Chloroacetophenone1,000>9996 (R)CH₃OH, 10 atm H₂[6]
CpIrCl[(S,S)-MsDPEN]4-Chromanone5,000>9999 (S)15 atm H₂, 60 °C[6]
CpIrCl[(S,S)-TsDPEN]4-Thiochromanone5,000>9999 (S)15 atm H₂, 60 °C[6]
[(mesitylene)(TsDPEN)RuCl]Acetophenone500~50²~95 (R)i-PrOH, KOH[5]

¹Substrate-to-Catalyst Ratio. ²Conversion reaches equilibrium; catalyst remains active. [5] Table 2: Comparative Analysis of Different Catalyst Classes for Asymmetric Ketone Reduction

Catalyst ClassRepresentative CatalystTypical ReactionKey AdvantagesKey Disadvantages
Chiral Diamine Ligand (1S,2S)-MsDPEN-Ir Complex Asymmetric HydrogenationExtremely high TON/TOF, excellent enantioselectivity (>99% ee), broad substrate scope. [6]Requires precious metals (Ru, Ir), sensitive to air/moisture, may require high pressure.
Organocatalysis (S)-ProlineAldol/Mannich ReactionsMetal-free, robust, often less sensitive to air/moisture, readily available. [9]Higher catalyst loading (1-20 mol%), narrower substrate scope for some reactions.
Biocatalysis Ketoreductase (KRED)Asymmetric ReductionOperates in water under mild conditions, near-perfect enantioselectivity, highly specific. [10]Limited substrate scope, potential for product/substrate inhibition, requires specific co-factors.
Chiral Phosphine Ligand Ru-BINAPAsymmetric HydrogenationHigh efficiency for β-ketoesters, well-established and reliable. [11]Ligand synthesis can be complex and costly, sensitive to oxidation.
Non-Precious Metal Iron NanoparticlesAsymmetric Transfer HydrogenationUses abundant, inexpensive iron. [12]Often lower activity and enantioselectivity compared to Ru/Ir systems, mechanism can be complex. [12]
Field-Proven Insights
  • MsDPEN vs. TsDPEN: Both MsDPEN and TsDPEN are elite ligands. The choice between them is often subtle and substrate-dependent. The methanesulfonyl (Ms) group is slightly less bulky and more electron-withdrawing than the toluenesulfonyl (Ts) group, which can fine-tune the electronic environment of the metal center, sometimes leading to improved activity or selectivity for specific substrates like heterocyclic ketones. [6]* When to Choose a DPEN-Metal Catalyst: For industrial-scale synthesis of chiral alcohols from simple ketones where efficiency is paramount, the DPEN-Ru/Ir systems are often the top choice due to their incredibly high turnover numbers (TONs) and frequencies (TOFs). [6][13]A substrate-to-catalyst ratio of 5000:1, as seen with the MsDPEN-Ir catalyst, is exceptional and highly economical despite the cost of iridium. [6]* When to Choose an Alternative:

    • Organocatalysis is ideal for academic research or smaller-scale synthesis where metal contamination is a concern and reaction setup simplicity is valued. [9] * Biocatalysis shines when a specific, known transformation is required, especially for complex molecules in aqueous media, and when "green" chemistry principles are a priority. [10]

Conclusion

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a state-of-the-art chiral ligand that, when complexed with ruthenium or iridium, forms exceptionally active and selective catalysts for asymmetric hydrogenation. Kinetic studies reveal a complex interplay of forward and reverse reactions, as well as substrate and product inhibition, underscoring the necessity of rigorous, in situ analysis for true process understanding and optimization. [5][8] While organocatalysts and biocatalysts offer compelling metal-free alternatives for specific applications, the MsDPEN/TsDPEN family of catalysts remains a dominant force, particularly for the large-scale, efficient production of chiral alcohols from ketones. [6][9][10]The choice of catalyst ultimately depends on a multi-faceted analysis of the specific chemical transformation, required scale, economic constraints, and environmental considerations. This guide provides the foundational data and experimental logic for researchers to make that informed decision.

References

  • Title: Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy Source: ACS Publications URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Vicinal Diamine Derivatives through Enantioselective N-Allylation Using Chiral π-Allyl Pd-Catalyst Source: ACS Publications URL: [Link]

  • Title: Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand Source: ACS Publications URL: [Link]

  • Title: Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis Source: ResearchGate URL: [Link]

  • Title: Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters Source: ACS Publications URL: [Link]

  • Title: Iron Nanoparticles Catalyzing the Asymmetric Transfer Hydrogenation of Ketones Source: ACS Publications URL: [Link]

  • Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide Source: MySkinRecipes URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis Source: Frontiers URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide Source: Lead Sciences URL: [Link]

  • Title: N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN] Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Asymmetric catalysis in complex target synthesis Source: PNAS URL: [Link]

  • Title: N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide Source: Marques URL: [Link]

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A Researcher's Guide to the Certificate of Analysis for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide and Its Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of chiral ligands and catalysts is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of asymmetric synthesis. N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, a derivative of the renowned (1S,2S)-1,2-diphenylethylenediamine (DPEN), is a cornerstone of this field, particularly in the development of Noyori-type catalysts for asymmetric hydrogenation and transfer hydrogenation of ketones and imines.[1][2] The quality and purity of this ligand, as documented in its Certificate of Analysis (CoA), are paramount for reproducible and optimal results.

This guide provides an in-depth comparison of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide and its common analogs, focusing on the critical interpretation of their Certificates of Analysis. We will delve into the significance of key analytical parameters and present a comparative analysis of performance based on the electronic properties of different sulfonamide substituents, supported by insights from the scientific literature.

Deconstructing the Certificate of Analysis: A Gateway to Quality

A Certificate of Analysis is more than a mere specification sheet; it is a testament to the identity, purity, and quality of a chemical substance. For a chiral ligand like N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, the CoA provides the necessary assurance for its use in sensitive and highly regulated applications, such as pharmaceutical development.[3]

Below is a representative, albeit illustrative, Certificate of Analysis for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, compiling typical specifications from various suppliers.

Table 1: Representative Certificate of Analysis for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Parameter Specification Method Significance for Researchers
Appearance Pale-yellow to Yellow-brown Solid[4]VisualProvides a preliminary check for product consistency and potential degradation.
Identity (¹H NMR) Conforms to Structure¹H NMR SpectroscopyConfirms the chemical structure of the compound.
Purity (HPLC) ≥ 98%[5]High-Performance Liquid ChromatographyEnsures that the desired compound is the major component, minimizing interference from impurities in catalytic reactions.
Enantiomeric Excess (Chiral HPLC) ≥ 99% ee[6]Chiral High-Performance Liquid ChromatographyCritical for achieving high enantioselectivity in the final product. The presence of the undesired enantiomer can significantly reduce the optical purity of the target molecule.[3]
Melting Point 117-120 °C[4][6]Capillary MethodA narrow melting point range is indicative of high purity.
Residual Solvents Per USP <467>Gas Chromatography (GC)Ensures that residual solvents from the synthesis are below acceptable limits, as they can be detrimental to catalytic activity and may be toxic.
Elemental Impurities Per USP <232>/<233>Inductively Coupled Plasma (ICP-MS/OES)Controls the levels of potentially catalytically poisoning or toxic metal impurities.

Comparative Analysis of Sulfonamide Analogs

The performance of a chiral ligand in asymmetric catalysis is intricately linked to its electronic and steric properties. In the case of N-((1S,2S)-2-Amino-1,2-diphenylethyl)sulfonamide derivatives, the nature of the sulfonyl group (R in R-SO₂) plays a pivotal role in modulating the catalyst's activity and enantioselectivity. Here, we compare the methanesulfonamide (mesyl) derivative with two common alternatives: the benzenesulfonamide and the trifluoromethanesulfonamide (triflyl) derivatives.

Table 2: Comparison of Commercially Available N-((1S,2S)-2-Amino-1,2-diphenylethyl)sulfonamide Analogs

Compound Sulfonyl Group Typical Purity Typical Enantiomeric Excess Key Properties of Sulfonyl Group
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamideMethanesulfonyl (Mesyl)≥ 98%[5]≥ 99% ee[6]Electron-withdrawing, but less so than triflyl.
N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamideBenzenesulfonyl (Besyl)≥ 98%[7]≥ 99% eeAromatic group can participate in π-stacking interactions; electron-withdrawing.
N-((1S,2S)-2-Amino-1,2-diphenylethyl)trifluoromethanesulfonamideTrifluoromethanesulfonyl (Triflyl)≥ 95%[6][8]≥ 99% ee[6][8]Strongly electron-withdrawing due to the inductive effect of the three fluorine atoms.[9]
The Role of the Sulfonyl Group in Catalysis

In Noyori-type catalysts, the sulfonamide N-H proton plays a crucial role in the hydrogen transfer mechanism. The acidity of this proton, which is modulated by the electron-withdrawing strength of the sulfonyl group, can influence the catalytic cycle.

  • Methanesulfonamide: The methyl group is weakly electron-donating, making the methanesulfonyl group moderately electron-withdrawing. This provides a balance of acidity and steric bulk.

  • Benzenesulfonamide: The phenyl group is electron-withdrawing and offers the potential for additional non-covalent interactions, such as π-π stacking, within the transition state, which can influence enantioselectivity.[2][4]

  • Trifluoromethanesulfonamide: The trifluoromethyl group is strongly electron-withdrawing, significantly increasing the acidity of the N-H proton.[9] This can enhance the rate of hydrogen transfer but may also alter the catalyst's stability and substrate coordination. The strong electron-withdrawing nature of the triflyl group can enhance the performance of the chiral ligand.[3]

Experimental Protocols for Quality Verification

To ensure the integrity of the chiral ligand, researchers can perform in-house verification of the key parameters listed on the CoA. Below are detailed protocols for the determination of purity and enantiomeric excess.

Protocol 1: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide by assessing the area percentage of the main peak.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To separate the (1S,2S) and (1R,2R) enantiomers and determine the enantiomeric excess (ee) of the product.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak® AD-H, 4.6 x 250 mm, 5 µm)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane, IPA, and DEA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

  • Data Analysis:

    • Identify the peaks corresponding to the (1S,2S) and (1R,2R) enantiomers.

    • Calculate the enantiomeric excess using the following formula:

      • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing the Workflow

To aid in the decision-making process, the following diagrams illustrate the workflow for evaluating a Certificate of Analysis and a typical experimental setup.

CoA_Evaluation start Receive Certificate of Analysis review_specs Review Specifications (Purity, ee, etc.) start->review_specs compare_suppliers Compare with Other Suppliers review_specs->compare_suppliers Meets expectations? reject Reject Lot / Further Testing review_specs->reject Does not meet expectations check_methods Verify Analytical Methods compare_suppliers->check_methods assess_impurities Assess Impurity Profile check_methods->assess_impurities accept Accept Lot assess_impurities->accept Acceptable assess_impurities->reject Unacceptable Asymmetric_Hydrogenation_Setup cluster_catalyst_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis Ru_precatalyst Ru Precatalyst Catalyst Active Ru-Ligand Complex Ru_precatalyst->Catalyst Ligand N-((1S,2S)-2-Amino-1,2- diphenylethyl)methanesulfonamide Ligand->Catalyst Solvent_1 Solvent Solvent_1->Catalyst Product Chiral Alcohol/Amine Catalyst->Product Substrate Prochiral Ketone/Imine Substrate->Product H2_source H₂ Source H2_source->Product Solvent_2 Solvent Solvent_2->Product Workup Reaction Workup Product->Workup Chiral_HPLC Chiral HPLC Analysis Workup->Chiral_HPLC ee_determination Enantiomeric Excess Determination Chiral_HPLC->ee_determination

Sources

A Comprehensive Guide to the Stability and Shelf-Life Assessment of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a detailed framework for assessing the chemical stability and determining the shelf-life of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, a chiral molecule with potential applications in pharmaceutical development. Given the limited publicly available stability data on this specific entity, this document outlines a robust, first-principles approach grounded in established pharmaceutical testing standards. The methodologies described herein are designed to be self-validating and are applicable to other small molecules with similar functional groups.

We will explore the inherent structural liabilities of the molecule, propose a comprehensive experimental plan for forced degradation and long-term stability studies, and detail the necessary analytical techniques for accurate assessment. This guide compares the anticipated stability profile of the target compound with other chemical classes, providing a broader context for drug development professionals.

Understanding the Molecular Structure and Inherent Stability

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is characterized by a 1,2-diphenylethylamine backbone, a primary amine, and a methanesulfonamide functional group. An initial analysis of this structure allows us to predict potential degradation pathways, a critical first step in designing a stability study.

  • Primary Amine Group (-NH2): This group is a potential site for oxidation, particularly in the presence of trace metals or peroxides, which can lead to the formation of imines or other oxidation products. It is also a nucleophilic center that could react with certain excipients or container-leachables.

  • Methanesulfonamide Group (-NHSO2CH3): Sulfonamides are generally considered chemically robust. However, under extreme pH conditions (particularly strongly acidic), they can be susceptible to hydrolysis, cleaving the N-S bond.

  • Chiral Centers (1S,2S): The stereochemical integrity of the molecule is a critical quality attribute. The stability of the two chiral centers at the 1 and 2 positions of the ethyl chain must be monitored, as racemization can occur under certain thermal or pH stress conditions, potentially impacting biological activity.

The overall stability of the molecule is therefore dependent on its susceptibility to oxidation, hydrolysis, and racemization.

A Proposed Framework for Stability Assessment

A comprehensive stability program is essential to identify degradation products, understand degradation kinetics, and ultimately define a suitable shelf-life and storage conditions. This workflow is designed based on the principles outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines on stability testing.

Stability_Workflow cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Stress Testing (Forced Degradation) cluster_2 Phase 3: Formal Stability Studies (ICH Q1A) cluster_3 Phase 4: Data Analysis & Shelf-Life Determination A Compound Synthesis & Characterization B Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) A->B C Acid Hydrolysis (e.g., 0.1M HCl) B->C Apply Method D Base Hydrolysis (e.g., 0.1M NaOH) B->D Apply Method E Oxidative Stress (e.g., 3% H2O2) B->E Apply Method F Thermal Stress (e.g., 60-80°C) B->F Apply Method G Photostability (ICH Q1B) B->G Apply Method H Long-Term Storage (e.g., 25°C / 60% RH) B->H Apply Method I Accelerated Storage (e.g., 40°C / 75% RH) B->I Apply Method J Identify & Quantify Degradants (LC-MS) C->J D->J E->J F->J G->J H->J I->J K Determine Degradation Kinetics J->K L Establish Shelf-Life & Storage Conditions K->L Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent N-((1S,2S)-2-Amino-1,2- diphenylethyl)methanesulfonamide P1 Hydrolysis Product ((1S,2S)-1,2-diphenylethane-1,2-diamine) Parent->P1 N-S Cleavage P2 Oxidation Product (e.g., Imine) Parent->P2 Amine Oxidation P3 Photolytic Byproducts Parent->P3 Ring Modification/Polymerization Acid Acidic Hydrolysis Acid->Parent Oxidation Oxidation Oxidation->Parent Photo Photolysis Photo->Parent

Caption: Hypothetical degradation pathways under stress conditions.

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood, formal stability studies are conducted on at least three primary batches of the drug substance to determine the shelf-life.

Experimental Design:

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Tests to be Performed:

    • Assay: To determine the concentration of the active compound.

    • Purity: To quantify known and unknown degradation products using the stability-indicating HPLC method.

    • Appearance: Visual inspection for changes in color or physical state.

    • Chiral Purity: To ensure no racemization has occurred.

Comparative Stability Profile

The stability of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide can be benchmarked against other chemical classes to provide context for its development.

Compound ClassKey Labile GroupExpected Stability Comparison
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide Primary AmineModerate to High. The sulfonamide is robust. The primary amine is the main site of potential oxidative degradation, requiring protection from atmospheric oxygen or oxidizing agents.
β-Lactam Antibiotics (e.g., Penicillin) β-Lactam RingLow. The strained four-membered ring is highly susceptible to hydrolysis under both acidic and basic conditions. Our target compound is expected to be significantly more stable.
Aspirin (Acetylsalicylic Acid) EsterModerate. The ester group is prone to hydrolysis, especially in the presence of moisture, to form salicylic acid and acetic acid. The sulfonamide in our target is far more resistant to hydrolysis.
Peptides/Proteins Amide Bonds, Tertiary StructureVariable to Low. Susceptible to hydrolysis, oxidation (e.g., Met, Cys), and physical degradation (denaturation, aggregation). Small molecules like our target are generally much more stable than biologics.

This comparison highlights that the primary stability concern for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is likely to be oxidative, not hydrolytic. Therefore, formulation strategies might involve the use of antioxidants or packaging under an inert atmosphere (e.g., nitrogen).

Conclusion and Shelf-Life Extrapolation

The data gathered from the long-term and accelerated stability studies forms the basis for determining the shelf-life. By analyzing the rate of degradation of the parent compound and the rate of formation of degradation products over time, a retest period or shelf-life can be established. This is the period during which the drug substance is expected to remain within its established specifications under the defined storage conditions.

The experimental framework detailed in this guide provides a scientifically rigorous and compliant path to fully characterizing the stability of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. By understanding its specific liabilities and systematically testing them, researchers and drug developers can ensure the quality, safety, and efficacy of the final product.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

A Comparative Cost-Analysis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ligand Selection in Catalysis

In the landscape of pharmaceutical and fine chemical synthesis, the economic viability of a synthetic route is as critical as its chemical efficiency. The increasing demand for enantiomerically pure compounds has placed a significant emphasis on the development of cost-effective asymmetric catalytic systems.[1][2] Chiral ligands, the cornerstone of these systems, are often complex and expensive, representing a substantial portion of the overall process cost.[1][3] This guide provides an in-depth comparative cost and performance analysis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, a notable chiral ligand, against its close analogs and other established alternatives in the field of asymmetric synthesis.

Our analysis will navigate the synthetic pathways, raw material costs, and catalytic performance to provide researchers, scientists, and drug development professionals with a comprehensive framework for informed decision-making. We will delve into the causality behind experimental choices and ground our claims in verifiable data, ensuring a trustworthy and authoritative resource.

The Progenitor: (1S,2S)-1,2-Diphenylethylenediamine (DPEN)

The journey to our target molecule and its primary competitor begins with the chiral diamine, (1S,2S)-1,2-diphenylethylenediamine, commonly known as (S,S)-DPEN. This versatile scaffold is a precursor for a wide array of successful chiral ligands and organocatalysts.[4][5]

Synthesis and Resolution of DPEN

The industrial synthesis of 1,2-diphenylethylenediamine typically starts from benzil, which undergoes reductive amination to form the diamine.[6] The resulting product is a mixture of meso and racemic (R,R and S,S) diastereomers. The valuable chiral enantiomers are separated through classical resolution, most commonly using L-(+)-tartaric acid.[6][7] This process selectively crystallizes the (S,S)-diamine-(R,R)-tartrate salt, which can then be treated with a base to liberate the free (1S,2S)-diamine.[7][8]

Cost of (1S,2S)-DPEN

The multi-step synthesis and resolution process contributes to the cost of enantiopure DPEN. A survey of commercial suppliers indicates a price range that reflects its value as a crucial chiral building block.

CompoundSupplierQuantityPrice (USD)
(1S,2S)-(−)-1,2-DiphenylethylenediamineSigma-Aldrich500 mg$130.00
(1S,2S)-(−)-1,2-DiphenylethylenediamineTCI America1 gPrice available upon login
(1S,2S)-(−)-1,2-DiphenylethylenediamineAmerigo Scientific97% purityAcademic pricing available

Note: Prices are subject to change and may vary based on purity and supplier.

Synthesis and Cost of Sulfonamide Ligands

The modification of (S,S)-DPEN into N-monosulfonated derivatives significantly enhances its utility, particularly in the context of Noyori-type catalysts for asymmetric transfer hydrogenation.[6][9] The sulfonamide group plays a crucial role in the catalytic cycle, acting as a proton-donating and -accepting site.

The synthesis of both N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN) and its widely used analog, N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide (TsDPEN), is a straightforward sulfonylation of (S,S)-DPEN.[8]

Synthesis_of_MsDPEN_and_TsDPEN cluster_0 Starting Material cluster_1 Reagents cluster_2 Products DPEN (1S,2S)-DPEN MsDPEN N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN) DPEN->MsDPEN Base (e.g., Et3N) TsDPEN N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide (TsDPEN) DPEN->TsDPEN Base (e.g., Et3N) MsCl Methanesulfonyl chloride (MsCl) MsCl->MsDPEN TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->TsDPEN

Caption: Synthetic routes to MsDPEN and TsDPEN from (1S,2S)-DPEN.

Cost Comparison: MsDPEN vs. TsDPEN and Other Analogs

The cost of the final ligand is directly influenced by the cost of the starting materials (DPEN and the corresponding sulfonyl chloride) and the purification required. Below is a comparative table of commercially available ligands.

CompoundCAS NumberSupplierQuantityPrice (USD)
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN) 300345-76-0Sigma-Aldrich250 mg$91.25
1 g$177.50
Labsolu250 mg$52.52
1 gPrice available upon quote
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide (TsDPEN) 167316-27-0Pharmaffiliates-Price available upon login
N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide 300345-91-9Sigma-Aldrich-Not currently sold in all regions
Labsolu250 mg$21.47
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide 167316-28-1MySkinRecipes250 mg~$107 (converted from THB)
1 g~$319 (converted from THB)

Note: Prices are for reference and may vary.[10][11][12][13]

From a raw materials perspective, methanesulfonyl chloride is generally less expensive than p-toluenesulfonyl chloride, which could translate to a lower manufacturing cost for MsDPEN compared to TsDPEN on a large scale. However, the commercial catalog prices for small quantities do not always reflect this, as other factors such as demand and purification challenges come into play.

Performance in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral alcohols is a cornerstone reaction in modern organic synthesis due to its operational simplicity and use of safe hydrogen donors like formic acid or isopropanol.[9][14] The catalysts for these reactions are typically half-sandwich complexes of Ruthenium, Rhodium, or Iridium with a chiral ligand, often a sulfonated diamine like MsDPEN or TsDPEN.[6][14]

The accepted mechanism involves a metal-hydride intermediate. The chirality of the final product is determined by the facial selectivity of hydride delivery to the prochiral ketone, which is orchestrated by the chiral ligand.

Asymmetric_Transfer_Hydrogenation_Cycle cluster_reactants Inputs cluster_products Outputs Catalyst [Ru(arene)(S,S-Ligand)] Hydride [RuH(arene)(S,S-Ligand)] Catalyst->Hydride H-Donor Precatalyst [RuCl(arene)(S,S-Ligand)] Precatalyst->Catalyst Base Product_Complex [Ru(arene)(R-Alcohol)] Hydride->Product_Complex Ketone H_Acceptor Oxidized H-Donor (e.g., CO2) Hydride->H_Acceptor Product_Complex->Catalyst Alcohol release Alcohol Chiral Alcohol (R-CH(OH)R') Product_Complex->Alcohol Ketone Prochiral Ketone (R1COR2) Ketone->Product_Complex H_Source H-Donor (e.g., HCOOH) H_Source->Hydride

Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.

Comparative Performance Data

While direct, side-by-side comparisons of MsDPEN and TsDPEN under identical conditions are not extensively published, the literature is rich with examples of TsDPEN's high performance. Given their structural similarity, MsDPEN-based catalysts are expected to exhibit comparable, though not identical, activity and selectivity.

Substrate (Ketone)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
Acetophenone[RuCl(p-cymene)((S,S)-TsDPEN)]>9597General literature data
1-Tetralone[RuCl(p-cymene)((S,S)-TsDPEN)]High>99General literature data
β-Keto EstersIr-complex with P,N,N-ligandHighup to 95
Various KetonesIr-polymeric diamine complexHighup to 99[14]

The choice between a mesyl (Ms) and a tosyl (Ts) group can subtly influence the electronic and steric properties of the ligand, potentially affecting catalytic activity and enantioselectivity. The tosyl group is bulkier and its aryl ring can engage in π-stacking interactions, which might lead to different stereochemical outcomes compared to the less sterically demanding mesyl group.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is representative of a typical ATH reaction using a Noyori-type catalyst.

Objective: To synthesize (R)-1-phenylethanol from acetophenone via asymmetric transfer hydrogenation.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) dimer)

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (MsDPEN) or TsDPEN

  • Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Acetophenone

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 equivalent) and the chiral ligand (2.2 equivalents) in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes. A color change should be observed, indicating the formation of the active catalyst precursor, [RuCl(p-cymene)(S,S-Ligand)].

  • Reaction Setup: To the flask containing the catalyst solution, add the formic acid/triethylamine azeotrope (as the hydrogen source) and acetophenone (substrate). The substrate-to-catalyst ratio (S/C) is typically high, ranging from 100:1 to 1000:1 or more, depending on the desired efficiency.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.

  • Workup: Once the reaction is complete, quench the mixture with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography if necessary. Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.

Cost-Benefit Analysis and Conclusion

The selection of a chiral ligand is a multifaceted decision that extends beyond the initial purchase price.[15][16][17]

  • Ligand Cost vs. Performance: While MsDPEN may be available at a lower price point than some of its analogs for small-scale use, the ultimate cost-effectiveness depends on its performance. A slightly more expensive ligand like TsDPEN might be justified if it provides consistently higher yields and enantioselectivities, reducing the costs associated with raw materials, waste disposal, and downstream purification.[17]

  • Catalyst Loading: A highly efficient ligand allows for lower catalyst loading (higher turnover numbers), which directly reduces the overall cost contribution of the precious metal (e.g., Ruthenium) and the ligand itself.

  • Scalability and Robustness: For industrial applications, the robustness of the catalytic system is paramount. The chosen ligand must perform reliably on a large scale and be tolerant of minor variations in substrate purity and reaction conditions. The synthesis of the ligand itself must also be scalable and cost-efficient.[17]

However, for researchers and drug development professionals, the decision should be data-driven. It is recommended to screen both MsDPEN and TsDPEN, along with other relevant ligands, for the specific transformation of interest. The optimal choice will be the ligand that delivers the desired stereoselectivity and yield in the most robust and economically favorable manner, considering the entire synthetic process from raw materials to the final, purified product. The initial investment in a slightly more expensive but higher-performing ligand often pays significant dividends in overall process efficiency and cost reduction.

References

  • Organic Syntheses Procedure. [Link]

  • Chiral Auxiliary Market Analysis 2025 - Cognitive Market Research. [Link]

  • (1S,2S)-(−)-1,2-Diphenylethylenediamine (97%) - Amerigo Scientific. [Link]

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN] - NIH. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • Diphenylethylenediamine - Wikipedia. [Link]

  • (1S,2S)-(−)-1,2-Diphenylethylenediamine, 1 X 500 mg (364002-500MG) - MilliporeSigma. [Link]

  • A Comparison of the Asymmetric Hydrogenation Catalyzed by Rhodium Complexes Containing Chiral Ligands with a Binaphthyl Unit and Those with a 5,5′,6,6′,7,7 - ResearchGate. [Link]

  • The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years - MDPI. [Link]

  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide - MySkinRecipes. [Link]

  • (1S,2S)-(-)-1,2-Diphenylethylenediamine - Chem-Impex. [Link]

  • Developing Chiral Ligands for Asymmetric Hydrogenation | Accounts of Chemical Research. [Link]

  • Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing). [Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - ACS Publications. [Link]

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide - Pharmaffiliates. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. [Link]

  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide - Lead Sciences. [Link]

  • Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E - American Chemical Society. [Link]

  • Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PubMed. [Link]

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - NIH. [Link]

  • (PDF) Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids - ResearchGate. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - MDPI. [Link]

  • A quick, cost-effective process for large-scale compound synthesis for a leading pharma company - Pharmaceutical Technology. [Link]

  • A low cost and open access system for rapid synthesis of large volumes of gold and silver nanoparticles - PMC - NIH. [Link]

  • Research Goals for Minimizing the Cost of CO2 Capture when Using Steam Methane Reforming for Hydrogen Production - ResearchGate. [Link]

  • (PDF) What Is the True Cost of Producing Propylene from Methanol? The Role of Externalities - ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, a Commitment to Safety

In the landscape of drug discovery and development, our focus is often sharply aimed at synthesis, mechanism of action, and therapeutic potential. Compounds like N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, a chiral amine with a sulfonamide moiety, represent key building blocks in the pursuit of novel therapeutics[1]. However, our responsibility as scientists extends beyond the benchtop and into the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal not only poses a significant risk to environmental and public health but also compromises the integrity and safety culture of our laboratories.

This guide provides a comprehensive, step-by-step framework for the proper disposal of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. It is designed for the discerning researcher who understands that meticulous science includes meticulous safety and waste management. We will delve into the causality behind these procedures, ensuring that every step is not just a rule to be followed, but a scientifically validated practice.

Part 1: Hazard Assessment and Characterization

Based on data from analogous structures, we can infer a potential hazard profile. This is not a substitute for a formal risk assessment but serves as a baseline for handling and disposal procedures.

Table 1: Inferred Hazard Profile based on Structurally Related Compounds

Hazard CategoryAssociated RiskRationale & Authoritative Source
Skin Irritation Causes skin irritation (H315)SDS for similar chiral diamines like (1R,2R)-(+)-1,2-Diphenylethylenediamine explicitly states this hazard.[2]
Eye Irritation Causes serious eye irritation (H319) or damage (H318)SDS for related compounds consistently lists severe eye irritation as a primary hazard.[2][3]
Respiratory Irritation May cause respiratory irritation (H335)Inhalation of the solid as a dust should be avoided, as indicated for similar compounds.[2]
Aquatic Toxicity Potentially harmful to aquatic life with long-lasting effects (H412)This is a common characteristic of complex organic molecules and is explicitly mentioned for some sulfonamides. Sewer disposal is therefore contraindicated.

Causality : The amino groups can impart basicity and irritant properties, while the overall organic structure can lead to ecotoxicity. Therefore, it is imperative to treat N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide as a hazardous chemical for disposal purposes. All waste streams containing this compound must be managed as regulated hazardous waste.[4]

Part 2: The Core Principles of Compliant Disposal

All chemical waste disposal is governed by institutional policies and regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[5][6] The following principles are universal and form the foundation of our disposal protocol.

  • Engage Professionals : The final transport and disposal of hazardous waste must be conducted by a licensed and reputable chemical waste management company, coordinated through your institution's Environmental Health and Safety (EHS) office.[4]

  • Segregation is Key : Never mix incompatible waste streams. Collect waste containing N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide separately from other chemical wastes like strong acids, bases, or oxidizing agents to prevent unforeseen reactions.[5][7][8]

  • Containment and Labeling : All waste must be stored in sturdy, compatible, and tightly sealed containers.[8][9] Every container must be clearly labeled with a "Hazardous Waste" tag that includes the full chemical name of all contents and their approximate concentrations.

Part 3: Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different waste streams generated during research involving N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.

Protocol 1: Disposal of Bulk Solid Waste

This protocol applies to unused, expired, or off-specification solid N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.

  • Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, safety goggles (or a face shield), and nitrile gloves.[2][3]

  • Designated Waste Container : Use a designated, sealable hazardous waste container for solid chemical waste. Ensure the container is made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or the original manufacturer's container).[7]

  • Transfer : Carefully transfer the solid waste into the designated container inside a chemical fume hood to minimize the risk of generating airborne dust.

  • Labeling : Immediately affix a completed hazardous waste label to the container. List "N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide" and its CAS number (300345-76-0).

  • Storage : Keep the container tightly sealed and store it in a designated satellite accumulation area (SAA) until collection by your EHS department.[10] Ensure it is segregated from incompatible materials.

Protocol 2: Disposal of Contaminated Materials

This protocol covers disposable lab supplies such as gloves, weighing papers, pipette tips, and absorbent pads contaminated with the compound.

  • Waste Segregation : Collect all contaminated solid debris in a separate, clearly marked hazardous waste bag or container. Do not mix this with regular trash or non-hazardous laboratory waste.

  • Container : Use a durable, leak-proof bag (e.g., a heavy-duty polymer bag) or a designated solid waste drum.

  • Labeling : Label the container as "Solid Waste Contaminated with N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide".

  • Storage and Collection : Once the container is full, seal it and arrange for pickup through your EHS office.

Protocol 3: Disposal of Empty Chemical Containers

An "empty" container that held a hazardous chemical is often still regulated as hazardous waste unless properly decontaminated.[8]

  • Initial Cleaning : In a fume hood, rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone or methanol). This is the standard "triple rinse" procedure.[9][10]

  • Collect Rinsate : Crucially, the first rinsate (and subsequent rinses for highly toxic chemicals) must be collected as hazardous liquid waste. [8] Collect all solvent rinsate in a designated halogenated or non-halogenated solvent waste container, as appropriate.

  • Container Defacing : After triple rinsing and air-drying, completely obliterate or remove the original manufacturer's label to prevent confusion.[10]

  • Final Disposal : The now-decontaminated container can typically be disposed of in the laboratory's designated glass or plastic recycling bin, in accordance with your institution's policy.

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate : Secure the area to prevent others from entering.

  • Protect : Don appropriate PPE, including double gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.

  • Contain and Clean :

    • For solid spills : Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

    • For solutions : Cover with a chemical absorbent pad or spill pillow, working from the outside in.

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Collect all cleanup materials as contaminated hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.

Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste streams containing N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.

G cluster_0 cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregate & Contain cluster_3 Step 3: Final Disposition start Waste Generated (Contains N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide) Solid Bulk Solid or Contaminated Debris start->Solid Liquid Contaminated Liquid (e.g., Rinsate, Solutions) start->Liquid Container Empty Stock Container start->Container Solid_Container Place in Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Place in Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Triple_Rinse Perform Triple Rinse Protocol Container->Triple_Rinse EHS_Pickup Store in SAA for EHS Collection Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Rinsate_Waste Collect Rinsate as Liquid Hazardous Waste Triple_Rinse->Rinsate_Waste Clean_Container Dispose of Defaced, Clean Container in Appropriate Lab Bin Triple_Rinse->Clean_Container Rinsate_Waste->Liquid_Container Add to...

Caption: Disposal decision workflow for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.

References

  • N-((1S,2S)-2-AMINO-1,2-DIPHENYLETHYL)METHANESULFONAMIDE. (n.d.). Sigma-Aldrich.
  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET for (+)-Bis[(R)-1-phenylethyl]amine. (2024). Sigma-Aldrich.
  • N-[(1S,2S)-2-aMino-1,2-diphenylethyl]-BenzenesulfonaMide. (n.d.). Echemi.
  • SAFETY DATA SHEET for (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. (2025). Fisher Scientific.
  • SAFETY DATA SHEET for 2-Amino-2-methyl-1-propanol. (2025). Sigma-Aldrich.
  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide. (n.d.). PubChem.
  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. (n.d.). Marques.
  • SAFETY DATA SHEET for 2-Amino-2-methyl-1-propanol. (2025). Fisher Scientific.
  • SAFETY DATA SHEET for (1R,2R)-(+)-1,2-Diphenylethylenediamine. (2024). Sigma-Aldrich.
  • N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide [(S,S)-TsDPEN]. (n.d.). National Institutes of Health.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
  • N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. (n.d.). Lead Sciences.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health.
  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University, Environmental Health and Safety.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University, Research Safety.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide. (n.d.). PubChem.
  • Screening-Level Hazard Characterization. (2014). U.S. Environmental Protection Agency.

Sources

A Strategic Guide to Personal Protective Equipment for Handling N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (CAS No: 300345-76-0), a chiral amine and sulfonamide derivative.[1][2][3] As direct safety data for this specific compound is not extensively published, this document synthesizes information from structurally similar compounds, general chemical safety principles, and authoritative guidelines to establish a robust framework for personal protection.

The core principle of this guide is the adherence to a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.1450.[1][4][5][6] This plan ensures that all operational procedures are grounded in a thorough risk assessment, minimizing exposure and safeguarding the well-being of laboratory professionals.

Hazard Analysis: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS), a hazard analysis has been conducted based on the known risks associated with its structural components: a sulfonamide group and a chiral diamine backbone. A closely related compound, N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide, is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[7] Therefore, it is prudent to assume that N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide, a pale-yellow to yellow-brown solid, presents a similar hazard profile.[1]

Inferred Hazards:

  • Skin Irritation: Potential for redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: Risk of significant eye damage if direct contact occurs.

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.

  • Allergenic Potential: Sulfonamides are a known class of compounds that can cause allergic reactions in sensitized individuals.[7][8]

These potential hazards necessitate a multi-faceted approach to personal protective equipment (PPE), ensuring a barrier is present for all potential routes of exposure.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to recognize the hierarchy of controls, which prioritizes the most effective safety measures.

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls Substitution->Engineering Isolate People Administrative Administrative Controls Engineering->Administrative Change How People Work PPE Personal Protective Equipment (Least Effective) Administrative->PPE Protect the Worker

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

Engineering controls, such as handling the compound within a certified chemical fume hood, are the primary means of exposure reduction. Administrative controls, including robust training and clear standard operating procedures (SOPs), are also critical. PPE should be considered the final line of defense.[9][10]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific laboratory procedures being undertaken.[5] The following table outlines the recommended PPE for handling N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Fully buttoned laboratory coatWork within a certified chemical fume hood
Solution Preparation Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Transfer of Solutions Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if conducted in a fume hood
Cleaning and Decontamination Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatNot generally required if conducted in a fume hood

Given the risk of serious eye irritation, robust eye protection is mandatory.[11]

  • Chemical Splash Goggles: These should be worn at all times when handling the compound in either solid or solution form. They must provide a complete seal around the eyes to protect from splashes and airborne particles.

  • Face Shield: When there is a significant risk of splashing, such as during the preparation of solutions or during cleaning procedures, a face shield should be worn in conjunction with chemical splash goggles to provide full facial protection.

To prevent skin irritation and potential absorption, appropriate hand protection is crucial.[12]

  • Glove Selection: Nitrile or neoprene gloves are recommended for their chemical resistance.[13] Always consult the glove manufacturer's compatibility chart for specific chemicals if available.

  • Double-Gloving: For tasks involving the handling of the solid compound, double-gloving is a best practice to provide an additional layer of protection and to allow for the safe removal of the outer glove if contamination occurs.

  • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or perforation. Change gloves frequently, and immediately if they become contaminated.

A barrier to protect the skin and personal clothing from contamination is essential.

  • Laboratory Coat: A clean, fully buttoned laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as solution preparation and cleaning, a chemical-resistant apron worn over the laboratory coat is recommended.

The primary method for mitigating respiratory irritation is the use of engineering controls.[2]

  • Chemical Fume Hood: All handling of the solid form of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide that could generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood.[13]

  • Respirators: In the event of a significant spill or failure of engineering controls where airborne concentrations may exceed safe limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.

Operational Plan: Step-by-Step Procedures

  • Verify that the chemical fume hood is operational and has a current certification.

  • Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Clear the workspace of any unnecessary items to minimize the risk of contamination and spills.

  • Assemble all necessary equipment, including glassware, spatulas, and weighing papers, within the fume hood.

  • Don the appropriate PPE as outlined in the table above.

The correct sequence for putting on and taking off PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.